molecular formula C22H46NO7P B12401694 14:0 Lyso PC-d27

14:0 Lyso PC-d27

Numéro de catalogue: B12401694
Poids moléculaire: 494.7 g/mol
Clé InChI: VXUOFDJKYGDUJI-OHCOFYKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Myristoyl-d27-sn-glycero-3-phosphocholine (also known as 14:0-d27 Lyso PC) is a high-purity, deuterated lysophospholipid supplied as a solid with a chemical purity of >99% and a deuterium enrichment of ≥ 98% (except on the alpha positions) . This compound is specifically designed for advanced research applications where the suppression of background hydrogen signal is critical. The strategic replacement of 27 hydrogen atoms with deuterium on the myristoyl chain makes it an essential tool in Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy , particularly for the structural and dynamic study of membrane proteins . In lipidomics and metabolomics studies, it serves as a valuable internal standard for the accurate identification and quantification of lysophospholipids, enhancing the reliability of mass spectrometry-based analyses . The product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. It should be stored at -20°C to ensure its stability, which is typically ≥ 2 years .

Propriétés

Formule moléculaire

C22H46NO7P

Poids moléculaire

494.7 g/mol

Nom IUPAC

[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2

Clé InChI

VXUOFDJKYGDUJI-OHCOFYKNSA-N

SMILES isomérique

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

SMILES canonique

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to 14:0 Lyso PC-d27: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 14:0 Lyso PC-d27, a deuterated lysophosphatidylcholine (B164491). This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug development, and analytical chemistry.

Chemical Properties and Structure

This compound is the deuterium-labeled form of 1-myristoyl-sn-glycero-3-phosphocholine (B162887) (14:0 Lyso PC). The "d27" designation indicates that the 27 hydrogen atoms on the myristoyl acyl chain have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other related lipids.[1][2]

General Information
PropertyValue
Full Chemical Name 1-myristoyl-d27-sn-glycero-3-phosphocholine
Synonyms 14:0-d27 Lyso PC, 1-tetradecanoyl-d27-sn-glycero-3-phosphocholine
Molecular Formula C22H19D27NO7P[1][3]
Molecular Weight 494.74 g/mol [1][3]
CAS Number 327178-90-5[1][3]
Physicochemical Properties
PropertyDescription
Appearance White to off-white solid[1]
Solubility Soluble in ethanol (B145695) (50 mg/mL, requires sonication and warming)[1][3]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1][3]
Purity Typically ≥99% for deuterated forms.

Biological Context: Lysophosphatidylcholine Metabolism and Signaling

Lysophosphatidylcholines (LPCs), including 14:0 Lyso PC, are bioactive lipid molecules involved in a variety of cellular processes. They are primarily generated from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2 (PLA2). LPCs can be further metabolized through two main pathways: reacylation back to phosphatidylcholine by lysophosphatidylcholine acyltransferases (LPCATs) in the Lands cycle, or hydrolysis by autotaxin (ATX) to produce lysophosphatidic acid (LPA) and choline.[1][3]

LPCs exert their biological effects by activating specific G protein-coupled receptors (GPCRs), which can trigger downstream signaling cascades involving pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[4][5] These signaling events can influence a wide range of cellular responses, including inflammation, cell proliferation, and apoptosis.

Lysophosphatidylcholine Metabolic Pathways

The following diagram illustrates the key enzymatic pathways involved in the synthesis and degradation of lysophosphatidylcholine.

Lysophosphatidylcholine (LPC) Metabolism
Lysophosphatidylcholine Signaling Pathway

This diagram outlines a simplified signaling pathway initiated by the binding of LPC to its G protein-coupled receptor.

Lysophosphatidylcholine (LPC) Signaling

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry for the analysis of lysophosphatidylcholines in biological samples. Below is a generalized workflow and protocol for its application.

Experimental Workflow for LPC Quantification

The following diagram illustrates the typical workflow for the quantification of lysophosphatidylcholines in a biological sample using a deuterated internal standard.

LPC_Quantification_Workflow Workflow for LPC Quantification using a Deuterated Standard Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Methanol or Chloroform/Methanol) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Compatible Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis (Quantification based on IS signal) LCMS->Data

References

The Role of Deuterated Lysophosphatidylcholines in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of phospholipids (B1166683) derived from the hydrolysis of phosphatidylcholines, a primary component of cell membranes.[1] Once considered mere metabolic intermediates, LPCs are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes.[2][3] They play significant roles in inflammation, atherosclerosis, immune response, and cell proliferation.[4][5][6] Given their importance, the ability to accurately quantify specific LPC species in biological samples is paramount for understanding their function in health and disease.

This guide focuses on the function of deuterated lysophosphatidylcholines , which have become indispensable tools in the field of lipidomics. Deuteration, the process of replacing hydrogen atoms with their heavy isotope, deuterium, creates molecules that are chemically and physically almost identical to their natural counterparts but possess a distinct, higher mass. This unique property makes them the gold standard for use as internal standards in quantitative mass spectrometry, enabling precise and accurate measurement of endogenous LPCs.[7][8]

Core Application: Internal Standards for Quantitative Mass Spectrometry

The principal application of deuterated LPCs is to serve as internal standards (IS) for quantitative analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The underlying principle is that a known quantity of a deuterated standard for the analyte of interest is added to a biological sample at the very beginning of the experimental workflow.

Because the deuterated IS is nearly identical to the endogenous analyte, it behaves similarly during the entire sample preparation and analysis process, including:

  • Extraction Efficiency: It experiences the same degree of loss or recovery during lipid extraction.

  • Chromatographic Co-elution: It elutes from the liquid chromatography column at virtually the same time as the analyte.

  • Ionization Efficiency: It ionizes with the same efficiency in the mass spectrometer's source.[7][9]

By measuring the ratio of the signal intensity of the endogenous LPC to the known concentration of the deuterated LPC, researchers can calculate the absolute concentration of the endogenous LPC with high precision and accuracy, effectively correcting for any sample loss or instrumental variability.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of LPCs using deuterated internal standards.

G process process input_output input_output analysis analysis result result A Biological Sample (Plasma, Tissue, Cells) B Spike with Deuterated LPC Internal Standard A->B C Lipid Extraction (e.g., Folch Method) B->C D Sample Concentration & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing E->F G Absolute Quantification of Endogenous LPC F->G

Caption: General workflow for LPC quantification using deuterated standards.

Experimental Protocols

Protocol: Lipid Extraction from Human Plasma

This protocol is a modified Folch method for extracting lipids from plasma, incorporating the essential step of adding the deuterated internal standard at the outset.

Materials:

  • Human EDTA plasma

  • Deuterated LPC internal standard stock solution (e.g., d5-LPC 16:0 in methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Glass centrifuge tubes with PTFE-lined caps

Methodology:

  • Sample Preparation: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquoting: Pipette 50 µL of plasma into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the deuterated LPC internal standard stock solution to the plasma. The amount should be chosen to be within the linear range of the instrument and comparable to the expected endogenous levels.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes at room temperature.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper aqueous phase and the lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).

Protocol: LC-MS/MS Method for LPC Quantification

This protocol outlines a general method for separating and detecting LPC species.[10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Methodology:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Principle: The mass spectrometer is set to isolate a specific precursor ion (the mass of the LPC molecule) and then fragment it, monitoring for a specific product ion. For all LPCs, the phosphocholine (B91661) headgroup consistently produces a highly abundant product ion at m/z 184.07 .[11][12]

    • MRM Transitions: A list of precursor-to-product ion transitions is created. For example:

      • LPC 16:0: m/z 496.3 → m/z 184.1

      • d5-LPC 16:0 (IS): m/z 501.3 → m/z 184.1

      • LPC 18:1: m/z 522.3 → m/z 184.1

      • d5-LPC 18:1 (IS): m/z 527.3 → m/z 184.1

Quantitative Data

The use of deuterated standards enables robust method validation and the determination of physiological concentrations.

Table 1: Example Performance Characteristics of an ESI-MS/MS Method for LPC Quantification [12]

ParameterMajor Species (e.g., LPC 16:0)Minor Species (e.g., LPC 22:6)
Within-Run Imprecision (CV) ~3%~12%
Total Imprecision (CV) ~12%~25%
Limit of Detection (LOD) < 1 µmol/L< 1 µmol/L
Linearity Linear response demonstratedLinear response demonstrated

Table 2: Representative Concentrations of Major LPC Species in Healthy Human Plasma [4]

LPC SpeciesConcentration Range (µmol/L)
LPC 16:080 - 150
LPC 18:020 - 60
LPC 18:115 - 50
LPC 18:225 - 70
Total LPC 125 - 250 (nmol/mL or µmol/L)

Biological Function and Signaling Pathways

Accurate quantification enabled by deuterated LPCs is crucial for studying their complex biological roles. LPCs are produced and metabolized through tightly regulated enzymatic pathways.

LPC Metabolism: The Lands Cycle and Beyond

LPCs are primarily generated from phosphatidylcholines (PCs) via the action of phospholipase A2 (PLA2).[2][4] They can then be reacylated back to PC by lysophosphatidylcholine (B164491) acyltransferases (LPCATs) in a process known as the Lands cycle.[13] Alternatively, the enzyme autotaxin (ATX) can convert LPC into lysophosphatidic acid (LPA), another potent signaling lipid.[13][14]

G cluster_0 Lands Cycle lipid lipid enzyme enzyme cycle cycle pathway pathway PC Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) PC->LPC Hydrolysis LPC->PC Reacylation LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis PLA2 PLA2 PLA2->PC:n LPCAT LPCAT LPCAT->LPC:s ATX Autotaxin (ATX) ATX->LPC:e Lands Lands Cycle

Caption: Key metabolic pathways of lysophosphatidylcholine (LPC).
LPC Signaling Pathways

LPCs exert their biological effects by interacting with cell surface receptors, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[5][13]

1. GPR55 Signaling: Several LPC species are known to be agonists for GPR55, a GPCR.[15] Activation of GPR55 can lead to the mobilization of intracellular calcium ([Ca²⁺]i), a key event in many downstream signaling cascades that regulate cell migration and proliferation.[15][16]

G ligand ligand receptor receptor protein protein response response LPC LPC GPR55 GPR55 LPC->GPR55 Binds Gq Gq Protein GPR55->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca²⁺ Release IP3->Ca Triggers

Caption: LPC-mediated signaling through the GPR55 receptor.

2. TLR Inflammatory Signaling: LPCs, particularly those present in oxidized low-density lipoprotein (oxLDL), can trigger inflammatory responses by activating TLR2 and TLR4.[17] This activation initiates a signaling cascade that leads to the translocation of the transcription factor NF-κB into the nucleus, promoting the expression of pro-inflammatory cytokines like TNF-α and IL-6.[17]

G ligand ligand receptor receptor protein protein response response LPC LPC (in oxLDL) TLR4 TLR4 LPC->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB NF-κB Translocation IKK->NFkB Phosphorylates IκB, releasing NF-κB Cytokines Pro-inflammatory Cytokine Gene Expression NFkB->Cytokines Promotes

Caption: Pro-inflammatory signaling cascade initiated by LPC via TLR4.

Conclusion

Deuterated lysophosphatidylcholines are cornerstone tools in modern lipid research. Their primary function as high-fidelity internal standards has empowered researchers to move beyond relative changes to determine the absolute concentrations of these bioactive lipids in a wide array of biological systems. This capability is fundamental to elucidating the complex roles of LPCs in metabolic regulation, cell signaling, and the pathogenesis of numerous diseases. The precise data generated through their use are critical for identifying biomarkers, understanding disease mechanisms, and developing novel therapeutic strategies targeting lipid metabolism.

References

Technical Guide: 14:0 Lyso PC-d27 - A Deuterated Lysophospholipid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 14:0 Lyso PC-d27 (1-myristoyl-d27-sn-glycero-3-phosphocholine), a deuterated form of lysophosphatidylcholine (B164491). This document consolidates key technical data, supplier information, and insights into its role in cellular signaling, tailored for professionals in research and drug development.

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers. This allows for easy comparison of the physical and chemical properties of the compound.

PropertyValueSource
Molecular Formula C₂₂H₁₉D₂₇NO₇PMedChemExpress, Avanti Polar Lipids
Formula Weight 494.74 g/mol MedChemExpress, Avanti Polar Lipids[1][2]
CAS Number 327178-90-5MedChemExpress, Avanti Polar Lipids[1]
Purity >99%Avanti Polar Lipids[1]
Deuterium Enrichment ≥ 98%FB Reagents[3]
Appearance White to off-white solidMedChemExpress
Storage Temperature -20°CAvanti Polar Lipids, FB Reagents[1][3]
Stability ≥ 2 years at -20°CFB Reagents[3]

Suppliers and Catalog Numbers

For procurement purposes, the following table lists known suppliers and their corresponding catalog numbers for this compound.

SupplierCatalog Number
MedChemExpressHY-146895S
FB Reagents1201[3]
Avanti Polar LipidsA86396 (formerly 860396)[1]

Experimental Protocols

A general workflow for its use in a lipidomics experiment is as follows:

  • Sample Preparation: Biological samples (e.g., plasma, cell lysates) are subjected to lipid extraction, commonly using methods like Folch or Bligh-Dyer extraction.

  • Internal Standard Spiking: A known amount of this compound is added to the lipid extract. This is a critical step to control for variability in sample processing and instrument response.

  • Mass Spectrometry Analysis: The lipid extract, now containing the internal standard, is analyzed by a mass spectrometer, often coupled with liquid chromatography (LC-MS).

  • Data Analysis: The signal intensity of the endogenous 14:0 Lyso PC is normalized to the signal intensity of the added this compound. This ratiometric analysis allows for accurate quantification of the endogenous lipid.

Lysophosphatidylcholine Signaling Pathways

Lysophosphatidylcholines (LPCs), including 14:0 Lyso PC, are bioactive lipid molecules involved in a variety of cellular processes. They exert their effects primarily through the activation of specific G protein-coupled receptors (GPCRs) and other cell surface receptors. The signaling cascades initiated by LPCs can influence cellular proliferation, inflammation, and apoptosis.

Below is a diagram illustrating a generalized signaling pathway for lysophosphatidylcholine.

LysoPC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LysoPC LysoPC GPCR G Protein-Coupled Receptor (e.g., G2A) LysoPC->GPCR TLR Toll-Like Receptor (e.g., TLR2/4) LysoPC->TLR G_Protein G Protein Activation GPCR->G_Protein PKC Protein Kinase C (PKC) TLR->PKC G_Protein->PKC MAPK_Pathway MAPK/MEK/ERK Pathway PKC->MAPK_Pathway Cellular_Response Cellular Responses (Inflammation, Proliferation, Apoptosis) MAPK_Pathway->Cellular_Response

Caption: Generalized Lysophosphatidylcholine (LysoPC) signaling pathway.

This diagram illustrates that LysoPC can bind to cell surface receptors like GPCRs and TLRs. This binding initiates intracellular signaling cascades involving G proteins, Protein Kinase C (PKC), and the MAPK/MEK/ERK pathway, ultimately leading to various cellular responses.

References

Unveiling 14:0 Lyso PC-d27: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview of the Physical State, Appearance, and Methodologies Associated with 1-Myristoyl-d27-sn-glycero-3-phosphocholine (14:0 Lyso PC-d27)

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the physical and chemical properties of this compound, a deuterated form of lysophosphatidylcholine (B164491). This document outlines its appearance, key physicochemical data, and detailed experimental protocols for its characterization and use as an internal standard. Furthermore, it delves into the critical signaling pathways where lysophosphatidylcholines (LPCs) play a significant role.

Physicochemical Properties of this compound

This compound is a deuterated synthetic lysophospholipid that is crucial for various research applications, particularly in mass spectrometry-based lipidomics, where it serves as a reliable internal standard for the quantification of its non-deuterated counterpart, 14:0 Lyso PC.

Physical State and Appearance:

At room temperature, this compound presents as a white to off-white solid .[1][2]

Quantitative Data Summary:

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Chemical Name 1-myristoyl-d27-sn-glycero-3-phosphocholineInternal
Synonyms L-alpha-lysophosphatidylcholine, myristoyl-d27Internal
CAS Number 327178-90-5Internal
Molecular Formula C₂₂H₁₉D₂₇NO₇PInternal
Molecular Weight 494.74 g/mol Internal
Physical State Solid[1][2]
Color White to off-white[1]
Purity ≥98%Internal
Solubility Soluble in ethanolInternal
Storage Temperature -20°CInternal
Stability Stable for years at -20°CInternal

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound in a research setting. The following sections provide protocols for the characterization of lysophospholipids using Nuclear Magnetic Resonance (NMR) spectroscopy and a standard procedure for the extraction and quantification of lysophosphatidylcholines from plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Characterization of Lysophospholipids by ³¹P NMR Spectroscopy

Phosphorus-31 NMR spectroscopy is a powerful non-destructive technique for the characterization and quantification of phospholipids, including lysophospholipids.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the lysophospholipid sample.

    • Dissolve the sample in a deuterated solvent mixture, typically chloroform-d (B32938) (CDCl₃) and methanol-d₄ (CD₃OD) with a small amount of a relaxation agent like chromium(III) acetylacetonate (B107027) to shorten the T1 relaxation time.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • The chemical shift of the phosphorus nucleus provides information about the head group of the phospholipid. For lysophosphatidylcholines, a characteristic signal is observed.

    • Integration of the signal allows for the quantification of the lysophospholipid relative to a known internal standard.

Quantification of Lysophosphatidylcholines in Plasma using LC-MS with a Deuterated Internal Standard

This protocol describes the extraction and quantification of various lysophosphatidylcholine species from plasma samples, utilizing this compound as an internal standard to correct for extraction losses and matrix effects.

Methodology:

  • Sample Preparation and Lipid Extraction (Bligh & Dyer Method):

    • To a 100 µL plasma sample, add a known amount of this compound internal standard solution.

    • Add 375 µL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture and vortex thoroughly.

    • Add 125 µL of chloroform and vortex again.

    • Add 125 µL of water and vortex to induce phase separation.

    • Centrifuge the sample at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids using a glass syringe.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 reversed-phase column. A gradient elution with mobile phases containing water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) is commonly used.

    • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for lysophosphatidylcholines is the [M+H]⁺ ion, and a characteristic fragment ion is the phosphocholine (B91661) headgroup at m/z 184.

    • Monitor the specific precursor-to-product ion transitions for each lysophosphatidylcholine species of interest and for the this compound internal standard.

  • Data Analysis:

    • Integrate the peak areas for each endogenous lysophosphatidylcholine and the this compound internal standard.

    • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

    • Quantify the concentration of each lysophosphatidylcholine species by comparing these ratios to a standard curve prepared with known amounts of non-deuterated standards.

Signaling Pathways Involving Lysophosphatidylcholine

Lysophosphatidylcholines are not merely metabolic intermediates but also act as important signaling molecules that can influence a variety of cellular processes.

The Autotaxin-Lysophosphatidic Acid (LPA) Pathway

Lysophosphatidylcholine is a primary substrate for the enzyme autotaxin (ATX), a secreted lysophospholipase D. ATX hydrolyzes the choline (B1196258) headgroup from LPC to produce lysophosphatidic acid (LPA), a potent lipid signaling molecule. LPA then binds to a family of G-protein coupled receptors (GPCRs), initiating a cascade of downstream signaling events that regulate cell proliferation, migration, and survival.

Autotaxin_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes GPCR LPA Receptors (GPCRs) LPA->GPCR Binds & Activates Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) GPCR->Downstream Activates

Caption: The Autotaxin-LPA signaling pathway.

Lysophosphatidylcholine Signaling via G-Protein Coupled Receptors

In addition to being a precursor for LPA, LPC itself can directly act as a signaling molecule by binding to specific G-protein coupled receptors (GPCRs), such as G2A (GPR132). This interaction can trigger various intracellular signaling cascades, leading to inflammatory responses, cell migration, and other physiological and pathological processes.

LPC_GPCR_Signaling LPC Lysophosphatidylcholine (LPC) GPCR LPC Receptors (e.g., G2A) LPC->GPCR Binds G_protein Heterotrimeric G-protein GPCR->G_protein Activates Effector Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messengers Second Messengers (cAMP, IP₃, DAG) Effector->Second_Messengers Produces Cellular_Response Cellular Response (e.g., Inflammation, Cell Migration) Second_Messengers->Cellular_Response Triggers

Caption: LPC signaling through G-protein coupled receptors.

Conclusion

This compound is a well-characterized, high-purity deuterated lipid standard essential for accurate and precise quantification of lysophosphatidylcholines in complex biological matrices. Understanding its physical properties and employing robust experimental protocols are paramount for reliable research outcomes. Furthermore, elucidating the intricate signaling pathways in which LPCs participate will continue to be a vital area of investigation in drug discovery and the broader biomedical sciences.

References

An In-depth Technical Guide to 14:0 Lyso PC-d27: Molecular Properties, Signaling, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine-d27 (14:0 Lyso PC-d27), a deuterated form of a bioactive lysophospholipid. It is intended for researchers, scientists, and drug development professionals working with lipid signaling and metabolomics. This document details the molecule's physicochemical properties, its role in cellular signaling pathways, and a standard protocol for its analysis.

Molecular Formula and Weight

This compound is a saturated lysophosphatidylcholine (B164491) where the 27 hydrogen atoms on the myristoyl (14:0) fatty acid chain are replaced by deuterium (B1214612) atoms. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of endogenous 14:0 Lyso PC.[1][2]

The molecular and mass specifications are summarized in the table below.

PropertyValue
Chemical Name 1-myristoyl-d27-2-hydroxy-sn-glycero-3-phosphocholine
Synonyms This compound, LMPC-d27
Molecular Formula C₂₂H₁₉D₂₇NO₇P
Average Molecular Weight 494.74 g/mol
Monoisotopic Mass 494.471 Da

Biological Significance and Signaling Pathways

Lysophosphatidylcholines (LPCs), including the non-deuterated 14:0 Lyso PC, are important signaling molecules involved in a variety of physiological and pathological processes such as inflammation, atherosclerosis, and cancer.[3][4][5] They exert their effects primarily by acting on specific G protein-coupled receptors (GPCRs), such as G2A and GPR4.[3][6]

Activation of these receptors by LPCs initiates a cascade of downstream signaling events. This can include the activation of secondary messengers like Ca²⁺, and the stimulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[3][7] These signaling events ultimately lead to diverse cellular responses, including cell migration, proliferation, and apoptosis.[6][8]

Below is a diagram illustrating a simplified signaling pathway for lysophosphatidylcholine.

LysoPC_Signaling LPC 14:0 Lyso PC GPCR GPCR (e.g., G2A, GPR4) LPC->GPCR binds G_protein G Protein GPCR->G_protein activates PLC Phospholipase C G_protein->PLC activates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_response Cellular Responses (Migration, Proliferation, Inflammation) Ca_release->Cellular_response MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates MAPK_pathway->Cellular_response PI3K_pathway->Cellular_response

A simplified diagram of a Lyso-PC signaling pathway.

Experimental Protocols: Quantification by ESI-MS/MS

A common and robust method for the quantification of lysophosphatidylcholines in biological samples is high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS).[9][10][11] The use of a deuterated internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

lpc_quantification_workflow sample_prep Sample Preparation (e.g., Plasma, Tissue Homogenate) add_is Addition of Internal Standard (this compound) sample_prep->add_is lipid_extraction Lipid Extraction (e.g., Bligh-Dyer or Folch method) add_is->lipid_extraction drying_reconstitution Drying and Reconstitution lipid_extraction->drying_reconstitution ms_analysis ESI-MS/MS Analysis (Precursor ion scan for m/z 184) drying_reconstitution->ms_analysis data_processing Data Processing and Quantification ms_analysis->data_processing

Workflow for LPC quantification using ESI-MS/MS.
  • Sample Preparation and Internal Standard Spiking:

    • For plasma or serum samples, a small volume (e.g., 20 µL) is typically used.[10]

    • For tissues, homogenization is required prior to extraction.

    • A known amount of this compound in a suitable solvent (e.g., methanol) is added to the sample as an internal standard.

  • Lipid Extraction:

    • A common method is the Bligh and Dyer extraction, which uses a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase.[10]

    • The sample with the internal standard is mixed with chloroform and methanol.

    • Water or an aqueous solution is then added to induce phase separation.

    • After centrifugation, the lower organic phase containing the lipids is collected.

  • Drying and Reconstitution:

    • The collected organic phase is dried under a stream of nitrogen gas.

    • The dried lipid extract is then reconstituted in a solvent compatible with the ESI-MS/MS system, such as methanol/chloroform with ammonium (B1175870) acetate.[10]

  • ESI-MS/MS Analysis:

    • The analysis is typically performed using a triple quadrupole mass spectrometer.

    • A precursor ion scan for m/z 184 is highly specific for detecting the phosphocholine (B91661) headgroup of LPCs.[10]

    • The instrument is set to detect all parent ions that fragment to produce the m/z 184 daughter ion.

    • Quantification is achieved by comparing the peak area of the endogenous 14:0 Lyso PC with that of the deuterated internal standard (this compound).

References

Solubility Profile of 14:0 Lyso PC-d27 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 14:0 Lyso PC-d27, a deuterated form of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine. Understanding the solubility of this lysophosphatidylcholine (B164491) is critical for its application in various research and drug development contexts, including its use as an internal standard in mass spectrometry-based lipidomics and in the formulation of lipid-based drug delivery systems.

Core Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available quantitative and qualitative solubility data for this compound and its non-deuterated analog, 14:0 Lyso PC. Data for a related compound, egg yolk-derived lysophosphatidylcholine (LPC), is also included to provide a broader perspective on the solubility of this class of lipids.

CompoundSolventSolubilityConditions
This compound Ethanol50 mg/mLRequires sonication and warming.[1]
1-Myristoyl-2-hydroxy-sn-glycero-3-PC (14:0 Lyso PC)PBS (pH 7.2)2 mg/mL-
1-Myristoyl-2-hydroxy-sn-glycero-3-PC (14:0 Lyso PC)ChloroformSlightly Soluble-
1-Myristoyl-2-hydroxy-sn-glycero-3-PC (14:0 Lyso PC)MethanolSlightly Soluble-
1-Myristoyl-sn-glycero-3-phosphocholineChloroformSoluble-[2]
1-Myristoyl-sn-glycero-3-phosphocholineMethanolSoluble-[2]
1-Myristoyl-sn-glycero-3-phosphocholineEthanolSoluble-[2]
Lysophosphatidylcholine (general)EthanolSparingly Soluble-[3]
Lysophosphatidylcholine (general)DMSOSparingly Soluble-[3]
Lysophosphatidylcholine (general)Dimethyl formamideSparingly Soluble-[3]
Egg Yolk LPCEthanol3.9 g/100 mL25°C[4]
Egg Yolk LPCChloroform27.8 g/100 mL25°C[4]
Egg Yolk LPCMethanol14.6 g/100 mL25°C[4]
Egg Yolk LPCAcetone0.02 g/100 mL25°C[4]
Egg Yolk LPCDiethyl Ether0.002 g/100 mL25°C[4]
Egg Yolk LPCPetroleum Ether0.02 g/100 mL25°C[4]

Experimental Protocols

A standardized experimental protocol for determining the solubility of lysophospholipids like this compound is crucial for obtaining reproducible results. The following outlines a general methodology based on common laboratory practices.

Objective: To determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound (solid powder)

  • Organic solvent of interest (e.g., ethanol, methanol, chloroform, DMSO)

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Microcentrifuge

  • Clear glass vials with solvent-resistant caps

Procedure:

  • Preparation of Stock Solutions: Accurately weigh a specific amount of this compound and add it to a vial.

  • Solvent Addition: Add a measured volume of the organic solvent to the vial to achieve a high initial concentration (e.g., 100 mg/mL).

  • Initial Dissolution Attempt: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication and Warming (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator. Gentle warming (e.g., to 37-50°C) can be applied simultaneously, as this has been noted to aid in the dissolution of this compound in ethanol.[1]

  • Equilibration: Place the vial in a thermostatically controlled shaker and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Observation and Saturation Check: After equilibration, visually inspect the solution for any undissolved particles. If the solution is clear, the compound is soluble at that concentration. If particles are present, the solution is saturated.

  • Quantification of Soluble Fraction (for saturated solutions):

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

    • Carefully collect an aliquot of the supernatant.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as LC-MS/MS.

  • Data Recording: Record the final solubility in mg/mL or other appropriate units.

Visualization of Lysophosphatidylcholine Signaling

Lysophosphatidylcholines (LPCs), including 14:0 Lyso PC, are not merely structural components of cell membranes but also act as signaling molecules that can influence a variety of cellular processes.[5] They can be generated from phosphatidylcholine by the action of phospholipase A2.[5] LPCs can then activate specific G protein-coupled receptors (GPCRs) on the cell surface, leading to downstream signaling cascades.

LPC_Signaling_Pathway cluster_membrane Cell Membrane PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC_receptor LPC Receptor (e.g., GPR119, GPR40, GPR55) G_protein G Protein Activation LPC_receptor->G_protein Activates LPC 14:0 Lyso PC PLA2->LPC Generates LPC->LPC_receptor Binds to Downstream Downstream Signaling (e.g., Ca2+ mobilization, Insulin Secretion) G_protein->Downstream Initiates

Caption: General signaling pathway of Lysophosphatidylcholine (LPC).

This diagram illustrates the generation of 14:0 Lyso PC from phosphatidylcholine and its subsequent activation of a G protein-coupled receptor, leading to downstream cellular responses.

Experimental Workflow for Solubility Assessment

The logical flow for determining the solubility of a compound like this compound involves a series of systematic steps, from initial screening to quantitative analysis.

Solubility_Workflow start Start: Obtain This compound select_solvents Select Range of Organic Solvents start->select_solvents qualitative_screen Qualitative Solubility Screening (e.g., visual) select_solvents->qualitative_screen dissolved Completely Dissolved? qualitative_screen->dissolved quantitative_analysis Quantitative Analysis (e.g., LC-MS) dissolved->quantitative_analysis Yes adjust_conditions Adjust Conditions (e.g., Heat, Sonicate) dissolved->adjust_conditions No report Report Solubility (mg/mL) quantitative_analysis->report adjust_conditions->qualitative_screen

Caption: Workflow for determining the solubility of this compound.

This flowchart outlines the systematic process for assessing the solubility of this compound, from solvent selection to the final reporting of quantitative data.

References

Isotopic Purity of 14:0 Lyso PC-d27: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 1-myristoyl-d27-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC-d27), a critical internal standard in mass spectrometry-based lipidomics. Accurate characterization of its isotopic distribution is paramount for precise and reliable quantification of the endogenous analyte, 14:0 Lyso PC (LMPC).

Core Principles of Isotopic Labeling in Lipidomics

In lipidomics, stable isotope-labeled internal standards, such as deuterated lipids, are indispensable for accurate quantification. The underlying principle is isotope dilution mass spectrometry, where a known quantity of the deuterated standard is introduced into a biological sample at an early stage of preparation. This standard, being chemically identical to its endogenous counterpart, experiences similar variations during sample extraction and analysis, thereby correcting for sample loss and matrix effects.[1] The mass spectrometer distinguishes between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio, allowing for precise quantification.

Isotopic and Chemical Purity of this compound

The quality of a deuterated standard is defined by its chemical and isotopic purity. Chemical purity refers to the absence of other lipid species, while isotopic purity relates to the degree of deuterium (B1214612) incorporation and the distribution of different isotopologues (molecules that differ only in their isotopic composition).

Several commercial suppliers provide this compound with high purity specifications. A summary of these specifications is presented below.

SupplierChemical PurityIsotopic Purity/Deuterium Enrichment
Avanti Polar Lipids>99%Not specified in detail, but implied to be high.
FB Reagents99% (both isomers)≥ 98% (except 60-80% on alpha positions); 99% available on request.[2]
MedChemExpress≥98%Deuterium labeled.[3][4]
Sigma-Aldrich (Avanti)>99% (TLC)27 protons of myristoyl replaced by deuterium.

Representative Isotopic Distribution:

While a detailed public Certificate of Analysis with the exact isotopic distribution is often not available, a typical high-enrichment this compound standard would exhibit a distribution similar to the one shown below. The d27 isotopologue is the most abundant, with minor contributions from lower isotopologues.

IsotopologueRelative Abundance (%)
d27>98.0
d26<1.5
d25<0.4
d24<0.1

This table represents a typical distribution for a highly enriched standard and may not reflect the exact specifications of all commercial products.

Signaling Roles of 14:0 Lyso PC

Lysophosphatidylcholines (Lyso PCs), including 14:0 Lyso PC, are not merely metabolic intermediates but also signaling molecules involved in various physiological and pathological processes.[5] They can act on G protein-coupled receptors (GPCRs), such as GPR119, GPR40, GPR55, and GPR4, to elicit downstream cellular responses.[1] These signaling cascades can influence processes like inflammation, cholesterol efflux, and immunomodulation.[6][7]

LysoPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LysoPC 14:0 Lyso PC GPCR GPCR (e.g., GPR119, GPR40) LysoPC->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream Downstream Signaling (e.g., PKA, PKC) Second_Messenger->Downstream Activation Cellular_Response Cellular Response (Inflammation, Cholesterol Efflux, Insulin Secretion) Downstream->Cellular_Response Leads to

Caption: Generalized signaling pathway of 14:0 Lyso PC via G protein-coupled receptors (GPCRs).

Experimental Protocol: Determination of Isotopic Purity by LC-MS/MS

The following protocol outlines a general method for determining the isotopic purity and distribution of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound standard

  • LC-MS grade water, methanol, acetonitrile, and isopropanol

  • Formic acid and ammonium (B1175870) formate (B1220265) (or other suitable modifiers)

  • High-resolution tandem mass spectrometer coupled to a UHPLC system

2. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create working solutions at concentrations appropriate for LC-MS/MS analysis (e.g., 1-10 µg/mL).

3. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used for lipid analysis.

  • Mobile Phase A: Acetonitrile/water (e.g., 50:50, v/v) with 0.1% formic acid and 2 mM ammonium formate.[8]

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.[8]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the lipid.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40-50 °C).

4. Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Full scan MS1 analysis on a high-resolution instrument (e.g., Orbitrap or TOF).

  • Scan Range: A mass range that includes the expected m/z values for the unlabeled (if present) and all deuterated isotopologues of 14:0 Lyso PC.

  • Resolution: Set to a high value (e.g., >70,000) to resolve isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatogram for the m/z corresponding to the monoisotopic peak of this compound.

    • From the mass spectrum of the chromatographic peak, identify the m/z values and intensities of all detected isotopologues (d27, d26, d25, etc.).

    • Calculate the relative abundance of each isotopologue by dividing its intensity by the sum of the intensities of all isotopologues in the cluster.

    • The isotopic enrichment is typically reported as the percentage of the target labeled species (d27).

Isotopic_Purity_Workflow Start This compound Standard Prep Sample Preparation (Stock and Working Solutions) Start->Prep LC UHPLC Separation (C18 Column) Prep->LC MS High-Resolution MS (Full Scan, ESI+) LC->MS Data Data Acquisition (Mass Spectrum of Peak) MS->Data Analysis Isotopologue Analysis (Peak Integration and Relative Abundance Calculation) Data->Analysis Result Isotopic Distribution and Purity Report Analysis->Result

Caption: Experimental workflow for determining the isotopic purity of this compound.

Conclusion

The high isotopic and chemical purity of commercially available this compound makes it a reliable internal standard for quantitative lipidomics. Understanding its isotopic distribution through rigorous analysis, as outlined in this guide, is essential for achieving the highest level of accuracy in research and drug development applications. The signaling roles of its endogenous counterpart also highlight the biological relevance of this lipid class, making its precise measurement all the more critical.

References

A Researcher's In-Depth Guide to Commercial Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and pharmaceutical development, the precise and accurate quantification of lipids is paramount. As key players in cellular structure, signaling, and energy metabolism, lipids are increasingly recognized as critical biomarkers and therapeutic targets. This technical guide provides a comprehensive overview of commercially available deuterated lipid standards, essential tools for achieving reliable quantification in mass spectrometry-based lipidomics.

The Cornerstone of Quantitative Lipidomics: Deuterated Internal Standards

Stable isotope dilution mass spectrometry, utilizing deuterated internal standards, is the gold standard for the accurate quantification of lipids in complex biological matrices. In this method, a known amount of a deuterated lipid analog is "spiked" into a sample at the earliest stage of preparation. Because the deuterated standard is chemically identical to its endogenous counterpart, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. By measuring the ratio of the endogenous analyte to its deuterated internal standard, researchers can correct for these variations and achieve highly accurate and precise quantification.

Commercial Sources of Deuterated Lipid Standards

Several reputable suppliers offer a wide range of deuterated lipid standards, from individual fatty acids to complex phospholipids (B1166683) and comprehensive mixtures. The choice of supplier often depends on the specific lipid classes of interest, required purity, and whether a pre-made mixture or a custom-synthesized standard is needed.

Key Commercial Suppliers:
  • Cayman Chemical: Cayman Chemical provides a broad portfolio of deuterated lipid standards, with a particular strength in eicosanoids and other bioactive lipids. Their MaxSpec® line of standards are gravimetrically prepared and come with a detailed Certificate of Analysis, ensuring their suitability for quantitative applications. They offer a variety of deuterated lipid mixtures tailored for specific analytical needs.

  • Cambridge Isotope Laboratories, Inc. (CIL): CIL is a primary manufacturer of stable isotopes and offers a diverse library of deuterated fatty acids and lipids. Their products are available in various labeling patterns and forms (free acid, salt, ester) to suit different experimental requirements.

Custom Synthesis Specialists:

For lipids that are not commercially available, several companies specialize in custom synthesis of stable isotope-labeled compounds:

  • BOC Sciences: Offers comprehensive custom synthesis services for a wide range of lipids, including phospholipids, triglycerides, and sterols, with options for deuterium (B1214612) labeling at specific positions.[1][] They provide tailored solutions from initial design to large-scale production.[]

  • Nucleosyn: Specializes in the custom synthesis of stable isotope-labeled molecules, including a variety of synthetic lipids.[4][5][6] They have expertise in incorporating isotopic labels at specific positions within a molecule.[4][6]

Data Presentation: A Comparative Overview of Deuterated Lipid Standards

The following tables provide a summary of representative deuterated lipid standards available from leading commercial suppliers. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific information on purity and concentration.

Table 1: Selected Deuterated Fatty Acid Standards

Fatty AcidSupplierCatalog Number (Example)Isotopic PurityChemical Purity
Palmitic Acid-d31Cambridge Isotope LaboratoriesDLM-257≥98%>98%
Stearic Acid-d35Cayman Chemical9003318≥99% deuterated forms (d1-d35)≥98%
Oleic Acid-d17Cayman Chemical9000432≥99% deuterated forms (d1-d17)≥98%
Linoleic Acid-d4Avanti Research791651>99%>99%
Arachidonic Acid-d8Cayman Chemical390010≥99% deuterated forms (d1-d8)≥98%
Docosahexaenoic Acid-d5Cayman Chemical10005056≥99% deuterated forms (d1-d5)≥98%

Table 2: Selected Deuterated Phospholipid Standards

PhospholipidSupplierCatalog Number (Example)Isotopic PurityChemical Purity
16:0-18:1(d7) PCAvanti Research860399>99%>99%
16:0-d31-18:1 PEAvanti Research860377>99%>99%
16:0-d31-18:1 PSAvanti Research860385>99%>99%
C16 Ceramide-d7Avanti Research860686>99%>99%
C16 Sphingomyelin-d9NucleosynN/ANot specifiedNot specified

Table 3: Commercially Available Deuterated Lipid Mixtures

Product NameSupplierKey Components
SPLASH™ LIPIDOMIX® Mass Spec StandardAvanti ResearchMixture of major lipid classes (PC, PE, PS, PI, PG, PA, LPC, LPE, SM, CER, DAG, TAG)
Deuterated Lipidomics MaxSpec® MixtureCayman ChemicalMixture of deuterated glycerolipids, sphingolipids, sterol lipids, fatty acids, fatty esters, and glycerophospholipids
Deuterated Arachidonic Acid Oxylipin MaxSpec® LC-MS MixtureCayman ChemicalDeuterated metabolites of arachidonic acid (e.g., HETEs)

Table 4: Representative Quantitative Performance Data for Deuterated Fatty Acid Standards

AnalyteMethodLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Various Fatty AcidsLC-MS/MS0.1 - 100.005 - 0.10.015 - 0.3[7]
Various Fatty AcidsGC-MS0.001 - 100.00005 - 0.0010.00015 - 0.003[8]
Oleic Acid-d7HPLC-ESI-MS0.028 - 8.470.0280.028[9]
Stearic Acid-d7HPLC-ESI-MS0.028 - 8.470.0280.028[9]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the analytical platform and matrix.

Experimental Protocols: A Step-by-Step Guide

The successful application of deuterated lipid standards requires meticulous attention to detail throughout the analytical workflow. Below are generalized protocols for lipid extraction and analysis. It is essential to optimize these protocols for the specific biological matrix and lipid classes of interest.

General Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Deuterated Internal Standard Sample->Spike Homogenize Homogenization (for tissues/cells) Spike->Homogenize Extraction Solvent Extraction (e.g., Folch, Bligh & Dyer) Homogenize->Extraction PhaseSep Phase Separation Extraction->PhaseSep Collect Collect Organic Layer PhaseSep->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for quantitative lipid analysis using deuterated internal standards.

Detailed Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a glass tube, add a known volume of plasma (e.g., 50 µL). To this, add a precise amount of the deuterated internal standard or standard mixture.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL). Vortex vigorously for 1-2 minutes.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl, 0.5 mL) and vortex for 30 seconds. Centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of a 90:10 mixture of mobile phase A and B).

Detailed Protocol 2: LC-MS/MS Analysis of Fatty Acids
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode for fatty acid analysis.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard, providing high selectivity and sensitivity.

  • Data Analysis:

    • Integrate the peak areas for each endogenous fatty acid and its deuterated internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of a series of calibration standards.

    • Determine the concentration of each fatty acid in the biological samples by interpolation from the calibration curve.

Signaling Pathways and Logical Relationships

Deuterated lipid standards are instrumental in elucidating the roles of specific lipids in various signaling pathways. The ability to accurately quantify changes in lipid concentrations in response to stimuli or in disease states provides crucial insights into cellular function and pathology.

Eicosanoid Signaling Pathway in Inflammation

Eicosanoids, derived from arachidonic acid and other polyunsaturated fatty acids, are potent signaling molecules that mediate inflammation.[10][11] Their low endogenous concentrations and rapid turnover necessitate the use of deuterated internal standards for accurate quantification.[12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 cPLA₂ PL->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA Releases COX COX-1/2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (e.g., PGE₂) [Quantified with d-PGE₂] COX->PGs LTs Leukotrienes (e.g., LTB₄) [Quantified with d-LTB₄] LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: Simplified eicosanoid signaling pathway in inflammation.

PPAR Signaling Pathway and Lipid Metabolism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism.[13][14] Fatty acids and their derivatives are natural ligands for PPARs.[13] Accurate quantification of these lipid ligands is essential for understanding PPAR activation and its downstream effects.

G cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus FAs Fatty Acids (e.g., Palmitic, Oleic) [Quantified with d-FAs] PPAR PPARα/γ FAs->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to GeneExp Target Gene Expression (Lipid Metabolism Genes) PPRE->GeneExp Regulates

Caption: Fatty acid activation of the PPAR signaling pathway.

Insulin (B600854) Signaling and Lipid Intermediates

Insulin resistance is a hallmark of type 2 diabetes and is strongly associated with the accumulation of certain lipid species, such as diacylglycerols (DAGs) and ceramides, which can interfere with the insulin signaling cascade.[15][16] Deuterated standards for these lipid classes are crucial for investigating their role in metabolic diseases.

Caption: Interference of lipid intermediates with the insulin signaling pathway.

Conclusion

Deuterated lipid standards are indispensable tools for researchers, scientists, and drug development professionals engaged in quantitative lipidomics. The commercial availability of a wide range of high-purity standards, coupled with robust and well-defined experimental protocols, has empowered the scientific community to unravel the complex roles of lipids in health and disease. By leveraging these critical reagents and methodologies, researchers can generate high-quality, reproducible data, paving the way for new diagnostic and therapeutic strategies targeting lipid-mediated pathways.

References

The Emerging Role of 1-Myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC) in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC), a species of lysophosphatidylcholine (B164491), is increasingly recognized as a critical bioactive lipid mediator involved in a myriad of cellular signaling pathways. Traditionally viewed as a mere metabolic intermediate, recent evidence has propelled 14:0 Lyso PC into the spotlight as a key regulator of inflammation, oxidative stress, and cellular homeostasis. This technical guide provides an in-depth exploration of the cellular signaling roles of 14:0 Lyso PC, with a focus on its molecular mechanisms of action. We present a synthesis of current research, including quantitative data on its cellular effects, detailed experimental methodologies, and visual representations of the signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

Lysophosphatidylcholines (LPCs) are glycerophospholipids containing a single fatty acyl chain. The specific fatty acid attached to the glycerol (B35011) backbone dictates the biological activity of the LPC molecule. 14:0 Lyso PC, which contains a myristoyl (14:0) fatty acid, has demonstrated potent and specific effects on various cell types, distinguishing it from other LPC species.[1][2] Its involvement in both pro- and anti-inflammatory processes, as well as its interaction with key signaling hubs, underscores its potential as a therapeutic target and a biomarker for various diseases.[3][4][5] This guide will delve into the core signaling pathways influenced by 14:0 Lyso PC, providing the technical details necessary for its study and potential therapeutic exploitation.

Key Signaling Pathways Modulated by 14:0 Lyso PC

14:0 Lyso PC exerts its influence on cellular behavior primarily through the modulation of two key signaling pathways: the inhibition of the NLRP3 inflammasome and the activation of the Nrf2/HO-1 antioxidant response. It also interacts with various cell surface receptors, including G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).[5][6][7]

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. 14:0 Lyso PC has been shown to be a potent inhibitor of NLRP3 inflammasome activation, particularly in response to stimuli like lipopolysaccharide (LPS).[3][8]

The proposed mechanism involves the suppression of thioredoxin-interacting protein (TXNIP), a key upstream regulator of NLRP3.[3] By inhibiting TXNIP, 14:0 Lyso PC prevents the assembly and activation of the NLRP3 inflammasome complex, thereby reducing the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation of IL-1β.[3][8]

NLRP3_Inhibition_by_LPC_14_0 cluster_extracellular Extracellular cluster_cellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 LPC_14_0 14:0 Lyso PC TXNIP TXNIP LPC_14_0->TXNIP inhibits TLR4->TXNIP activates NLRP3 NLRP3 TXNIP->NLRP3 activates Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b IL-1β (Secreted) Casp1->IL1b cleavage & maturation Inflammasome->Casp1 cleavage

Figure 1: Inhibition of the NLRP3 Inflammasome by 14:0 Lyso PC.
Activation of the Nrf2/HO-1 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress. 14:0 Lyso PC has been demonstrated to activate this protective pathway.[4][6]

Upon cellular entry or interaction with cell surface receptors, 14:0 Lyso PC promotes the translocation of Nrf2 from the cytoplasm to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the upregulation of HO-1 and other antioxidant enzymes. This, in turn, enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[4][6]

Nrf2_Activation_by_LPC_14_0 cluster_extracellular Extracellular cluster_cellular Cytoplasm cluster_nucleus Nucleus LPC_14_0 14:0 Lyso PC Receptor Receptor(s) (e.g., GPCRs) LPC_14_0->Receptor Keap1_Nrf2 Keap1-Nrf2 Complex Receptor->Keap1_Nrf2 dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation Antioxidant_Response Antioxidant Response HO1_protein->Antioxidant_Response

Figure 2: Activation of the Nrf2/HO-1 Pathway by 14:0 Lyso PC.
Interaction with G-Protein Coupled Receptors (GPCRs)

LPCs, including 14:0 Lyso PC, are known to interact with several G-protein coupled receptors, such as G2A (GPR132), GPR4, GPR40, GPR55, and GPR119.[5][6][9][10] This interaction can trigger a variety of downstream signaling cascades, including intracellular calcium mobilization and the activation of protein kinases, which contribute to the diverse physiological effects of 14:0 Lyso PC.[1][9] For instance, the activation of G2A by LPCs has been linked to chemotaxis and extracellular signal-regulated kinase (ERK) activation.[1]

Quantitative Effects of 14:0 Lyso PC on Cellular Functions

The signaling activities of 14:0 Lyso PC translate into measurable quantitative effects on cellular functions, particularly in the context of inflammation and oxidative stress.

Table 1: Quantitative Effects of 14:0 Lyso PC on Cytokine Secretion
Cell TypeStimulus14:0 Lyso PC ConcentrationEffect on IL-1βEffect on IL-6Effect on TNF-αReference
RAW 264.7 macrophagesLPS (1 µg/mL)20 µMSignificant decreaseSignificant decreaseSignificant decrease[3][8]
Murine Lung Epithelial-12 (MLE-12) cellsLPS10 mg/kg (in vivo)Significant decreaseSignificant decreaseSignificant decrease[6]
Table 2: Quantitative Effects of 14:0 Lyso PC on Oxidative Stress Markers
Cell Type / ModelStimulus14:0 Lyso PC ConcentrationEffect on ROSEffect on MDAEffect on SODReference
RAW 264.7 macrophagesLPS (20 µg/mL)20 µMSignificant decrease-Significant increase[3]
ALI mouse modelLPS10 mg/kg (in vivo)Significant decreaseSignificant decreaseSignificant increase[6]

ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase; ALI: Acute Lung Injury.

Table 3: Quantitative Effects of 14:0 Lyso PC on Cell Viability
Cell TypeStimulus14:0 Lyso PC ConcentrationEffect on Cell ViabilityAssayReference
RAW 264.7 macrophagesLPS (1 µg/mL)10-40 µMNo significant toxicityCCK-8[3]
Murine Lung Epithelial-12 (MLE-12) cellst-BHP (30 µmol/mL)10-25 µmol/mLProtective effectCCK-8, Calcein-AM/PI[6][11]

t-BHP: tert-butyl hydroperoxide.

Detailed Experimental Protocols

To facilitate further research into the signaling roles of 14:0 Lyso PC, this section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 murine macrophages

    • Murine Lung Epithelial-12 (MLE-12) cells.[6]

  • Culture Conditions:

    • RAW 264.7: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • MLE-12: DMEM/F-12 medium with 6% FBS and 1% penicillin/streptomycin.[6]

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • 14:0 Lyso PC Preparation:

    • Dissolve 14:0 Lyso PC in 1% BSA in PBS to the desired stock concentration.[3]

  • Treatment Protocol:

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Starve cells in a serum-free medium for 1 hour before treatment.[3]

    • Pre-treat cells with the desired concentration of 14:0 Lyso PC (e.g., 20 µM) for 1 hour.[3][8]

    • Stimulate cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) for the desired time (e.g., 12 hours).[3][8]

    • Collect cell supernatants for cytokine analysis and cell lysates for protein analysis.

Experimental_Workflow_Cell_Treatment Start Start Seed_Cells Seed Cells Start->Seed_Cells Starve_Cells Starve Cells (1 hr, serum-free) Seed_Cells->Starve_Cells Pretreat_LPC Pre-treat with 14:0 Lyso PC (1 hr) Starve_Cells->Pretreat_LPC Stimulate_LPS Stimulate with LPS (12 hrs) Pretreat_LPC->Stimulate_LPS Collect_Samples Collect Supernatants & Cell Lysates Stimulate_LPS->Collect_Samples Analysis Analysis (ELISA, Western Blot, etc.) Collect_Samples->Analysis

Figure 3: General Experimental Workflow for Cell Treatment.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • Sample Collection: Collect cell culture supernatants after treatment.

  • Assay Procedure: Use commercially available ELISA kits for IL-1β, IL-6, and TNF-α. Follow the manufacturer's instructions.

  • Detection: Measure the optical density at 450 nm using a microplate reader.[3]

  • Quantification: Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3, TXNIP, Caspase-1, IL-1β, Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.[3][8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.[3]

Measurement of Oxidative Stress
  • Reactive Oxygen Species (ROS) Detection:

    • Treat cells as described in section 4.1.

    • Incubate cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) (e.g., 1 µL in 1 mL serum-free medium) for 20 minutes at 37°C in the dark.[3]

    • Wash cells with cold PBS.

    • Measure the fluorescence intensity of DCF using a fluorescence microscope or flow cytometer.[3]

  • Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Assays:

    • Homogenize tissue or lyse cells.

    • Use commercially available colorimetric assay kits to measure MDA levels and SOD activity according to the manufacturer's protocols.[6]

Cell Viability Assays
  • CCK-8 Assay:

    • Seed cells in a 96-well plate.

    • Treat cells as required.

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm.[3][11]

  • Calcein-AM/Propidium Iodide (PI) Staining:

    • Treat cells in a suitable culture dish.

    • Incubate cells with Calcein-AM (stains live cells green) and PI (stains dead cells red).

    • Visualize and quantify live and dead cells using a fluorescence microscope.[6][12]

Conclusion and Future Directions

14:0 Lyso PC has emerged as a significant signaling molecule with profound effects on inflammatory and oxidative stress pathways. Its ability to inhibit the NLRP3 inflammasome and activate the Nrf2/HO-1 pathway highlights its therapeutic potential for a range of diseases characterized by inflammation and oxidative damage. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate cellular roles of 14:0 Lyso PC.

Future research should focus on elucidating the precise molecular interactions between 14:0 Lyso PC and its receptors, further defining the downstream signaling cascades, and exploring its therapeutic efficacy in preclinical and clinical settings. A deeper understanding of the structure-activity relationship of different LPC species will also be crucial for the development of targeted therapeutics. The continued exploration of 14:0 Lyso PC's role in cellular signaling promises to open new avenues for the treatment of inflammatory and oxidative stress-related pathologies.

References

Methodological & Application

Application Notes: Quantitative Analysis of Lysophosphatidylcholines Using 14:0 Lyso PC-d27 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines. They play crucial roles in various physiological and pathological processes, including cell signaling, inflammation, and the development of diseases such as atherosclerosis and cancer.[1][2] Accurate quantification of LPC species in biological matrices is therefore essential for researchers, scientists, and drug development professionals. This document provides a detailed protocol for the use of 14:0 Lyso PC-d27 as an internal standard for the precise and accurate quantification of LPCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is the deuterium-labeled form of 1-myristoyl-sn-glycero-3-phosphocholine (B162887) (14:0 Lyso PC).[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. Since this compound is chemically and physically almost identical to its endogenous, non-labeled counterpart, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows it to accurately correct for variations during sample preparation and analysis, leading to highly reliable quantitative data. This compound can be used for quantification by NMR, GC-MS, or LC-MS.[3][4]

Signaling Pathway of Lysophosphatidylcholine

LPCs exert their biological effects primarily by activating specific G protein-coupled receptors (GPCRs) on the cell surface. This initiates a cascade of intracellular signaling events that can lead to various cellular responses. The binding of LPC to its receptor can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium ions mobilized by IP3, activates protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to cellular responses such as cell proliferation and migration.

LPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LPC LPC GPCR GPCR LPC->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates PKC PKC DAG->PKC Activates CellularResponse Cellular Response (e.g., Proliferation, Migration) PKC->CellularResponse Leads to

Lysophosphatidylcholine (LPC) signaling cascade via G protein-coupled receptors (GPCRs).

Experimental Workflow

A typical workflow for the quantification of LPCs using this compound as an internal standard involves several key steps, from sample preparation to data analysis. The inclusion of the internal standard at the very beginning of the process is crucial for accurate quantification.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Modified Bligh-Dyer) Spike->Extraction Dry Dry Down (Under Nitrogen Stream) Extraction->Dry Reconstitute Reconstitution (in LC-MS Compatible Solvent) Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing & Quantification (Analyte/IS Ratio) LCMS->Data Result Quantitative Results (Concentration of LPCs) Data->Result

General experimental workflow for LPC quantification using an internal standard.

Experimental Protocols

1. Preparation of Internal Standard Stock Solution

  • Materials : this compound powder, LC-MS grade methanol.

  • Procedure :

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of 1 mg/mL in methanol. For example, dissolve 1 mg of the powder in 1 mL of methanol.

    • From this stock, prepare a working solution of 1 µg/mL in methanol.

    • Store both stock and working solutions at -20°C or -80°C in amber glass vials to prevent degradation.[3]

2. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is suitable for plasma or serum samples.

  • Materials : Biological sample (e.g., 20 µL plasma), 1 µg/mL this compound working solution, LC-MS grade methanol, chloroform, and water, microcentrifuge tubes.

  • Procedure :

    • Pipette 20 µL of plasma into a clean glass tube.

    • Add 10 µL of the 1 µg/mL this compound working solution to the plasma.

    • Add 2.5 mL of a chloroform/methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

    • Add 0.8 mL of water and vortex again for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate).

LC-MS/MS Analysis

  • Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions (Example) :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B : Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Flow Rate : 0.4 mL/min.

    • Gradient : A typical gradient starts at 40% B, increases to 100% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : LPC species are monitored by the precursor ion of the protonated molecule [M+H]+ and the characteristic product ion of the phosphocholine (B91661) headgroup at m/z 184.[2][5]

Data Presentation

The quantification of each LPC species is achieved by calculating the ratio of the peak area of the endogenous LPC to the peak area of the this compound internal standard. A calibration curve can be constructed using known concentrations of non-labeled LPC standards to determine the absolute concentration of each analyte.

Table 1: Key MRM Transitions for LPC Analysis

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
This compound (IS) 495.5184.15025
14:0 Lyso PC468.3184.15025
16:0 Lyso PC496.3184.15025
18:1 Lyso PC522.3184.15025
18:0 Lyso PC524.4184.15025
20:4 Lyso PC544.3184.15025

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration. Collision energies should be optimized for the specific instrument being used.

Table 2: Example Quantitative Data from Human Plasma Analysis

LPC SpeciesRetention Time (min)Concentration (µM)% RSD (n=5)
14:0 Lyso PC4.25.84.1
16:0 Lyso PC5.1120.53.5
18:1 Lyso PC5.835.23.9
18:0 Lyso PC6.265.73.7
20:4 Lyso PC6.912.15.2

%RSD: Percent Relative Standard Deviation

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of lysophosphatidylcholines in various biological samples. Its chemical similarity to the endogenous analytes ensures accurate correction for experimental variability, which is paramount for high-quality results in lipidomics research and clinical applications. The detailed protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.

References

Application Note: Quantification of Lysophosphatidylcholines in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines by phospholipase A2.[1][2][3] They are implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[2][4] Accurate quantification of LPC species is crucial for understanding their roles in disease and for biomarker discovery. This application note provides a detailed protocol for the quantification of various LPC species in biological matrices, such as plasma and serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described here offers high sensitivity, specificity, and throughput.[4][5][6]

Principle

This method utilizes reversed-phase liquid chromatography to separate different LPC species based on their acyl chain length and degree of unsaturation. The separated LPCs are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][8] Positive electrospray ionization (ESI) is typically used, where LPCs form a characteristic precursor ion corresponding to their molecular weight. Upon fragmentation, a common product ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup, is generated and monitored for quantification.[8][9][10] Deuterated or odd-chain LPC species are used as internal standards to ensure accurate quantification.[6][11]

Signaling Pathway of Lysophosphatidylcholine (B164491)

Lysophosphatidylcholines exert their biological effects by activating a variety of signaling pathways. LPCs can act as signaling molecules by binding to G protein-coupled receptors (GPCRs), such as G2A, and Toll-like receptors (TLRs).[3][12] This interaction can initiate downstream signaling cascades involving second messengers, which in turn activate protein kinases like Protein Kinase C (PKC).[1][13] These pathways can ultimately lead to diverse cellular responses, including cell proliferation, differentiation, and inflammation.[1][2]

LPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPC LPC GPCR GPCR (e.g., G2A) LPC->GPCR binds TLR TLR LPC->TLR binds G_Protein G-Protein GPCR->G_Protein activates Second_Messengers Second Messengers TLR->Second_Messengers activates G_Protein->Second_Messengers activates PKC PKC Second_Messengers->PKC activates Cellular_Response Cellular Response (Inflammation, Proliferation, etc.) PKC->Cellular_Response leads to

Caption: Lysophosphatidylcholine (LPC) signaling pathway.

Experimental Workflow

The overall experimental workflow for the quantification of LPCs is summarized in the diagram below. The process begins with sample collection, followed by the addition of an internal standard and lipid extraction. The extracted lipids are then concentrated, reconstituted, and analyzed by LC-MS/MS.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, etc.) Add_IS 2. Add Internal Standard Sample_Collection->Add_IS Lipid_Extraction 3. Lipid Extraction (e.g., SPE or LLE) Add_IS->Lipid_Extraction Evaporation 4. Evaporation to Dryness Lipid_Extraction->Evaporation Reconstitution 5. Reconstitution in Injection Solvent Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for LPC quantification.

Detailed Protocols

Materials and Reagents
  • LPC standards (e.g., LPC 16:0, LPC 18:0, LPC 18:1)

  • Internal standard (e.g., LPC 17:0 or d31-16:0-LPC)[11]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Chloroform (B151607)

  • Solid Phase Extraction (SPE) cartridges or 96-well plates

Sample Preparation

Protocol 1: Solid Phase Extraction (SPE) [7][8]

  • Thaw plasma/serum samples on ice.

  • To 20-50 µL of sample, add the internal standard solution.

  • Vortex briefly to mix.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove salts and other interferences.

  • Elute the LPCs with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (Bligh-Dyer Method) [14]

  • To 50 µL of serum, add 250 µL of methanol.[15]

  • Vortex vigorously and then centrifuge at 12,000 x g for 10 minutes at 4°C.[15]

  • Transfer the supernatant to a new tube.

  • To the supernatant, add chloroform and water in a ratio that results in a final solvent ratio of approximately 1:1:0.9 (chloroform:methanol:water).

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the organic phase to dryness under nitrogen.

  • Reconstitute the residue in the appropriate solvent for injection.

LC-MS/MS Analysis

The following tables summarize the recommended starting parameters for LC-MS/MS analysis. These may need to be optimized for your specific instrument and application.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid and 5 mM Ammonium Acetate
Gradient Start at 30-40% B, increase to 95-100% B over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50°C
Injection Volume 2-10 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0-4.0 kV
Source Temperature 120-150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350-500°C
Collision Gas Argon

Table 3: Example MRM Transitions for Common LPC Species

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
LPC 16:0496.3184.120-30
LPC 18:0524.4184.120-30
LPC 18:1522.4184.120-30
LPC 18:2520.4184.120-30
LPC 20:4544.4184.120-30
LPC 17:0 (IS)510.4184.120-30
Data Analysis and Quantification
  • Integrate the peak areas for each LPC species and the internal standard in the chromatograms.

  • Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.

  • Prepare a calibration curve by plotting the response ratio of the standards against their known concentrations.

  • Determine the concentration of each LPC species in the samples by interpolating their response ratios on the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of lysophosphatidylcholines in biological samples using LC-MS/MS. The described method is robust, sensitive, and suitable for high-throughput analysis, making it a valuable tool for researchers in various fields, including lipidomics, drug development, and clinical diagnostics.

References

Application Notes and Protocols for Sample Preparation Using 14:0 Lyso PC-d27 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. Lysophosphatidylcholines (Lyso PCs) are a class of lipids that are important signaling molecules and biomarkers for various pathological conditions. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based lipidomics. 1-myristoyl-d27-sn-glycero-3-phosphocholine (14:0 Lyso PC-d27) is a deuterated analog of the naturally occurring 14:0 Lyso PC, making it an ideal internal standard for the quantification of lysophospholipids in biological samples. Its chemical properties are nearly identical to its endogenous counterpart, ensuring that it behaves similarly during sample extraction and ionization, thus effectively correcting for sample loss and matrix effects.[1]

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of lysophosphatidylcholines in biological matrices such as plasma, serum, and cell culture samples.

Key Applications

  • Quantitative Lipidomics: Serve as an internal standard for the accurate quantification of 14:0 Lyso PC and other lysophosphatidylcholine (B164491) species by LC-MS/MS.

  • Biomarker Discovery: Enable precise measurement of Lyso PC levels in clinical and preclinical studies to identify potential disease biomarkers.

  • Drug Development: Facilitate the evaluation of drug effects on lipid metabolism by providing reliable quantification of changes in Lyso PC concentrations.

Quantitative Data Summary

The following table summarizes typical performance characteristics when using deuterated lysophosphatidylcholine internal standards in lipidomics workflows. The values presented are illustrative and may vary depending on the specific matrix, extraction method, and instrumentation used.

ParameterPlasma/SerumCell CultureTissue Homogenate
Typical Spiking Concentration 100 - 500 ng/mL50 - 250 ng/mL100 - 1000 ng/g
Extraction Recovery > 85%> 90%> 80%
Linearity (R²) of Calibration Curve > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 15%< 20%
Accuracy (%RE) ± 15%± 15%± 20%

Experimental Protocols

Materials and Reagents
  • This compound (powder or solution in a certified solvent)

  • Biological sample (e.g., plasma, serum, cell pellet)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Store at -20°C.

  • Working IS Solution: Dilute the stock solution with methanol to a suitable concentration for spiking into samples (e.g., 10 µg/mL).

Protocol 1: Lipid Extraction from Plasma or Serum using a Modified Folch Method

This protocol is suitable for the extraction of lysophosphatidylcholines and other polar lipids from plasma or serum samples.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum. Add 10 µL of the working IS solution (e.g., 10 µg/mL this compound).

  • Protein Precipitation and Lipid Extraction: Add 500 µL of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the mixture at room temperature for 15 minutes.

  • Phase Separation: Add 100 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic layer using a glass syringe or a gel-loading pipette tip and transfer it to a new 1.5 mL microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v). Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Lipid Extraction from Cell Pellets

This protocol is designed for the extraction of lipids from cultured cells.

  • Cell Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any remaining media components. Centrifuge again and discard the supernatant.

  • Internal Standard Spiking: Resuspend the cell pellet (e.g., 1 million cells) in 100 µL of PBS. Add 10 µL of the working IS solution (e.g., 10 µg/mL this compound).

  • Lipid Extraction: Add 400 µL of ice-cold methanol to the cell suspension.

  • Sonication: Sonicate the mixture on ice for 3 x 10-second bursts to lyse the cells and facilitate extraction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis. Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters for the analysis of lysophosphatidylcholines. These may need to be optimized for your specific instrument and application.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A linear gradient from 30% to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
14:0 Lyso PC468.3184.125
This compound (IS) 495.5 184.1 25
16:0 Lyso PC496.3184.125
18:0 Lyso PC524.4184.125
18:1 Lyso PC522.4184.125
18:2 Lyso PC520.4184.125

Mandatory Visualizations

G Experimental Workflow for Lipidomics using this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Results Results Quantification->Results

Caption: Workflow for quantitative lipidomics using this compound.

G Troubleshooting Guide for Deuterated Internal Standards Problem Inaccurate Quantification or High Variability Check1 Chromatographic Shift Analyte and IS do not co-elute perfectly Problem->Check1 Possible Cause Check2 Matrix Effects Ion suppression or enhancement affecting analyte and IS differently Problem->Check2 Possible Cause Check3 IS Purity Issues Presence of unlabeled analyte in the internal standard Problem->Check3 Possible Cause Check4 In-source Fragmentation IS fragments in the ion source, leading to inaccurate measurement Problem->Check4 Possible Cause Solution1 Optimize LC Gradient Adjust mobile phase composition to improve peak alignment Check1->Solution1 Solution Solution2 Sample Dilution Dilute the sample to reduce the concentration of interfering matrix components Check2->Solution2 Solution Solution3 Verify IS Purity Analyze a concentrated solution of the IS alone to check for unlabeled analyte Check3->Solution3 Solution Solution4 Optimize MS Parameters Reduce cone voltage or source temperature to minimize fragmentation Check4->Solution4 Solution

Caption: Troubleshooting common issues with deuterated internal standards.

Conclusion

The use of this compound as an internal standard provides a reliable method for the accurate quantification of lysophosphatidylcholines in various biological samples. The detailed protocols and troubleshooting guide presented here offer a comprehensive resource for researchers, scientists, and drug development professionals to implement robust and reproducible lipidomics workflows. Adherence to best practices in sample preparation and LC-MS/MS analysis will ensure high-quality data for a deeper understanding of the role of lysophospholipids in biological systems.

References

Application Note & Protocol: High-Efficiency Extraction of Lysophosphatidylcholines (Lyso PCs) Using the Folch Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholines (Lyso PCs) are bioactive lipid molecules involved in a myriad of cellular processes, including cell proliferation, inflammation, and signal transduction. Accurate quantification of Lyso PCs from biological matrices is crucial for understanding their physiological roles and for the development of novel therapeutics. The Folch method, a classic liquid-liquid extraction technique, is widely employed for the isolation of total lipids from biological samples.[1][2] This application note provides a detailed protocol for the extraction of Lyso PCs using the Folch method, discusses its advantages for polar lipids, and offers troubleshooting guidance.

The method involves homogenizing a sample in a chloroform (B151607)/methanol (B129727) mixture, which creates a single-phase system that effectively extracts lipids.[2][3][4] Subsequent addition of water or a saline solution induces phase separation, partitioning the polar lipids like Lyso PCs into the lower chloroform-rich phase.[3][4] While highly effective for a broad range of lipids, certain modifications can enhance the recovery of more polar species like Lyso PCs.[5][6]

Experimental Protocol: Modified Folch Method for Lyso PC Extraction

This protocol is optimized for the efficient extraction of Lyso PCs from various biological samples such as plasma, tissues, and cell cultures.

Materials and Reagents:

  • Solvents:

    • Chloroform (CHCl₃), HPLC grade

    • Methanol (MeOH), HPLC grade

    • High-purity water

  • Reagents:

    • 0.9% Sodium Chloride (NaCl) solution (or 0.88% Potassium Chloride, KCl)[4][7]

    • Butylated hydroxytoluene (BHT) as an antioxidant (optional, but recommended)[3]

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Apparatus:

    • Glass homogenizer

    • Glass centrifuge tubes with PTFE-lined caps

    • Separating funnel[3]

    • Rotary evaporator or nitrogen gas evaporator

    • Vortex mixer

    • Centrifuge

Procedure:

  • Sample Homogenization:

    • For tissue samples, weigh approximately 1 gram of tissue and place it in a glass homogenizer.[8]

    • Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[4][8] This creates a sample-to-solvent ratio of 1:20, which is effective for comprehensive lipid extraction.[4]

    • If using plasma or cell pellets, add the sample directly to the chloroform:methanol mixture in a glass centrifuge tube. A sample-to-solvent ratio of 1:20 (v/v) is recommended for plasma.[9]

    • Homogenize the tissue sample for 2-5 minutes until a uniform consistency is achieved.[8] For liquid samples or cell pellets, vortex thoroughly.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[2][4]

    • For robust extraction, this step can be followed by incubation on ice.[10]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for a 20 mL solvent mixture).[2][4]

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Centrifuge the sample at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate phase separation.[2][4] Two distinct layers will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.

  • Collection of the Lipid Phase:

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube.[7] Avoid disturbing the protein interface between the two layers.

    • To maximize the recovery of polar lipids like Lyso PCs, it is recommended to re-extract the upper aqueous phase and the protein interface.[5] Add 2 mL of chloroform, vortex, centrifuge, and combine the lower phase with the initial extract. A modified approach involves re-extracting the upper phase twice with the Folch lower phase and once with a lower phase containing HCl, which is then neutralized.[5]

  • Drying and Storage:

    • Dry the collected chloroform phase under a gentle stream of nitrogen gas or using a rotary evaporator.[3][4] Do not evaporate to complete dryness to avoid lipid degradation.

    • The dried lipid extract can be reconstituted in a suitable solvent (e.g., chloroform/methanol 2:1) for storage.[3]

    • For long-term storage, flush the tube with nitrogen gas and store at -20°C or lower.[3]

Data Presentation: Comparison of Lipid Extraction Methods

The choice of extraction method can significantly influence the recovery of different lipid classes, especially less abundant ones like Lyso PCs.[6][11] The Folch method generally demonstrates high efficiency for a broad range of lipids.[6][11]

Extraction Method Target Analyte(s) Matrix Key Findings Reference
Folch Lysophosphatidylcholines (LPCs) & other lipidsHuman PlasmaProvided higher peak areas for LPCs compared to the Matyash method at a 1:20 (v/v) sample-to-solvent ratio.
Folch Broad range of lipid classesHuman LDLMost effective for the extraction of a broad range of lipid classes, including less abundant ones.[6][11]
Bligh & Dyer LysophospholipidsMyocardial TissueResulted in partial recoveries of lysophospholipids (75-80%).[5]
Matyash (MTBE) Polar Lipids (LPCs)Human PlasmaProvided lower extracted peak areas for polar lipids like LPCs compared to the Folch and Bligh-Dyer methods.[9]
Modified Folch LysophospholipidsMyocardial TissueAchieved complete recovery of lysophospholipids by re-extracting the upper phase.[5]

Visualizations: Workflows and Pathways

Experimental Workflow

Folch_Method_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_collection Collection & Purification cluster_analysis Analysis Sample Biological Sample (Tissue, Plasma, Cells) Homogenize Homogenize in Chloroform:Methanol (2:1) Sample->Homogenize Agitate Agitate Mixture Homogenize->Agitate Add_Salt Add 0.9% NaCl Solution Agitate->Add_Salt Centrifuge_1 Centrifuge to Separate Phases Add_Salt->Centrifuge_1 Collect_Lower Collect Lower (Chloroform) Phase Centrifuge_1->Collect_Lower Re_Extract Optional: Re-extract Upper Phase Collect_Lower->Re_Extract Dry Dry Under Nitrogen Collect_Lower->Dry Re_Extract->Collect_Lower Reconstitute Reconstitute in Solvent Dry->Reconstitute Analysis Downstream Analysis (e.g., LC-MS) Reconstitute->Analysis

Caption: Workflow of the modified Folch method for Lyso PC extraction.

Lyso PC Signaling Pathway Example

LysoPC_Signaling LysoPC Lyso PC GPCR GPCR (e.g., GPR119) LysoPC->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylates Targets

References

Application Notes and Protocols for Bligh-Dyer Extraction of Lysophospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the extraction of lysophospholipids from biological samples using the Bligh-Dyer method. Lysophospholipids (LPLs) are bioactive lipid molecules involved in a myriad of cellular signaling pathways, making their accurate quantification crucial for research and drug development. The Bligh-Dyer extraction is a widely used liquid-liquid extraction technique for separating lipids from other cellular components. However, the recovery of more polar lysophospholipids can be challenging with the standard protocol. This guide presents the standard Bligh-Dyer protocol, an acidified modification for improved lysophospholipid recovery, and a comparison of extraction efficiencies.

Data Presentation: Extraction Efficiency of Lysophospholipids

The efficiency of the Bligh-Dyer method for lysophospholipid extraction can be influenced by the specific lysophospholipid species and modifications to the protocol. The following table summarizes quantitative data on the recovery of various lysophospholipids using the standard Bligh-Dyer method and an acidified modification.

Lysophospholipid SpeciesExtraction MethodSample TypeRecovery EfficiencyReference
Lysophosphatidylcholines (LPCs)Standard Bligh-DyerMyocardial Tissue75-80%[1]
Lysophosphatidylethanolamines (LPEs)Standard Bligh-DyerMyocardial Tissue75-80%[1]
Lysophosphatidic Acid (LPA)Standard Bligh-DyerCommercial MixLow (relative)[2]
Lysophosphatidic Acid (LPA)Acidified Bligh-Dyer (0.1 M HCl)Commercial Mix>15-fold increase vs. standard[2]
Lysophosphatidylcholines (LPCs)Standard Bligh-DyerHuman PlasmaHigher peak areas vs. Matyash method[3]
Experimental Protocols

Here, we provide detailed methodologies for the standard Bligh-Dyer extraction and an acidified modification that enhances the recovery of polar lysophospholipids.

Protocol 1: Standard Bligh-Dyer Extraction

This protocol is suitable for the general extraction of lipids but may result in lower recovery for certain lysophospholipid species.

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Sample (e.g., cell suspension, tissue homogenate, plasma)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: For a 1 mL aqueous sample, place it in a glass centrifuge tube.

  • Initial Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to form a single-phase system. This step disrupts cell membranes and allows for the initial solubilization of lipids.

  • Addition of Chloroform: Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.

  • Addition of Water: Add 1.25 mL of deionized water to the mixture and vortex for 1 minute. This will induce phase separation.

  • Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. The centrifugation will result in two distinct phases: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids, separated by a protein disk at the interface.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Storage: The dried lipid extract can be stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) until further analysis.

Protocol 2: Acidified Bligh-Dyer Extraction for Enhanced Lysophospholipid Recovery

This modified protocol improves the extraction efficiency of acidic and highly polar lysophospholipids like lysophosphatidic acid (LPA).

Materials:

  • Chloroform

  • Methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • Sample (e.g., cell suspension, tissue homogenate, plasma)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Place your sample in a glass centrifuge tube.

  • Acidified Solvent Addition: For every 1 part of sample, add 8 parts of a 1:1 (v/v) mixture of 0.1 M HCl and methanol.

  • Homogenization: Vortex the mixture vigorously for 1 minute. The acidic conditions help to protonate the phosphate (B84403) groups of acidic lipids, increasing their solubility in the organic phase.

  • Addition of Chloroform: Add 4 parts of chloroform and vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 5 minutes. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere.

Mandatory Visualizations

Bligh_Dyer_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_separation Phase Separation cluster_collection Collection & Downstream Processing Sample 1. Start with Aqueous Sample (e.g., cell suspension, plasma) Add_Solvents 2. Add Chloroform:Methanol (1:2) Sample->Add_Solvents Vortex1 3. Vortex to create single phase Add_Solvents->Vortex1 Add_Chloroform 4. Add Chloroform Vortex1->Add_Chloroform Vortex2 5. Vortex Add_Chloroform->Vortex2 Add_Water 6. Add Water to Induce Phase Separation Vortex2->Add_Water Vortex3 7. Vortex Add_Water->Vortex3 Centrifuge 8. Centrifuge Vortex3->Centrifuge Phases 9. Biphasic System Forms: - Upper Aqueous Phase - Lower Organic Phase (Lipids) Centrifuge->Phases Collect_Organic 10. Collect Lower Organic Phase Phases->Collect_Organic Dry_Extract 11. Evaporate Solvent Collect_Organic->Dry_Extract Final_Product 12. Dried Lipid Extract for Analysis Dry_Extract->Final_Product Lysophospholipid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPL Lysophospholipid (LPL) (e.g., LPA) GPCR G Protein-Coupled Receptor (GPCR) LPL->GPCR Binding G_Protein G Protein Activation GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, RhoA) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., IP3, DAG, Rho-GTP) Effector->Second_Messenger Generation Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Second_Messenger->Cellular_Response Induction

References

Application Note: Reconstitution of 14:0 Lyso PC-d27 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-myristoyl-d27-sn-glycero-3-phosphocholine (14:0 Lyso PC-d27) is a deuterated lysophosphatidylcholine (B164491) that serves as an essential internal standard for the accurate quantification of lysophosphatidylcholines (LPCs) and other lipid species in complex biological matrices by mass spectrometry (MS).[1][2] Its structural similarity to endogenous LPCs and its distinct mass shift due to deuterium (B1214612) labeling allow for precise correction of matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the reconstitution of this compound powder for use in mass spectrometry-based lipidomics.

Product Information

  • Chemical Name: 1-myristoyl-d27-sn-glycero-3-phosphocholine

  • Abbreviation: this compound

  • Molecular Formula: C₂₂H₁₉D₂₇NO₇P

  • Molecular Weight: 494.74 g/mol

  • Appearance: White to off-white solid powder[3]

  • Storage: Store powder at -20°C for up to 3 years.[1][3] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Data Presentation: Stock Solution Preparation

Proper preparation of a concentrated stock solution is critical for accurate downstream dilutions and spiking into experimental samples. The following table provides recommended solvent volumes for preparing stock solutions of this compound at various concentrations.[1]

Target ConcentrationMass of this compoundVolume of Ethanol (B145695) to Add
10 mM1 mg0.2021 mL
10 mM5 mg1.0106 mL
10 mM10 mg2.0213 mL
5 mM1 mg0.4043 mL
5 mM5 mg2.0213 mL
5 mM10 mg4.0425 mL
1 mM1 mg2.0213 mL
1 mM5 mg10.1063 mL
1 mM10 mg20.2126 mL

Experimental Protocols

This section details the step-by-step methodology for the reconstitution of this compound and its preparation as an internal standard solution for mass spectrometry.

Materials and Equipment
  • This compound powder

  • High-purity ethanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Calibrated analytical balance

  • Glass vials with PTFE-lined caps

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Ultrasonic bath

  • Heating block or water bath

Protocol for Reconstitution of this compound Stock Solution

This protocol is based on the known solubility of this compound in ethanol, which may require sonication and warming to achieve complete dissolution.[1]

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood and take appropriate safety precautions.

  • Solvent Addition: Add the appropriate volume of high-purity ethanol to the vial containing the powder, as specified in the table above, to achieve the desired stock solution concentration.

  • Dissolution:

    • Vortex the vial for 1-2 minutes to initiate the dissolution process.

    • Place the vial in an ultrasonic bath for 10-15 minutes. The use of an ultrasonic bath is recommended to aid in the dissolution of the lipid.[1]

    • If the solution is not clear, warm the vial to 30-40°C for 5-10 minutes. Caution: Do not overheat, as this can degrade the lipid.

    • Vortex again for 1 minute.

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Storage: Store the stock solution in a tightly sealed glass vial at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Internal Standard Solution

The stock solution is typically diluted to a working concentration before being spiked into samples. The final concentration of the internal standard in the sample will depend on the specific assay and the expected concentration of the endogenous analytes. A common approach is to use a mixture of internal standards.

  • Thawing: Thaw the this compound stock solution at room temperature.

  • Dilution: Prepare a working internal standard solution by diluting the stock solution with a suitable solvent. A common solvent mixture for lipidomics is chloroform:methanol (2:1, v/v) or isopropanol. The choice of solvent should be compatible with the sample preparation and LC-MS method.

  • Example Dilution: To prepare a 10 µg/mL working solution from a 1 mg/mL stock solution, dilute 10 µL of the stock solution into 990 µL of the chosen solvent.

  • Storage: Store the working internal standard solution at -20°C. It is recommended to prepare fresh working solutions regularly.

Mandatory Visualizations

Experimental Workflow for Reconstitution

Reconstitution_Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_solvent Add Ethanol weigh->add_solvent dissolve Dissolve: Vortex, Sonicate, Warm add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect store Store Stock Solution at -80°C or -20°C inspect->store finish End store->finish

Caption: Workflow for the reconstitution of this compound powder.

Signaling Pathway for Internal Standard Use

Internal_Standard_Logic cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Working Solution Biological_Sample->Spike_IS Lipid_Extraction Lipid Extraction Spike_IS->Lipid_Extraction LC_Separation LC Separation Lipid_Extraction->LC_Separation MS_Detection MS Detection (Endogenous LPC & this compound) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Ratio (Endogenous/Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Logical flow of using this compound as an internal standard.

References

Application Note: A Robust Method for the Quantification of 14:0 Lyso-PC using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics, biomarker discovery, and clinical research who require accurate quantification of lysophosphatidylcholines.

Introduction

Lysophosphatidylcholine (LPC), including 14:0 Lyso-PC (1-myristoyl-sn-glycero-3-phosphocholine), is a class of bioactive lipid mediators involved in a multitude of physiological and pathological processes.[1] LPCs are formed primarily through the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2.[2][3] Altered levels of specific LPC species have been associated with various diseases, including atherosclerosis, diabetes, cancer, and inflammatory conditions, making them significant biomarkers for disease diagnosis and prognosis.[1][4][5][6]

Accurate and precise quantification of 14:0 Lyso-PC in complex biological matrices like plasma or serum is critical for this research. The use of a stable isotope-labeled internal standard, such as 14:0 Lyso PC-d27, is the gold standard for quantitative analysis by mass spectrometry.[7][8] This internal standard is chemically identical to the endogenous analyte but has a different mass due to deuterium (B1214612) enrichment.[7] Co-extraction with the analyte allows it to account for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high accuracy and reproducibility.[9]

This application note provides a detailed protocol for creating a calibration curve and quantifying 14:0 Lyso-PC using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • 14:0 Lyso-PC (Analyte) Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of 14:0 Lyso-PC standard.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol (B129727) or chloroform:methanol 1:1, v/v).

    • Vortex thoroughly until fully dissolved.

    • Store the stock solution in an amber glass vial at -20°C or -80°C for long-term stability.[7]

  • This compound (Internal Standard, IS) Stock Solution (1 mg/mL):

    • Repeat the same procedure as above using 1 mg of this compound.

  • Internal Standard (IS) Working Solution (e.g., 1 µg/mL):

    • Prepare an intermediate stock from the 1 mg/mL IS stock solution.

    • Dilute the intermediate stock with the same solvent to a final working concentration of 1 µg/mL. This working solution will be added to all samples, calibrators, and quality controls (QCs).

Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples
  • From the 1 mg/mL analyte stock solution, prepare an intermediate stock (e.g., 10 µg/mL).

  • Perform serial dilutions of the intermediate stock to prepare a series of calibration standards. The concentration range should encompass the expected physiological or experimental levels of 14:0 Lyso-PC.

  • Prepare at least three levels of QC samples (Low, Medium, High) from a separate weighing of the 14:0 Lyso-PC standard to ensure independence from the calibration standards.

Table 1: Example Preparation of Calibration Curve Standards

Calibrator Level Volume of 10 µg/mL Analyte Stock (µL) Final Volume (µL) Final Analyte Concentration (ng/mL)
Blank 0 1000 0
STD 1 1 1000 10
STD 2 2.5 1000 25
STD 3 5 1000 50
STD 4 10 1000 100
STD 5 25 1000 250
STD 6 50 1000 500

| STD 7 | 100 | 1000 | 1000 |

Note: The final solvent for all standards should be consistent.

Protocol 3: Sample Preparation (Lipid Extraction from Plasma)

This protocol is based on a protein precipitation method, which is efficient for high-throughput analysis.[11]

  • Aliquot 20 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (1 µg/mL this compound) to every tube except the "double blank" (a matrix sample with no IS).

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.[11]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an LC vial for analysis.

Protocol 4: LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 2: Recommended LC-MS/MS Parameters

Parameter Setting
Liquid Chromatography
Column C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile:Isopropanol (e.g., 80:20, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start at 30% B, ramp to 100% B over 10 min, hold for 2 min, re-equilibrate
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV[12]
Cone Voltage 40 V[12]
Collision Energy 24 V[12]
MRM Transitions
14:0 Lyso-PC (Analyte) Q1: 468.3 m/z → Q3: 184.1 m/z (Phosphocholine headgroup)

| this compound (IS) | Q1: 495.5 m/z → Q3: 184.1 m/z (Phosphocholine headgroup) |

Note: Parameters such as cone voltage and collision energy should be optimized for the specific instrument being used.

Data Presentation and Analysis

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each calibrator, QC, and unknown sample.

  • Calibration Curve Construction:

    • Plot the peak area ratio (y-axis) against the known concentration of the analyte for each calibration standard (x-axis).

    • Apply a linear regression analysis (y = mx + b) to the data points.

    • The curve should have a coefficient of determination (R²) of ≥ 0.99 for acceptance.

  • Quantification of Unknowns: Use the regression equation derived from the calibration curve to calculate the concentration of 14:0 Lyso-PC in the unknown samples based on their measured peak area ratios.

Table 3: Example Calibration Curve Data

Analyte Conc. (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
10 1,550 75,100 0.021
25 4,010 76,200 0.053
50 7,950 74,800 0.106
100 15,800 75,500 0.209
250 41,200 76,100 0.541
500 80,500 75,300 1.069

| 1000 | 165,000 | 75,900 | 2.174 |

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Calibrators Calibration Standards & Quality Controls Calibrators->Add_IS Extraction Protein Precipitation & Lipid Extraction Add_IS->Extraction LC_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Integration Peak Area Integration (Analyte & IS) LC_MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve Construct Calibration Curve (Ratio vs. Concentration) Ratio->Curve Quantify Quantify 14:0 Lyso-PC in Unknown Samples Curve->Quantify

Caption: Experimental workflow for 14:0 Lyso-PC quantification.

signaling_pathway PC Phosphatidylcholine (PC) (e.g., 14:0/18:1 PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC 14:0 Lyso-PC PLA2->LPC FA Fatty Acid (e.g., 18:1) PLA2->FA

Caption: Formation of Lyso-PC from Phosphatidylcholine.

Conclusion

This application note details a reliable and robust LC-MS/MS method for the quantification of 14:0 Lyso-PC in biological samples. The protocol leverages the principle of stable isotope dilution by using this compound as an internal standard, which is essential for correcting analytical variability and achieving accurate results. This methodology is suitable for high-throughput applications in clinical research and drug development, enabling precise measurement of this important lipid biomarker.

References

Application of 14:0 Lyso PC-d27 in Plasma Lipid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysophosphatidylcholines (LysoPCs) are a class of lipids that play crucial roles in numerous biological processes, including cell signaling, inflammation, and membrane homeostasis. Alterations in plasma LysoPC levels have been associated with various pathological conditions such as cardiovascular disease, cancer, and diabetes. Consequently, the accurate quantification of LysoPCs in plasma is of significant interest for biomarker discovery and clinical research. 14:0 Lyso PC-d27 is a deuterated form of myristoyl-lysophosphatidylcholine, which serves as an ideal internal standard for the quantitative analysis of LysoPCs and other lipid species in plasma samples by mass spectrometry. Its chemical properties are nearly identical to its endogenous, non-deuterated counterpart, but its increased mass allows it to be distinguished by a mass spectrometer. This enables correction for sample loss during preparation and for matrix effects during analysis, thereby ensuring high accuracy and precision in quantification.

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of various lysophosphatidylcholine (B164491) species in human plasma. Below are tables summarizing representative concentrations of major LysoPC species in healthy human plasma, as determined by LC-MS/MS-based lipidomics studies that utilize deuterated internal standards for precise quantification.

Table 1: Concentration of Major Lysophosphatidylcholine Species in Healthy Human Plasma

Lysophosphatidylcholine SpeciesAbbreviationConcentration Range (µM)[1][2]
16:0 Lyso PCLPC 16:050 - 150
18:0 Lyso PCLPC 18:020 - 80
18:1 Lyso PCLPC 18:130 - 100
18:2 Lyso PCLPC 18:220 - 70
20:4 Lyso PCLPC 20:45 - 20

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for LysoPC Analysis

This table provides typical multiple reaction monitoring (MRM) transitions used for the quantification of endogenous LysoPCs and the internal standard this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Internal Standard)524.5184.125
16:0 Lyso PC496.3184.125
18:0 Lyso PC524.4184.125
18:1 Lyso PC522.4184.125
18:2 Lyso PC520.4184.125
20:4 Lyso PC544.4184.125

Experimental Protocols

A robust and reproducible protocol is essential for accurate plasma lipid profiling. The following is a detailed methodology for the extraction and analysis of lysophosphatidylcholines from human plasma using this compound as an internal standard.

Protocol 1: Plasma Lipid Extraction (Folch Method)

This protocol describes a classic liquid-liquid extraction method for isolating lipids from plasma.

Materials:

  • Human plasma (EDTA-anticoagulated)

  • This compound internal standard solution (1 mg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a glass centrifuge tube, add 10 µL of the this compound internal standard solution.

  • Sample Addition: Add 100 µL of plasma to the tube containing the internal standard.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation:

    • Add 400 µL of 0.9% NaCl solution to the tube.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol, 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of Lysophosphatidylcholines

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of LysoPCs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

Mandatory Visualization

G cluster_workflow Plasma Lipid Profiling Workflow plasma Plasma Sample is Add this compound (Internal Standard) plasma->is extraction Lipid Extraction (e.g., Folch Method) is->extraction centrifugation Phase Separation & Collection of Organic Layer extraction->centrifugation drying Solvent Evaporation (Nitrogen Stream) centrifugation->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for plasma lipid profiling.

G cluster_pathway Lysophosphatidylcholine Signaling Pathway pc Phosphatidylcholine (PC) pla2 Phospholipase A2 (PLA2) pc->pla2 lpc Lysophosphatidylcholine (LPC) pla2->lpc atx Autotaxin (ATX) lpc->atx Hydrolysis lpcat LPC Acyltransferase (LPCAT) lpc->lpcat Re-acylation receptor G-protein Coupled Receptors (e.g., GPR55) lpc->receptor lpa Lysophosphatidic Acid (LPA) atx->lpa lpcat->pc lpa->receptor downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) receptor->downstream inflammation Inflammation, Cell Proliferation, Migration downstream->inflammation

Caption: Key pathways of LPC metabolism and signaling.

References

Application Notes and Protocols for Targeted Lipid Analysis Using 14:0 Lyso PC-d27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 14:0 Lyso PC-d27 in Targeted Lipidomics

1-myristoyl-d27-sn-glycero-3-phosphocholine (this compound) is a deuterated analog of the naturally occurring lysophosphatidylcholine (B164491), 14:0 Lyso PC.[1][2][3][4] In the field of lipidomics, particularly in quantitative studies using mass spectrometry, stable isotope-labeled internal standards are indispensable for achieving accurate and precise results.[5] this compound serves as an ideal internal standard for the quantification of 14:0 Lyso PC and other related lysophosphatidylcholine species in various biological matrices.[2] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. The mass difference allows for its distinct detection by the mass spectrometer, enabling reliable normalization of variations that can occur during the analytical workflow.[5]

Lysophosphatidylcholines (Lyso PCs) are bioactive lipid molecules involved in a multitude of physiological and pathological processes, including cell signaling, inflammation, and membrane homeostasis.[6][7][8] Altered levels of specific Lyso PC species have been associated with various diseases, making them important biomarkers in clinical and pharmaceutical research. Targeted lipid analysis, with the aid of internal standards like this compound, allows for the precise and accurate quantification of these biomarkers.

Applications

  • Biomarker Discovery and Validation: Quantifying changes in 14:0 Lyso PC levels in disease states such as cancer, cardiovascular disease, and inflammatory disorders.

  • Drug Development: Assessing the effect of therapeutic agents on lipid metabolism and signaling pathways involving lysophosphatidylcholines.

  • Clinical Diagnostics: Developing and validating diagnostic tests based on the quantification of specific lysophosphatidylcholine species.

  • Nutritional Research: Investigating the impact of dietary interventions on the lipid profiles of plasma and tissues.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum using a Modified Folch Method

This protocol describes the extraction of lipids from plasma or serum samples for subsequent LC-MS/MS analysis. The early addition of the this compound internal standard is crucial for accurate quantification.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in a suitable solvent like methanol (B129727) or ethanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or HPLC-grade water)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., Methanol:Isopropanol 1:1, v/v)

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent lipid degradation.

  • Internal Standard Spiking: To a clean glass centrifuge tube, add a known amount of this compound internal standard solution. The amount should be optimized based on the expected concentration range of the endogenous 14:0 Lyso PC in the samples.

  • Sample Addition: Add a precise volume of the plasma or serum sample (e.g., 50 µL) to the tube containing the internal standard.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL sample, this would be 1 mL of the chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of Methanol:Isopropanol 1:1, v/v).

Protocol 2: Targeted Analysis of 14:0 Lyso PC by LC-MS/MS

This protocol outlines the parameters for the quantitative analysis of 14:0 Lyso PC using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v)
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (Gradient should be optimized for specific column and system).
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Positive ESI Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
14:0 Lyso PC468.3184.125-35
This compound495.5184.125-35

Note: The molecular weight of 14:0 Lyso PC is approximately 467.5 g/mol , and for this compound is approximately 494.74 g/mol . The precursor ions correspond to the [M+H]+ adducts. The product ion at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup. Collision energies should be optimized for the specific instrument.

Data Presentation

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of lysophosphatidylcholines using deuterated internal standards. These values are representative and may vary depending on the specific instrumentation, methodology, and laboratory.

Table 1: Linearity and Range

AnalyteLinear RangeReference
Lyso PC 16:050 - 2000 ng/mL> 0.99[9]
Lyso PC 18:050 - 2000 ng/mL> 0.99[9]
Lyso PC Species5 fmol - 400 fmol> 0.99[10]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Major Lyso PC Species-~3%~12%-[8][11]
Minor Lyso PC Species-~12%~25%-[8][11]
Various Lyso PCsQC Low, Mid, High< 15%< 15%85-115%[9]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLODLOQReference
Lyso PC Species< 1 µmol/L-[8][11]
Lyso PC Species-5 fmol[10]
Lyso PC4.4 µg/mL14.5 µg/mL[12]

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing sample Biological Sample (Plasma, Serum, etc.) spike Spike with This compound sample->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Dry Down (Nitrogen Evaporation) extract->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms peak Peak Integration lcms->peak ratio Calculate Peak Area Ratio (Analyte / Internal Standard) peak->ratio cal Quantification using Calibration Curve ratio->cal report Generate Report cal->report

Caption: Targeted lipidomics workflow using this compound.

Signaling Pathway: 14:0 Lyso PC and Nrf2/HO-1 Activation

G cluster_stress Cellular Stress cluster_treatment Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response stress Oxidative Stress (e.g., LPS, t-BHP) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 maintains inhibition lyso_pc 14:0 Lyso PC lyso_pc->keap1_nrf2 promotes dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation keap1 Keap1 are Antioxidant Response Element (ARE) nrf2_nuc->are binds ho1_gene HO-1 Gene are->ho1_gene activates transcription ho1_protein HO-1 Protein ho1_gene->ho1_protein translation response Anti-inflammatory & Antioxidant Effects (e.g., Protection of Alveolar Epithelial Barrier) ho1_protein->response mediates

Caption: 14:0 Lyso PC activates the Nrf2/HO-1 signaling pathway.[13][14][15][16]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of 14:0 Lyso PC-d27

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of the deuterated internal standard 14:0 Lyso PC-d27 during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential causes for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the experimental process, from sample preparation to final analysis. The primary causes can be categorized as:

  • Suboptimal Lipid Extraction: Inefficient extraction from the sample matrix is a common reason for low recovery of lysophosphatidylcholines (Lyso PCs).

  • Compound Instability and Degradation: this compound, like other lipids, can be susceptible to degradation under certain conditions.

  • Isotopic Exchange: The deuterium (B1214612) labels on the internal standard may exchange with protons from the surrounding environment.

  • Matrix Effects in Mass Spectrometry: Components of the sample matrix can interfere with the ionization of this compound, leading to signal suppression.

  • Suboptimal LC-MS/MS Parameters: Incorrect instrument settings can lead to poor detection and quantification.

Q2: How can I improve the extraction efficiency of this compound from my samples, particularly plasma?

The choice of extraction method significantly impacts the recovery of polar lipids like Lyso PCs. While traditional methods like the Bligh & Dyer or Folch protocols are widely used, they may not be optimal for lysolipids, with some studies showing recoveries around 80-87.5%.[1][2] Modifications to these protocols or the use of alternative methods can yield better results.

Recommended Protocols for Enhanced Lyso PC Recovery:

  • Modified Folch Extraction: A multi-step extraction involving a chloroform-methanol-saline biphasic system, followed by re-extraction of the upper phase, has been shown to achieve more complete recoveries of lysophospholipids.[3]

  • Butanol-Based Extraction: A single-phase extraction using a 1:1 (v/v) mixture of 1-butanol (B46404) and methanol (B129727) is effective for polar lipids like LPCs.[4]

  • Salt-Assisted One-Step Extraction: A rapid, chloroform-free method using a saturated ammonium (B1175870) acetate (B1210297) solution with acetonitrile:isopropanol has demonstrated high recovery rates (around 93.2%).[2]

Quantitative Comparison of Lipid Extraction Methods for Lysophosphatidylcholine Recovery:

Extraction MethodReported Recovery of LysophosphatidylcholinesKey Considerations
Bligh & Dyer ~80%[1]May result in incomplete recovery of more polar lysolipids.
Folch (standard) ~75-80%[3]Similar to Bligh & Dyer, may require modification for optimal Lyso PC recovery.
Modified Folch Near complete recovery (~97-100%)[3]Involves multiple re-extraction steps to improve yield.
Neutral Butanol Extraction Partial recovery (60-72%)[3]Avoids hydrolysis of plasmalogens but has lower efficiency for Lyso PCs.
Salt-Assisted One-Step ~93.2%[2]A rapid and robust chloroform-free alternative.

Q3: My this compound signal is decreasing over time in the autosampler. What could be the cause and how can I prevent it?

Signal degradation in the autosampler is often due to the instability of the analyte. For deuterated standards, this can also be a sign of isotopic exchange.

Troubleshooting Steps:

  • Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation and potential isotopic exchange.

  • Solvent Composition: Ensure the reconstitution solvent is appropriate. For Lyso PCs, a mixture of methanol, acetonitrile, and water is common. Avoid strongly acidic or basic conditions in the solvent, as this can promote hydrolysis and isotopic exchange. The optimal pH for stability is generally between 2.5 and 7.

  • Limit Residence Time: Analyze samples as soon as possible after placing them in the autosampler.

Q4: I suspect isotopic exchange is affecting my results. How can I confirm and mitigate this?

Isotopic exchange occurs when deuterium atoms on your standard are replaced by hydrogen atoms from the solvent or matrix, leading to a lower signal for the deuterated standard and potentially a false positive signal for the unlabeled analyte.

Confirmation and Mitigation Strategies:

  • Incubation Experiment: Prepare two sets of samples. In one, spike this compound into a clean, aprotic solvent (like acetonitrile). In the second, spike it into your sample matrix. Analyze both immediately and after a period of incubation under your typical experimental conditions. A significant decrease in the d27 signal and/or an increase in the unlabeled 14:0 Lyso PC signal in the matrix sample indicates isotopic exchange.

  • Use Aprotic Solvents: Whenever possible during sample preparation and reconstitution, use aprotic solvents (e.g., acetonitrile, methyl tert-butyl ether) to minimize the source of protons for exchange.

  • Control pH: Maintain a neutral or slightly acidic pH during sample processing.

  • Work at Low Temperatures: Perform extraction and sample handling steps on ice to reduce the rate of chemical reactions, including isotopic exchange.

Q5: I'm observing ion suppression in my LC-MS/MS analysis. How can I reduce matrix effects for this compound?

Matrix effects, particularly ion suppression from abundant phospholipids (B1166683) in biological samples, can significantly reduce the signal intensity of your target analyte.

Strategies to Mitigate Matrix Effects:

  • Effective Sample Cleanup: Employ robust extraction and cleanup methods to remove interfering matrix components. Solid-phase extraction (SPE) can be effective in removing phospholipids.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from the bulk of other phospholipids. This can be achieved by using a suitable column (e.g., C18) and a well-designed gradient elution.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte signal to below the limit of detection.

  • Use of a Co-eluting Internal Standard: As you are already using a deuterated internal standard, it should co-elute with the analyte and experience similar matrix effects, thus providing a degree of correction. However, significant differences in ionization suppression between the analyte and the internal standard can still occur.

Experimental Protocol: Quantification of 14:0 Lyso PC by LC-MS/MS

This protocol provides a general framework for the analysis of 14:0 Lyso PC using this compound as an internal standard. Optimization may be required for your specific instrument and sample type.

1. Lipid Extraction (Modified Folch Method)

  • To 100 µL of plasma, add 10 µL of a known concentration of this compound in methanol.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase.

  • Re-extract the upper aqueous phase and the protein interface with 1 mL of the lower phase from a blank extraction.

  • Combine the organic phases, dry under a stream of nitrogen, and reconstitute in 100 µL of methanol:acetonitrile:water (2:1:1, v/v).

2. LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole in Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 14:0 Lyso PC (Analyte): Precursor ion (m/z) 496.3 → Product ion (m/z) 184.1 (Phosphocholine headgroup).

      • This compound (Internal Standard): Precursor ion (m/z) 523.5 → Product ion (m/z) 184.1.

    • Collision Energy: Optimize for your instrument, typically in the range of 20-30 eV.

    • Other Parameters: Optimize source temperature, gas flows, and voltages according to your instrument manufacturer's recommendations.

Visual Troubleshooting Workflows

Troubleshooting_Low_Recovery Start Low Recovery of This compound Extraction Suboptimal Lipid Extraction? Start->Extraction Stability Compound Instability or Degradation? Extraction->Stability No Sol_Extraction Action: Modify Extraction Protocol (e.g., Modified Folch, Butanol-based). Refer to Table 1. Extraction->Sol_Extraction Yes Isotopic_Exchange Isotopic Exchange? Stability->Isotopic_Exchange No Sol_Stability Action: Maintain low temperature (autosampler at 4°C). Analyze samples promptly. Stability->Sol_Stability Yes Matrix_Effects Matrix Effects (Ion Suppression)? Isotopic_Exchange->Matrix_Effects No Sol_Isotopic_Exchange Action: Use aprotic solvents, control pH, work at low temp. Perform stability check. Isotopic_Exchange->Sol_Isotopic_Exchange Yes MS_Params Suboptimal LC-MS/MS Parameters? Matrix_Effects->MS_Params No Sol_Matrix_Effects Action: Improve sample cleanup (SPE), optimize chromatography, check for co-elution. Matrix_Effects->Sol_Matrix_Effects Yes Sol_MS_Params Action: Verify MRM transitions, optimize collision energy and source parameters. MS_Params->Sol_MS_Params Yes End Recovery Improved MS_Params->End No Sol_Extraction->End Sol_Stability->End Sol_Isotopic_Exchange->End Sol_Matrix_Effects->End Sol_MS_Params->End

Caption: A logical workflow for troubleshooting low recovery of this compound.

Signaling_Pathway cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Modified Folch) Spike_IS->Lipid_Extraction Dry_Reconstitute Dry & Reconstitute Lipid_Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification

Caption: Experimental workflow for the quantification of 14:0 Lyso PC.

References

Technical Support Center: Addressing Matrix Effects in Lysophosphatidylcholine (LPC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of lysophosphatidylcholines (LPCs).

FAQ: Understanding Matrix Effects in LPC Analysis

Q1: What are matrix effects and why are they a concern in LPC analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS), this interference can cause ion suppression (signal decrease) or ion enhancement (signal increase), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[2] LPCs are particularly susceptible because they are analyzed in complex biological matrices like plasma or serum, which are rich in other phospholipids (B1166683), proteins, salts, and metabolites that can interfere with their ionization.[3][4]

Q2: What are the primary causes of matrix effects in biological samples for LPC analysis?

A2: The main culprits are other, more abundant phospholipids present in biological fluids.[5] These compounds often co-extract with LPCs and can elute from the chromatography column at the same time, competing for ionization in the MS source. This competition for charge and space in the electrospray droplet is a primary mechanism of ion suppression.[6][7] Other endogenous components like proteins, salts, and cholesterol esters also contribute to the overall matrix effect.[1][3]

Q3: How do I know if my LPC analysis is suffering from matrix effects?

A3: Poor reproducibility, inaccurate quantification, and loss of sensitivity, especially for low-concentration samples, are common symptoms. Two primary experimental methods can be used to confirm the presence of matrix effects:

  • Post-Column Infusion (PCI): This is a qualitative method. A constant flow of a standard LPC solution is introduced into the mass spectrometer after the LC column. A blank matrix extract (a sample without the analyte) is then injected. Any dip or rise in the constant signal baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement.[2][8][9][10][11]

  • Post-Extraction Spike: This is a quantitative method. The signal response of an LPC standard spiked into a blank matrix extract is compared to the response of the same standard in a clean solvent. The ratio of these responses, known as the Matrix Factor (MF), quantifies the degree of ion suppression (MF < 1) or enhancement (MF > 1).[4]

Troubleshooting Guide: Investigating and Mitigating Matrix Effects

Q4: My LPC signal is much lower in plasma samples than in pure solvent. How can I fix this?

A4: This strongly suggests ion suppression. The most effective way to address this is by improving your sample preparation protocol to remove interfering components before LC-MS analysis.[3]

  • Problem: Simple protein precipitation (PPT) is often insufficient, as it fails to remove phospholipids, which are a major source of interference.[12]

  • Solution: Employ more selective sample preparation techniques. Solid-Phase Extraction (SPE) is a highly effective method.[3] Specifically, mixed-mode SPE or specialized phospholipid removal plates (like HybridSPE®) can dramatically reduce interferences and improve analyte response compared to PPT.[12][13]

Q5: I'm using an internal standard, but my results are still not reproducible. What's wrong?

A5: The choice of internal standard (IS) is critical. For best results, the IS should be as structurally and chemically similar to the analyte as possible.

  • Problem: If the IS and the analyte elute at different times from the LC column, they will not experience the same matrix effects, and the IS will fail to compensate for the variability.

  • Solution: The gold standard is to use a stable isotope-labeled (SIL) version of the LPC analyte you are measuring (e.g., d4-C16:0-LPC for C16:0-LPC).[14][15] SIL internal standards co-elute perfectly with the analyte and are affected by ion suppression in the same way, allowing for accurate and precise correction.[5] If a SIL IS is not available, a structural analogue with similar chromatographic behavior, like an LPC with an odd-numbered carbon chain or a compound like miltefosine, can be a viable alternative.[16]

Q6: Can I change my chromatography to reduce matrix effects?

A6: Yes, optimizing chromatography is a key strategy. The goal is to chromatographically separate your target LPCs from the regions of ion suppression.

  • Problem: Your LPC analyte is co-eluting with a large mass of phospholipids.

  • Solution 1: Switch Chromatography Mode. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to Reversed-Phase Liquid Chromatography (RPLC). HILIC separates lipids based on the polarity of their headgroups, causing all LPCs to elute together, which can help them escape interference from other lipid classes.[17][18] This can also improve sensitivity due to the high organic content of the mobile phase.[19][20]

  • Solution 2: Optimize Your Gradient. Adjusting the mobile phase gradient can shift the retention time of your LPC to a "cleaner" region of the chromatogram, as identified by a post-column infusion experiment. Using ultra-high-performance liquid chromatography (UHPLC) systems can also improve peak resolution and help separate analytes from interferences.[8][13]

Data Presentation: Comparing Sample Preparation Techniques

The choice of sample preparation has a profound impact on the extent of matrix effects. The following table summarizes the effectiveness of common techniques in removing phospholipids from plasma samples.

Sample Preparation MethodPhospholipid Removal EfficiencyAnalyte RecoveryResulting Matrix EffectRecommendation
Protein Precipitation (PPT) Low (Co-extracts phospholipids)High[21][22]Significant Ion Suppression[12][13]Not recommended for quantitative analysis without further cleanup.
Liquid-Liquid Extraction (LLE) Moderate to High (Depends on solvent)[3]Variable (Can be low for polar analytes)[12][13]Reduced compared to PPT[13]Good option, but solvent choice and analyte polarity are critical.[3]
Solid-Phase Extraction (SPE) High (Especially with mixed-mode sorbents)[12][13]HighMinimal[13][21]Highly recommended for robust and accurate LPC quantitation.
HybridSPE®-Phospholipid Very High (>99% removal)HighNegligibleExcellent choice for targeted phospholipid depletion.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This protocol helps identify retention time windows where ion suppression or enhancement occurs.

  • Prepare Solutions:

    • Create a standard solution of your target LPC (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a blank matrix sample by performing your entire sample extraction procedure on a control matrix (e.g., plasma) that does not contain the analyte.

  • System Setup:

    • Set up your LC-MS/MS system with the analytical column and mobile phases you intend to use for your analysis.

    • Using a T-fitting, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer inlet.

  • Execution:

    • Begin acquiring data on the mass spectrometer, monitoring the MRM transition for your LPC analyte.

    • Start the syringe pump to continuously infuse the LPC standard solution at a low, stable flow rate (e.g., 5-10 µL/min). You should observe a stable, elevated signal for your LPC.[9]

    • Inject the prepared blank matrix extract onto the LC column and start the chromatographic run.[2]

  • Analysis:

    • Monitor the signal of the infused LPC throughout the run. A consistent baseline indicates no matrix effects.

    • A significant drop in the signal indicates a region of ion suppression .

    • A significant rise in the signal indicates a region of ion enhancement .

    • Use this information to adjust your chromatographic method to ensure your analyte does not elute in these zones.[2][10]

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol calculates the Matrix Factor (MF) to quantify the effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of your LPC at a specific concentration (e.g., low, mid, and high QC levels) in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Take blank plasma, perform your full extraction procedure, and then spike the final, clean extract with the LPC standards to the same concentrations as Set A.[4]

    • Set C (Pre-Extraction Spike): Spike blank plasma with the LPC standards before performing the extraction procedure. This set is used to determine recovery.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

    • Determine the average peak area for each concentration level in each set.

  • Calculation:

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[23]

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (MF * RE) / 100

Visualizations

IonSuppression Mechanism of Ion Suppression in LC-MS cluster_source LC-MS Ion Source cluster_analytes cluster_detector Mass Spectrometer ESI_Droplet Electrospray Droplet (Limited Surface Charge) Detector Detector Signal ESI_Droplet->Detector Ionization & Detection LPC LPC Analyte LPC->ESI_Droplet Co-elution Interference Matrix Interference (e.g., Phospholipids) Interference->ESI_Droplet Co-elution

Caption: Co-eluting matrix components compete with LPC analytes for charge, reducing ionization efficiency.

MatrixEffectWorkflow Workflow for Addressing Matrix Effects start Start: LPC Quantitation Method assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me is_me_present Matrix Effect Present? assess_me->is_me_present optimize_sp Optimize Sample Prep (e.g., use SPE instead of PPT) is_me_present->optimize_sp Yes validation Proceed to Method Validation is_me_present->validation No optimize_lc Optimize Chromatography (e.g., change gradient, use HILIC) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is reassess Re-assess Matrix Effect use_sil_is->reassess reassess->is_me_present

Caption: A systematic workflow for identifying, mitigating, and verifying the removal of matrix effects.

References

Stability and storage conditions for 14:0 Lyso PC-d27

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and troubleshooting for 14:0 Lyso PC-d27, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. Recommendations vary depending on whether the product is in solid form or dissolved in a solvent.

Q2: What are the primary degradation pathways for this compound?

A2: The main chemical stability concerns for this compound, like other lysophosphatidylcholines, are hydrolysis and oxidation.

  • Hydrolysis: The ester bond linking the myristoyl (14:0) fatty acid to the glycerol (B35011) backbone is susceptible to cleavage, particularly in the presence of water and at non-neutral pH.[1][2] This results in the formation of myristic acid and glycerophosphocholine, leading to a loss of the internal standard signal. The rate of hydrolysis is accelerated by high temperatures and non-neutral pH.[1]

  • Oxidation: While the 14:0 fatty acid is saturated and thus not prone to oxidation, contaminants or other lipids in a sample matrix could be susceptible. It is good practice to handle all lipid standards under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Q3: Can I store solutions of this compound in plastic tubes?

A3: It is strongly recommended to store organic solutions of lipids in glass containers with Teflon-lined caps.[3] Plastics may contain leachable impurities that can contaminate your standard.[3] Aqueous solutions, however, can be stored in plastic.[3]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, allow the powdered form to reach room temperature before opening the vial to prevent condensation of moisture, which can promote hydrolysis.[3] Dissolve the powder in a high-purity organic solvent such as ethanol.[4][5] Sonication may be required to ensure complete dissolution.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experimental workflows.

Observed Issue Potential Cause Recommended Action
Decreasing internal standard signal over time in prepared samples Degradation in Autosampler: The internal standard may be degrading in the final sample solvent while sitting in the autosampler.Investigate the stability of this compound in your final sample matrix and solvent. Consider reducing the time samples are stored before analysis or using a more stable solvent if possible.[7]
High variability in internal standard response across samples Inconsistent Spiking: Errors in pipetting the internal standard can lead to inconsistent concentrations across samples.Ensure pipettes are properly calibrated and use a consistent technique for adding the internal standard to all samples.[7]
Incomplete Mixing: The internal standard may not be homogenously mixed with the sample matrix.Vortex or mix samples thoroughly after the addition of the internal standard.
Variable Extraction Recovery: The efficiency of the extraction process may differ between samples.Optimize your extraction procedure to ensure consistent recovery for both the analyte and the internal standard. The internal standard should be added at the earliest stage of sample preparation.
Poor chromatographic peak shape (tailing or splitting) On-column Degradation: The internal standard may be degrading on the analytical column.Evaluate your chromatographic conditions. Modifying the mobile phase or trying a different column chemistry may resolve the issue.[8]
Unexpected adducts or fragments in mass spectra Contamination: Impurities in solvents or from labware can interfere with the analysis.Use high-purity solvents and ensure all glassware is thoroughly cleaned.
In-source Fragmentation/Degradation: The internal standard may be breaking down in the mass spectrometer's ion source.Optimize ion source parameters such as temperature and voltages to minimize in-source fragmentation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Reference
Powder-20°CUp to 3 years[4][5]
In Solvent-80°CUp to 6 months[4][5]
In Solvent-20°CUp to 1 month[4][5]

Experimental Protocols

Protocol for Assessing Internal Standard Stability in Sample Matrix

  • Sample Preparation: Prepare a pooled sample matrix (e.g., plasma, cell lysate) representative of your study samples.

  • Spiking: Spike the pooled matrix with this compound at the final working concentration.

  • Time-Course Analysis: Aliquot the spiked matrix into several vials. Analyze one aliquot immediately (T=0). Store the remaining aliquots under the same conditions as your experimental samples (e.g., in the autosampler at a specific temperature).

  • Analysis: Analyze the aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Data Evaluation: Plot the peak area of this compound against time. A significant decrease in peak area indicates instability in the sample matrix under the tested conditions.

Mandatory Visualization

G cluster_storage Storage and Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting storage_powder Store Powder at -20°C warm_to_rt Warm Powder to Room Temp storage_powder->warm_to_rt storage_solution Store Solution at -80°C spike Spike into Sample storage_solution->spike use_glass Use Glassware for Organic Solvents dissolve Dissolve in High-Purity Solvent use_glass->dissolve warm_to_rt->dissolve dissolve->spike lcms LC-MS/MS Analysis spike->lcms issue Inconsistent Results? lcms->issue check_stability Check Stability issue->check_stability check_pipetting Verify Pipetting issue->check_pipetting check_extraction Optimize Extraction issue->check_extraction G cluster_degradation Degradation Pathways lyso_pc This compound Phosphocholine Head Group Glycerol Backbone Myristoyl-d27 Chain hydrolysis Hydrolysis (H₂O, pH) lyso_pc:acyl->hydrolysis Ester Bond Cleavage products Myristic Acid-d27 Glycerophosphocholine hydrolysis->products oxidation Oxidation (O₂)

References

Technical Support Center: Preventing Degradation of Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of deuterated lipid standards. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deuterated lipid standard degradation?

Deuterated lipid standards are susceptible to two primary degradation pathways:

  • Hydrolysis: The cleavage of ester bonds within the lipid molecule by water.[1][2] This process is catalyzed by acids or enzymes (lipases) and results in the formation of free fatty acids and a glycerol (B35011) backbone.[1][3] Unsaturated lipids are particularly hygroscopic and can readily absorb moisture from the atmosphere, accelerating hydrolysis.[4]

  • Oxidation: The reaction of double bonds in polyunsaturated fatty acids (PUFAs) with oxygen.[5][6] This process, often a free-radical chain reaction, can be initiated by exposure to air, light, and heat, and is catalyzed by metal ions.[6][7] Oxidation leads to the formation of various degradation products, including aldehydes and ketones, which can interfere with analyses.[8][9][10]

Q2: How does deuteration affect the stability of lipid standards?

Deuteration, the replacement of hydrogen with deuterium (B1214612) atoms, can have a slight impact on the physicochemical properties of lipids, a phenomenon known as the "deuterium isotope effect."[11] While this can sometimes lead to minor differences in chromatographic retention times compared to their non-deuterated counterparts, the fundamental degradation pathways of hydrolysis and oxidation remain the same.[11][12] However, in some instances, deuteration at specific sites prone to oxidation can slow down the degradation process.[13] A critical issue specific to deuterated standards is the potential for isotopic exchange (H/D exchange), where deuterium atoms may be replaced by hydrogen atoms from the solvent or sample matrix, particularly at labile sites like -OH, -NH, or -SH groups.[11][14]

Q3: What are the optimal storage conditions for deuterated lipid standards?

Proper storage is the most critical factor in preventing degradation. The ideal conditions depend on the physical state and saturation of the lipid.

Lipid TypePhysical StateRecommended Storage TemperatureRecommended ContainerKey Considerations
Saturated Lipids Powder≤ -16°CGlass vial with a Teflon-lined capRelatively stable as a dry powder.[4]
Unsaturated Lipids PowderNot RecommendedNot ApplicableHighly hygroscopic; should be promptly dissolved in an organic solvent.[4][15]
All Lipids Organic Solution-20°C ± 4°CGlass vial with a Teflon-lined capStore under an inert atmosphere (argon or nitrogen).[4][15] Avoid storing in plastic containers as plasticizers can leach into the solvent.[4] Storing organic solutions below -30°C is generally not advised unless in a sealed glass ampoule.[4][15]
All Lipids Aqueous SuspensionNot Recommended for Long-Term StoragePlastic or GlassProne to hydrolysis over time.[4]

Q4: What is the correct procedure for handling powdered deuterated lipid standards?

To prevent condensation and subsequent degradation, it is crucial to allow the entire container of a powdered lipid standard to warm to room temperature before opening it.[4] Once at room temperature, the desired amount can be aliquoted, and the container should be tightly resealed and returned to the freezer.[4]

Q5: What are the best practices for preparing and storing solutions of deuterated lipid standards?

  • Solvent Selection: Use high-purity organic solvents appropriate for the specific lipid class.[16]

  • Dissolution: After adding the solvent to the powdered lipid, cap the vial tightly and vortex or sonicate gently until the lipid is fully dissolved. A clear solution with no particulate matter should be observed.[4]

  • Inert Atmosphere: For unsaturated lipids, it is highly recommended to overlay the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[4]

  • Aliquoting: To minimize freeze-thaw cycles, which can accelerate degradation, it is best to prepare single-use aliquots of your stock solution.[4]

  • Container Choice: Always use glass vials with Teflon-lined caps (B75204) for storing organic solutions of lipids.[4][15]

Troubleshooting Guide

This guide addresses common issues encountered during the use of deuterated lipid standards.

ProblemPossible CauseTroubleshooting Steps
Poor Signal Intensity in Mass Spectrometry Degradation of the Standard: The lipid may have oxidized or hydrolyzed.- Verify that unsaturated lipids were stored in an organic solvent and not as a powder.[4] - Confirm storage at the correct temperature (≤ -16°C).[4] - Minimize freeze-thaw cycles by preparing aliquots.[4]
Incomplete Solubilization: The standard is not fully dissolved.- Use gentle warming or sonication to aid dissolution, being cautious with heat-sensitive unsaturated lipids.[4]
Unexpected Peaks or Mass Shifts in Mass Spectrometry Contamination: Impurities from storage containers or handling equipment.- Exclusively use glass containers with Teflon-lined caps for organic solutions.[4] - Utilize glass or stainless steel pipettes for transferring organic solutions.[15] - Ensure all glassware is meticulously cleaned.
Isotopic Exchange (H/D Exchange): Deuterium atoms have been replaced with hydrogen.- Assess the stability of the deuterated standard in your analytical solutions over time.[14] - Maintain a neutral pH for your samples and mobile phases where possible.[14] - Check the certificate of analysis to ensure deuterium labels are not on easily exchangeable sites (e.g., -OH, -NH).[14]
Inconsistent or Inaccurate Quantitative Results Differential Matrix Effects: The analyte and the deuterated internal standard are affected differently by the sample matrix.- Ensure co-elution of the analyte and the internal standard. The deuterium isotope effect can sometimes cause slight separation.[11]

Experimental Protocols

Protocol 1: Assessment of Deuterium Exchange

This protocol helps determine the stability of the deuterated internal standard in the analytical solutions over time.[14]

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the non-deuterated analyte and the deuterated internal standard in the initial mobile phase.

    • Solution B: The deuterated internal standard only in the initial mobile phase.

  • Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[14]

    • In Solution B, monitor for any increase in the signal corresponding to the non-deuterated analyte, which would directly indicate H/D exchange.

Visualizing Degradation Pathways and Experimental Workflows

Lipid_Degradation_Pathways Major Degradation Pathways for Deuterated Lipid Standards Deuterated_Lipid Deuterated Lipid Standard Hydrolysis Hydrolysis Deuterated_Lipid->Hydrolysis Oxidation Oxidation Deuterated_Lipid->Oxidation Free_Fatty_Acids Free Fatty Acids + Glycerol Backbone Hydrolysis->Free_Fatty_Acids Oxidized_Products Oxidized Products (Aldehydes, Ketones, etc.) Oxidation->Oxidized_Products Water Water/Moisture Water->Hydrolysis initiates Oxygen Oxygen/Air Oxygen->Oxidation initiates Light_Heat Light/Heat Light_Heat->Oxidation catalyzes

Caption: Major degradation pathways for deuterated lipid standards.

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate Quantification Start Inaccurate Quantification Check_Storage Review Storage Conditions (Temp, Container, Atmosphere) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquoting, Solvent Prep) Start->Check_Handling Assess_Purity Assess Standard Purity (LC-MS/MS) Check_Storage->Assess_Purity Check_Handling->Assess_Purity Purity_OK Purity Acceptable? Assess_Purity->Purity_OK Check_Coelution Check Analyte/IS Co-elution Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma Resolved Issue Resolved Optimize_Chroma->Resolved Co-elution Achieved Purity_OK->Check_Coelution Yes Replace_Standard Replace Standard Purity_OK->Replace_Standard No Replace_Standard->Resolved

Caption: Troubleshooting workflow for inaccurate quantification.

References

Common pitfalls with using deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

FAQs

Q1: What is isotopic exchange and why is it a concern in quantitative analysis?

A: Isotopic exchange, also known as H/D back-exchange, is a chemical reaction where deuterium (B1214612) atoms on a labeled standard are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix or mobile phase.[1][2][3] This phenomenon is a major concern as it can compromise the integrity of the internal standard, leading to inaccurate quantification.[2] The primary issues are the underestimation of the internal standard's signal, which can lead to an artificially high analyte-to-internal standard ratio, and the potential for the back-exchanged internal standard to contribute to the signal of the unlabeled analyte, causing a "false positive".[2][4]

Q2: Which deuterium positions on a molecule are most susceptible to exchange?

A: The stability of a deuterium label is highly dependent on its position within the molecule.[2][3]

  • Highly Labile: Deuterium atoms attached to heteroatoms (e.g., -OH, -NH, -SH) are very susceptible to rapid exchange with protons from protic solvents.[1][2][4][5]

  • Potentially Labile: Deuteriums on carbons adjacent to carbonyl groups can also be prone to exchange, particularly under acidic or basic conditions.[1][2][4][5]

  • Generally Stable: Deuterium on aromatic rings or aliphatic chains not adjacent to activating groups are generally more stable.[2][6]

Q3: What experimental factors can accelerate deuterium exchange?

A: Several factors can promote the exchange of deuterium for protons:

  • pH: The rate of exchange is significantly influenced by pH, often increasing in both acidic and basic solutions.[1][2][4] The slowest rate of exchange for many compounds is in a near-neutral pH range.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][4][6]

  • Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of protons, facilitating back-exchange.[2][4]

Troubleshooting Guide: Investigating Isotopic Exchange

If you observe a decreasing internal standard response over time or an unexpected increase in your analyte's signal, isotopic exchange may be the culprit.

G cluster_0 Troubleshooting Isotopic Exchange start Observation: Decreasing IS signal or increasing analyte signal step1 Perform Incubation Experiment (See Protocol 1) start->step1 q1 Significant Signal Change (IS decrease, Analyte increase)? step1->q1 step2 Evaluate Label Position Is deuterium on a labile site (-OH, -NH, alpha-carbonyl)? q1->step2 Yes end No Evidence of Exchange: Investigate other causes (e.g., matrix effects, purity). q1->end No q2 Labile Position? step2->q2 step3 Analyze Experimental Conditions Is pH acidic/basic? Is temperature elevated? q2->step3 No action2 Action: Choose a standard with labels on stable positions (e.g., aromatic ring). q2->action2 Yes action1 Action: Modify pH to near-neutral and/or lower temperature. step3->action1 action3 Action: Use aprotic solvents for storage/preparation if possible. action1->action3 G cluster_1 Troubleshooting Internal Standard Purity start Observation: Analyte signal in blank + IS samples step1 Assess Isotopic Purity (See Protocol 2) start->step1 q1 Is Unlabeled Analyte Detected? step1->q1 step2 Quantify Contribution Calculate % contribution of impurity to LLOQ signal. q1->step2 Yes end Purity Acceptable: Investigate other sources of contamination. q1->end No q2 Contribution >5%? step2->q2 action1 Action: Correct for contribution by subtracting the response from samples or adjusting the calibration curve. q2->action1 No action2 Action: Source a higher purity batch of the internal standard. q2->action2 Yes G cluster_2 Troubleshooting Retention Time Shifts start Observation: Inconsistent retention times or separation of Analyte and IS q1 Is the shift consistent (drift) or random? start->q1 drift Drift: Check column equilibration, column temperature stability, and mobile phase composition. q1->drift Drift random Random: Check for pump issues (air bubbles), leaks, or inconsistent solvent mixing. q1->random Random shift Consistent Separation (Isotope Effect): Analyte and IS have different RTs q1->shift Separation q2 Does separation lead to differential matrix effects? shift->q2 action1 Action: Modify Chromatography - Shallower gradient - Change mobile phase/column chemistry - Adjust temperature q2->action1 Yes end Co-elution Achieved or Shift Deemed Not to Impact Data q2->end No action2 Action: Consider ¹³C or ¹⁵N labeled IS, which are less prone to shifts. action1->action2 G cluster_3 Correction of Matrix Effects by d-IS cluster_4 Ionization Process Analyte Analyte LC LC Elution Analyte->LC d_IS Deuterated IS d_IS->LC Matrix Matrix Components Matrix->LC ESI ESI Source LC->ESI Co-elution MS Mass Spectrometer ESI->MS Suppression Suppression Analyte_Signal Analyte Signal (Suppressed) MS->Analyte_Signal IS_Signal IS Signal (Suppressed) MS->IS_Signal Ratio Ratio (Analyte/IS) = Constant Analyte_Signal->Ratio IS_Signal->Ratio

References

Technical Support Center: Isotopic Exchange Issues with Deuterium-Labeled Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterium-labeled lipids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern in lipid tracer studies?

Isotopic exchange, specifically hydrogen-deuterium (H/D) back-exchange, is a chemical reaction where deuterium (B1214612) atoms on a labeled lipid are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This is a significant concern because it leads to the loss of the isotopic label, which can result in an underestimation of the analyte concentration or even false-positive results, ultimately compromising the quantitative accuracy and interpretation of experimental data.[1][3]

Q2: Which type of isotopic label is generally preferred to minimize exchange?

When feasible, a ¹³C-labeled tracer is often preferred over a deuterium (²H)-labeled tracer.[4][5] This is because deuterium labels are more susceptible to exchange in protic solutions (e.g., during sample storage or processing) and can be lost during certain biological processes like fatty acid desaturation.[4][5] Carbon-13 labels are not prone to these exchange issues.[1][6]

Q3: What are the primary factors that influence the rate of deuterium exchange?

The rate of H/D exchange is influenced by several key factors:

  • pH: The exchange rate is catalyzed by both acids and bases.[1][7] For many compounds, the minimum exchange rate occurs in a near-neutral or slightly acidic pH range.[1][7]

  • Temperature: Higher temperatures accelerate the rate of exchange.[1][7] Therefore, it is crucial to work at low temperatures (e.g., 0-4°C) during sample preparation and analysis.[3][4]

  • Solvent: Protic solvents like water and methanol (B129727) can readily exchange protons with the labeled lipid.[2][7] Aprotic solvents are preferred to minimize this exchange.[2][4]

  • Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1] Labels on carbons adjacent to carbonyl groups can also be labile.[1] Deuterium labels on stable positions, such as aromatic rings, are less likely to exchange.[1]

Q4: Can the choice of solvent for lipid extraction affect isotopic analysis?

Yes, the choice of solvent is critical. While polar solvents can extract a broad range of lipids, they may also co-extract non-lipid compounds.[4] Non-polar solvents are more selective for lipids but might be less efficient.[4] For stable isotope analysis, it is recommended to use aprotic solvents during sample processing to minimize deuterium-hydrogen exchange.[4] It's also important to test whether the extraction method introduces any isotopic bias.[4]

Q5: How does the "isotope effect" affect chromatographic analysis?

The "isotope effect" can cause a slight chromatographic shift between the deuterated internal standard and the unlabeled analyte.[1] This can be particularly problematic in liquid chromatography, where differences in hydrogen bond strengths between protium- and deuterium-containing molecules can lead to retention time shifts.[5] If this shift results in differential matrix effects, where the analyte and standard elute in regions with varying degrees of ion suppression or enhancement, it can lead to inaccurate quantification.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during experiments with deuterium-labeled lipids.

Issue 1: Loss of Deuterium Label (Back-Exchange)

Symptoms:

  • Decreasing signal of the deuterated internal standard over time.

  • Unexpectedly increasing signal of the unlabeled analyte.

  • Inaccurate and inconsistent quantitative results.

Troubleshooting Decision Tree:

G start Start: Suspected Loss of Deuterium Label q1 Was the sample processed and stored in a protic solvent (e.g., water, methanol)? start->q1 sol1 Switch to aprotic solvents (e.g., acetonitrile, MTBE) for sample preparation and storage. [1, 5] q1->sol1 Yes q2 Were acidic or basic conditions used during sample preparation? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Maintain a near-neutral pH or the pH of minimum exchange for your compound. [3, 17] q2->sol2 Yes q3 Was the sample exposed to elevated temperatures? q2->q3 No sol2->end_node sol3 Maintain low temperatures (0-4°C) throughout sample handling and analysis. [1, 21] q3->sol3 Yes q4 Is the deuterium label on a labile position (e.g., -OH, -NH, adjacent to a carbonyl)? q3->q4 No sol3->end_node sol4 Choose a standard with labels on stable positions or consider a ¹³C-labeled standard. [3] q4->sol4 Yes sol4->end_node

Decision tree for troubleshooting the loss of an isotopic label.
Issue 2: Low Incorporation of Deuterium Labels in Metabolites

Symptoms:

  • Consistently low deuterium enrichment across all metabolites.

  • Difficulty in accurately quantifying deuterium enrichment from mass spectrometry data.

Troubleshooting Steps:

Possible Cause Recommended Solution Citation
Suboptimal Labeling Strategy Ensure the chosen labeling strategy (e.g., D₂O metabolic labeling, deuterated substrate) is appropriate for the biological question.[2]
Insufficient Tracer Enrichment Increase the concentration of the deuterated tracer in the culture medium or dosing regimen.[2]
Contamination with Unlabeled Material Use dialyzed serum or defined media in cell culture to reduce dilution of the labeled pool.[2]
Matrix Effects in Mass Spectrometry Use a deuterated internal standard that co-elutes with the analyte to compensate for ion suppression or enhancement.[2]
Incorrect Natural Isotope Abundance Correction Utilize appropriate algorithms or software to correct for the natural abundance of heavy isotopes like ¹³C.[2][8]

Experimental Protocols

Protocol for Minimizing Deuterium Back-Exchange During Sample Preparation

This protocol is designed to minimize H/D back-exchange during sample preparation for mass spectrometry analysis.

1. Preparation:

  • Pre-chill all necessary buffers (e.g., quench buffer at pH 2.5), centrifuge tubes, and pipette tips to 0-4°C.[3][4]

2. Quenching the Reaction:

  • At the desired time point, immediately stop any ongoing reactions by adding an equal volume of the ice-cold quench buffer.[4][9] Mix rapidly. This step is crucial to slow down the exchange reaction.[10]

3. Lipid Extraction:

  • Perform lipid extraction using a suitable method such as the Folch or Bligh-Dyer procedure.[4]

  • Crucially, ensure all solvents are pre-chilled and the entire extraction is performed on ice. [4]

4. Drying and Storage:

  • Dry the collected lipid extract under a stream of nitrogen gas.[4]

  • Store the dried lipid extract at -80°C until analysis to slow down the exchange rate.[2][7]

5. Reconstitution:

  • Before analysis, reconstitute the dried lipid extract in an appropriate aprotic solvent.[2][4]

Experimental Workflow Diagram

G start Start: Sample Collection quench Quench Reaction (pH 2.5, 0-4°C) [1, 21] start->quench extract Lipid Extraction (Pre-chilled aprotic solvents, on ice) [1] quench->extract dry Dry Extract (Nitrogen stream) [1] extract->dry store Store Dried Extract (-80°C) [5, 17] dry->store reconstitute Reconstitute in Aprotic Solvent store->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Improving Chromatographic Separation of Lysophosphatidylcholines (LPCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the chromatographic separation of lysophosphatidylcholines (LPCs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Q1: Why am I seeing poor peak shapes (tailing, fronting, or broadening) for my LPCs?

Poor peak shape is a common issue in liquid chromatography.[1] The cause can often be traced to several factors:

  • Peak Tailing: This is often caused by strong interactions between the LPC analytes and the stationary phase, such as with residual silanol (B1196071) groups on silica-based columns.[1][2][3] It can also result from column contamination, column collapse (loss of packed bed integrity), or a mismatch between the sample solvent and the mobile phase.[2][4]

    • Solution:

      • Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of residual silanols (for basic LPCs, a lower pH is often better).[2]

      • Column Choice: Use a well-end-capped column to minimize the number of free silanol groups.[4][5]

      • Sample Solvent: Ensure your sample solvent is of similar or weaker elution strength than your initial mobile phase.[4][6]

      • Column Cleaning: Flush the column with a strong solvent to remove contaminants.[2]

  • Peak Fronting: This is often an indication of column overload, where too much sample has been injected.[1][7] It can also be caused by poor column performance or an inadequate mobile phase flow rate.[1]

    • Solution: Reduce the sample concentration or injection volume.[3][6][7]

  • Broad Peaks: Broad peaks can indicate low column efficiency, which may be due to column degradation, or extra-column volume effects (e.g., tubing between the column and detector is too long or wide).[2] A mismatch between the sample solvent and the mobile phase can also contribute.[4]

    • Solution:

      • Replace the column if it is old or has degraded.[2]

      • Minimize the length and internal diameter of tubing connecting the column to the detector.[2][4]

      • Ensure the sample is dissolved in a solvent compatible with the mobile phase.[4]

Q2: I'm struggling to separate LPC isomers. How can I improve resolution?

Separating LPC isomers, which may differ only in the position of the fatty acid chain (sn-1 vs. sn-2) or the location of double bonds, is challenging.[8]

  • Column Selection: Reversed-phase (RP) HPLC is the method of choice for separating lipid species within the same class.[9] A C18 or C30 column is commonly used, as the separation relies on hydrophobic interactions with the stationary phase.[9][10]

  • Mobile Phase Composition: The composition of the mobile phase is critical. A typical mobile phase for RP-HPLC consists of a mixture of methanol, water, and acetonitrile.[10][11] The elution is triggered by increasing the organic content.[12]

  • Temperature Control: Maintaining a stable column temperature is important, as temperature fluctuations can affect retention times and resolution.[2][7]

Q3: My baseline is noisy, drifting, or has spikes. What could be the cause?

An unstable baseline can interfere with peak detection and integration.[7]

  • Baseline Noise: This can be caused by air bubbles in the system, an impure or contaminated mobile phase, or detector lamp instability.[7][13]

    • Solution: Degas the mobile phase thoroughly, ensure all connections are secure, and use high-purity (HPLC-grade) solvents.[2][13] If the problem persists, the issue may be with the pump's check valves or seals.[14]

  • Baseline Drift: This is often due to changes in mobile phase composition (especially during gradient elution), temperature fluctuations, or column contamination.[13]

    • Solution: Use a column oven for temperature stability, ensure the mobile phase is well-mixed and prepared fresh, and allow the column to fully equilibrate between runs.[2][6][13]

  • Baseline Spikes: Spikes are typically caused by air bubbles passing through the detector or particulate matter in the mobile phase or sample.[13]

    • Solution: Degas the mobile phase and filter both the mobile phase and samples before injection.[13]

Q4: How can I ensure the stability of my LPC samples and standards?

LPCs can degrade via hydrolysis and oxidation, which can compromise experimental results.[15]

  • Storage: For long-term stability, LPCs should be stored at -20°C as a solid or in an appropriate solvent like ethanol.[15][16][17][18][19] It is crucial to minimize freeze-thaw cycles by preparing smaller aliquots for frequent use.[15] Aqueous solutions are not recommended for storage for more than one day.[18]

  • Handling: The choline (B1196258) headgroup makes LPCs hygroscopic, so they should be protected from moisture.[17] For unsaturated LPCs, which are prone to oxidation, it is beneficial to use deoxygenated solvents and store them under an inert gas like nitrogen or argon.[15][17] The optimal pH for stability against hydrolysis is around 6.5.[15]

Q5: What is the best chromatographic approach for LPC analysis: Reversed-Phase (RP) or HILIC?

The choice between RP and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the analytical goal.

  • Reversed-Phase (RP-LC): This is the preferred method for separating different LPC species based on their fatty acid chains (e.g., chain length and degree of unsaturation).[9][12] The separation is based on hydrophobic interactions.[10]

  • HILIC: This technique separates lipids based on the polarity of their headgroups.[20] It is excellent for separating different lipid classes (e.g., separating LPCs from phosphatidylcholines (PCs) and sphingomyelins (SMs)).[12][21] A key advantage of HILIC is its use of mobile phases that are highly compatible with electrospray ionization mass spectrometry (ESI-MS).[21]

Data Presentation: Mobile Phase Effects

Optimizing the mobile phase is crucial for achieving good separation. The following table summarizes the components used in various published methods for LPC analysis.

Chromatography ModeColumn TypeMobile Phase AMobile Phase BGradient/IsocraticTarget AnalytesReference
Reversed-Phase C18Methanol-Water-Acetonitrile (57:23:20) with 20 mM choline chloride-IsocraticMolecular species of choline and ethanolamine (B43304) lysophospholipids[11]
Reversed-Phase C1898% Methanol - 2% Water-IsocraticPhosphatidylcholines[10]
Normal-Phase SilicaChloroform: Chloroform–Methanol (70:30%, v/v)Chloroform–Methanol–Water–Ammonia (45:45:9.5:0.5%, v/v/v/v)GradientPC, LPC, and Free Fatty Acids[16][22]
HILIC SilicaAcetonitrile, Methanol, and 10 mM Ammonium (B1175870) Acetate-IsocraticPhospholipid classes (PG, PE, PC, SM, LPC)[21]
HILIC Amide-80100% AcetonitrileMethanol–Water (80:20)GradientLPC in pulmonary surfactant[23]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Folch Method)

This protocol is a standard procedure for extracting lipids from biological samples like plasma.[24]

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 1.4 mL of ice-cold chloroform/methanol (2:1, v/v).

  • Vortex & Incubate: Vortex the mixture thoroughly and then incubate on ice for 30 minutes.

  • Phase Separation: Add 0.6 mL of water to the tube, vortex again, and incubate on ice for an additional 10 minutes.

  • Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes at 4°C to separate the layers.

  • Collection: Carefully transfer the bottom organic layer, which contains the lipids, to a new clean glass tube.

  • Re-extraction (Optional): For more quantitative recovery, re-extract the upper aqueous layer with 1 mL of chloroform/methanol (1:1, v/v) and combine the organic layers.

  • Drying: Dry the combined organic layers under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for LC-MS analysis.

Protocol 2: General Purpose Reversed-Phase HPLC-MS Method for LPC Separation

This protocol provides a starting point for separating LPC species. Optimization will be required based on the specific LPCs of interest and the available instrumentation.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 2-10 µL.

  • Gradient:

    • 0-2 min: Hold at 30% B.

    • 2-15 min: Linear gradient from 30% to 100% B.

    • 15-20 min: Hold at 100% B.

    • 20-21 min: Return to 30% B.

    • 21-25 min: Hold at 30% B for column re-equilibration.

  • MS Detection: Use ESI in positive ion mode. Monitor for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.[25]

Visualizations

Troubleshooting Workflow

G start Problem Observed (e.g., Poor Peak Shape) check_column 1. Check Column - Age/History? - Contamination? - Correct Type? start->check_column check_mobile_phase 2. Check Mobile Phase - Freshly Prepared? - Correct pH? - Degassed? check_column->check_mobile_phase No Issue action_column Action: - Flush with strong solvent - Replace column check_column->action_column Issue Found check_sample 3. Check Sample - Overloaded? - Solvent Mismatch? check_mobile_phase->check_sample No Issue action_mp Action: - Prepare fresh mobile phase - Adjust pH - Degas check_mobile_phase->action_mp Issue Found check_system 4. Check HPLC System - Leaks? - Stable Temp? - Extra-column Volume? check_sample->check_system No Issue action_sample Action: - Reduce injection vol. - Dilute sample - Change sample solvent check_sample->action_sample Issue Found action_system Action: - Check fittings - Use column oven - Minimize tubing check_system->action_system Issue Found resolved Problem Resolved action_column->resolved action_mp->resolved action_sample->resolved action_system->resolved

Caption: A logical workflow for troubleshooting common HPLC separation issues.

LPC Metabolic Pathways

G PC Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (B164491) (LPC) PC->LPC PLA2 LPA Lysophosphatidic Acid (LPA) + Choline PC2 Phosphatidylcholine (PC) GPC Glycerophosphorylcholine (GPC) LPC->LPA ATX (LPLD) LPC->PC2 LPCAT LPC->GPC LPTA l1 Phospholipase A2 l2 Autotaxin l3 LPC Acyltransferase l4 Lysophospholipase- transacylase

Caption: Enzymatic pathways for the synthesis and catabolism of LPC.[26]

Experimental Workflow for LPC Analysis

G sample 1. Biological Sample (e.g., Plasma) extraction 2. Lipid Extraction (e.g., Folch Method) sample->extraction hplc 3. HPLC Separation (Reversed-Phase or HILIC) extraction->hplc ms 4. Mass Spectrometry (ESI-MS/MS) hplc->ms data 5. Data Analysis - Peak Integration - Quantification ms->data results 6. Results - LPC Profile - Concentration Data data->results

References

Technical Support Center: Minimizing Ion Suppression for Lyso-PC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lyso-PC quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis of lysophosphatidylcholines (Lyso-PCs).

Troubleshooting Guide

This section addresses common problems encountered during Lyso-PC quantification experiments that are often associated with ion suppression.

Problem: Significant drop in Lyso-PC signal when analyzing biological samples compared to standards in pure solvent.

  • Possible Cause: This is a classic indicator of ion suppression, where co-eluting matrix components, particularly phospholipids (B1166683), interfere with the ionization of your target Lyso-PC analytes.[1]

  • Solution: The most effective strategy is to remove these interfering components through optimized sample preparation.[2]

    • Recommended Action: Employ a robust sample preparation technique designed to remove phospholipids. Options include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates.[3] Simple protein precipitation is often insufficient as it does not adequately remove phospholipids.[3][4]

Problem: Poor reproducibility and high variability in quantitative results for Lyso-PC across a sample batch.

  • Possible Cause: Inconsistent sample cleanup or significant matrix effects that vary between individual samples can lead to poor reproducibility. The accumulation of phospholipids on the analytical column over multiple injections can also cause a gradual decline in performance.[4]

  • Solution:

    • Implement a more rigorous and consistent sample preparation method. Automated or semi-automated sample preparation can improve consistency.

    • Use a suitable internal standard. A stable isotope-labeled (SIL) internal standard for your specific Lyso-PC of interest is the gold standard, as it will co-elute and experience similar ion suppression, allowing for accurate correction.[5]

    • Optimize chromatographic conditions. Adjusting the gradient to better separate the Lyso-PC from the main phospholipid elution zone can mitigate ion suppression.[1]

Problem: My analyte signal is completely lost or below the limit of quantification (LLOQ) in matrix samples.

  • Possible Cause: Severe ion suppression is occurring, likely due to a high concentration of co-eluting phospholipids or other matrix components.[1]

  • Solution:

    • Identify the ion suppression zone. Perform a post-column infusion experiment to pinpoint the retention time where suppression is most severe.[1][4]

    • Enhance sample cleanup. A more aggressive sample preparation strategy is needed. Consider using a phospholipid removal SPE cartridge or plate, which are highly effective at depleting these interfering species.[3][6]

    • Modify chromatographic separation. Develop a chromatographic method that separates the Lyso-PC analyte from the identified ion suppression zone. This may involve using a different column chemistry or a more extended gradient.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Lyso-PC quantification?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as Lyso-PC, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal response in the mass spectrometer, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to erroneously low quantification results.[1] Phospholipids, which are abundant in biological matrices like plasma and serum, are a major cause of ion suppression in positive electrospray ionization (+ESI) mode, which is commonly used for Lyso-PC analysis.

Q2: Shouldn't a stable isotope-labeled internal standard (SIL-IS) correct for ion suppression?

A2: Yes, a SIL-IS is the preferred method to compensate for ion suppression.[5] Because the SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. This keeps the analyte-to-internal standard ratio constant, allowing for accurate quantification. However, if the suppression is so severe that the signal for both the analyte and the internal standard is lost or falls below the LLOQ, you will need to take steps to reduce the underlying cause of the suppression through better sample preparation or chromatography.[1]

Q3: What are the most common causes of ion suppression when analyzing Lyso-PCs in biological samples?

A3: The most common sources of ion suppression for Lyso-PC analysis in biological matrices are:

  • Phospholipids: Highly abundant in plasma and serum, phosphatidylcholines (PCs) and other phospholipids are a major cause of ion suppression in +ESI mode.[4]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, reducing its efficiency.[1]

  • Other Endogenous Compounds: Other small molecules and lipids present in the biological matrix can compete for ionization.[4]

Q4: How can I determine if ion suppression is affecting my Lyso-PC analysis?

A4: A post-column infusion experiment is a definitive way to identify and locate zones of ion suppression in your chromatographic run.[1][4][7] This involves continuously infusing a standard solution of your Lyso-PC of interest into the mobile phase flow after the analytical column but before the mass spectrometer. A drop in the constant baseline signal upon injection of an extracted blank matrix sample indicates the retention time at which matrix components are eluting and causing ion suppression.[1]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing ion suppression. The following table summarizes the typical performance of common techniques for phospholipid removal.

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Phospholipid Removal (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 100%< 40%Simple, fast, and inexpensive.Ineffective at removing phospholipids, leading to significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) 70 - 90%60 - 85%Can be effective at removing some phospholipids and other interferences.Can be labor-intensive, may require large solvent volumes, and is prone to emulsion formation.
Solid-Phase Extraction (SPE) 80 - 95%> 95%Highly effective and versatile for removing a wide range of interferences, including phospholipids.[3][8]Requires method development and can be more expensive than PPT or LLE.[9]
Phospholipid Removal Plates > 90%> 99%Combines the simplicity of protein precipitation with highly effective phospholipid removal.[6]Higher initial cost compared to PPT.

Note: The values presented are typical and can vary depending on the specific Lyso-PC, matrix, and protocol used.

Experimental Protocols

1. Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify the retention time regions in a chromatographic run where co-eluting matrix components cause ion suppression.[1]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of the Lyso-PC of interest (e.g., 1 µg/mL in mobile phase)

  • Extracted blank matrix sample (a sample prepared using the same procedure as the study samples, but without the analyte)

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase used for the Lyso-PC quantification method.

  • Connect the syringe pump to the LC flow path using a tee-union placed between the analytical column and the mass spectrometer's ion source.

  • Fill a syringe with the Lyso-PC standard solution and place it in the syringe pump.

  • Begin the LC gradient and allow the system to equilibrate.

  • Start the syringe pump to deliver a constant, low flow rate of the Lyso-PC standard (e.g., 10 µL/min) into the mobile phase.

  • Once a stable baseline signal for the Lyso-PC is observed in the mass spectrometer, inject the extracted blank matrix sample.

  • Monitor the signal of the infused Lyso-PC throughout the chromatographic run. A significant drop in the baseline signal indicates a region of ion suppression.

2. Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To produce a clean sample extract by removing proteins, salts, and phospholipids.[8][10]

Materials:

  • SPE cartridges (e.g., C18 or a specialized phospholipid removal sorbent)

  • SPE vacuum manifold

  • Plasma or serum sample

  • Internal standard solution (e.g., a SIL-Lyso-PC)

  • Methanol (B129727)

  • Acetonitrile

  • Water

  • Elution solvent (e.g., 90:10 acetonitrile:methanol)

  • Collection tubes

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma or serum, add the internal standard. Add 300 µL of 1% formic acid in water and vortex.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the Lyso-PC with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (SIL-Lyso-PC) sample->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt spe Solid-Phase Extraction (Phospholipid Removal) ppt->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_injection LC Injection reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection chromatography->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification troubleshooting_logic start Low Lyso-PC Signal in Matrix? check_is Is SIL-IS Signal Also Low? start->check_is Yes end Successful Quantification start->end No severe_suppression Severe Ion Suppression? check_is->severe_suppression Yes optimize_prep Optimize Sample Preparation check_is->optimize_prep No post_column Perform Post-Column Infusion severe_suppression->post_column optimize_prep->end modify_lc Modify LC Method post_column->modify_lc modify_lc->end

References

Navigating LysoPC Recovery: A Technical Guide to Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the impact of different lipid extraction methods on Lysophosphatidylcholine (LysoPC) recovery.

Frequently Asked Questions (FAQs)

Q1: Why is LysoPC recovery a common issue in lipidomics?

A1: Lysophosphatidylcholines (LysoPCs) are more polar than many other lipid classes. This amphipathic nature can lead to their partial loss into the aqueous phase during biphasic extractions (like Folch or Bligh & Dyer) if the solvent polarities are not optimized, resulting in poor recovery in the organic phase.[1]

Q2: Which lipid extraction method is generally considered the best for LysoPC recovery?

A2: There isn't a single "best" method for all applications, as the optimal choice depends on the sample matrix and the other lipids of interest. However, for high recovery of LysoPCs, methods that account for their polarity are preferred. A simple one-phase methanol (B129727) (MeOH) extraction has been shown to be highly efficient for extracting lysophospholipids.[1][2] The Folch method is also considered effective for a broad range of lipids, including lyso-lipids.[3]

Q3: Can the traditional Bligh & Dyer method be used for LysoPC extraction?

A3: The original Bligh & Dyer method is often suboptimal for extracting more hydrophilic lipids like LysoPCs, as it was primarily designed for major membrane phospholipids (B1166683).[1] However, modifications, such as adjusting solvent ratios or acidifying the solvent, can improve the recovery of a wider range of lipids.[3][4]

Q4: How does the Methyl-tert-butyl ether (MTBE) method perform for LysoPC extraction?

A4: Studies have shown that the MTBE method can result in significantly lower recoveries for lysophosphatidylcholines compared to other methods like Folch.[5] While advantageous for its lower toxicity and the formation of an upper organic phase, it may not be the ideal choice when LysoPC is the primary analyte of interest.

Q5: Can LysoPC be artificially generated during the extraction process?

A5: Yes, this is a critical consideration. Phosphatidylcholines (PCs) can undergo hydrolysis to form LysoPCs.[6] This can be exacerbated by harsh extraction conditions, such as extreme pH (acidic or alkaline conditions) or high temperatures.[1] Therefore, using milder extraction conditions and proper sample handling are crucial to prevent the artificial generation of LysoPCs.

Troubleshooting Guide: Low LysoPC Recovery

This guide addresses common issues that can lead to poor LysoPC recovery and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low LysoPC signal in final analysis Incomplete Extraction: The chosen solvent system may be too nonpolar, leaving the more polar LysoPCs in the aqueous phase or bound to the protein pellet.- Switch to a more polar or single-phase extraction method: Consider using a simple methanol (MeOH) precipitation and extraction, which has demonstrated high efficiency for lysophospholipids.[1] - Modify existing biphasic methods: For Folch or Bligh & Dyer, ensure precise solvent ratios. Acidification of the Bligh & Dyer method has been shown to improve the extraction of certain lipid classes.[3]
Analyte Loss During Phase Separation: In liquid-liquid extractions, LysoPCs can partition between the organic and aqueous layers. Incomplete separation or aspiration of the incorrect layer will lead to loss.- Ensure complete phase separation: Centrifuge at an adequate speed and for a sufficient duration to achieve a clear interface.[7] - Carefully collect the organic phase: Use a glass pipette to carefully remove the lower organic layer (in the case of Folch/Bligh & Dyer) without disturbing the protein interface.[7]
LysoPC Degradation: Hydrolysis of LysoPCs can occur due to improper sample handling or storage.- Maintain cold conditions: Perform extractions on ice to minimize enzymatic activity and chemical degradation. - Limit freeze-thaw cycles: Aliquot samples to avoid repeated freezing and thawing, which can degrade lipids.[7] - Store extracts properly: Store lipid extracts at -80°C under an inert gas (like nitrogen or argon) to prevent oxidation.
High variability between replicates Inconsistent Sample Handling: Minor variations in extraction volumes, vortexing times, or incubation periods can introduce variability.- Use calibrated pipettes and be meticulous with volumes. - Standardize all steps of the protocol: Ensure consistent timing for vortexing, incubation, and centrifugation for all samples.
Incomplete Protein Precipitation: If proteins are not fully precipitated, they can interfere with extraction and subsequent analysis.- Ensure sufficient solvent-to-sample ratio: A higher ratio can improve protein precipitation.[8] - Vortex thoroughly: Ensure the sample is completely homogenized with the solvent to facilitate protein precipitation.

Data on LysoPC Recovery with Different Extraction Methods

The following table summarizes quantitative data on the recovery of LysoPCs and other lipid classes using various extraction methods. Note that absolute recoveries can vary based on the specific lipid species and the sample matrix.

Extraction Method Lysophosphatidylcholine (LPC) Recovery General Observations Reference
Methanol (MeOH) Method HighDescribed as an extremely simple and highly efficient method for major classes of lysophospholipids and phospholipids.[1]
Folch GoodGenerally effective for a broad range of lipid classes, including lyso-lipids.[3][5]
Bligh & Dyer (Original) Poor to ModerateKnown to be poor in extracting more hydrophilic lysophospholipids.[1]
Acidified Bligh & Dyer ImprovedAcidification can improve the extraction of a broader range of lipids compared to the original method.[3][4]
MTBE Significantly LowerShowed significantly lower recoveries for LPCs compared to other methods in a study on mouse tissues.[5]

Experimental Protocols

Protocol 1: Simple Methanol (MeOH) Extraction for LysoPC

This method is rapid and demonstrates high recovery for lysophospholipids from plasma or serum.[1]

  • Preparation: Prepare 1 mL of methanol (MeOH) containing an appropriate internal standard (e.g., 100 pmol of 12:0 LPC).

  • Sample Addition: Add 2 µL of plasma or serum to the MeOH with the internal standard.

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation and lipid solubilization.

  • Incubation: Incubate the mixture on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at room temperature.

  • Collection: Carefully collect the supernatant for direct analysis (e.g., by mass spectrometry).

Protocol 2: Folch Extraction

A classic and widely used method for broad lipid extraction.[3][4]

  • Homogenization: Homogenize the sample (e.g., tissue) in a 20-fold volume of chloroform:methanol (2:1, v/v). For liquid samples like plasma, add the solvent mixture directly.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 5 minutes to facilitate phase separation. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.

  • Collection: Carefully aspirate the upper aqueous phase. Collect the lower organic phase containing the lipids.

  • Washing (Optional but Recommended): To remove non-lipid contaminants, the organic phase can be washed by adding a mixture of methanol and 0.9% NaCl (1:1, v/v), vortexing, centrifuging, and removing the upper phase.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method.

Visualized Workflows and Logic

G cluster_workflow Experimental Workflow: LysoPC Extraction start Start: Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction Step (e.g., Folch, MeOH) start->extraction phase_sep Phase Separation / Protein Precipitation (Centrifugation) extraction->phase_sep collection Collect Lipid-Containing Supernatant / Organic Phase phase_sep->collection drying Solvent Evaporation (Under Nitrogen Stream) collection->drying reconstitution Reconstitute in Analysis Solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End: Data Acquisition analysis->end

Caption: A generalized workflow for the extraction and analysis of LysoPC from biological samples.

G cluster_troubleshooting Troubleshooting Logic: Low LysoPC Recovery start Problem: Low LysoPC Recovery cause1 Possible Cause: Inappropriate Solvent Polarity start->cause1 cause2 Possible Cause: Analyte Loss During Phase Separation start->cause2 cause3 Possible Cause: Analyte Degradation start->cause3 solution1 Solution: Use a more polar method (e.g., MeOH extraction) cause1->solution1 If using biphasic method solution2 Solution: Ensure clear separation; Careful aspiration cause2->solution2 solution3 Solution: Work on ice; Limit freeze-thaw cycles cause3->solution3

Caption: A decision-making diagram for troubleshooting common causes of low LysoPC recovery.

References

Validation & Comparative

A Comparative Guide to the Validation of a Quantitative Lipidomics Assay for Lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of assay performance for the quantification of lysophosphatidylcholines (Lyso-PCs), with a specific focus on the validation of an assay utilizing the deuterated internal standard 14:0 Lyso PC-d27. The selection of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based lipidomics, directly impacting the accuracy and precision of lipid quantification. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable validation strategy for your research needs.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] This is due to its chemical and physical similarity to the endogenous analyte, which allows it to effectively compensate for variations during sample preparation, extraction, and instrument analysis.[1] Alternative internal standards, such as odd-chain Lyso-PCs (e.g., 17:0 Lyso PC), are also utilized and offer a more cost-effective option, though they may not perfectly mimic the behavior of the target analytes.

Below is a summary of typical performance characteristics for a quantitative lipidomics assay validated for Lyso-PCs, comparing the use of a deuterated internal standard with an odd-chain internal standard.

Table 1: Assay Linearity and Range

ParameterAssay with this compound (Deuterated IS)Assay with Odd-Chain Lyso PC IS
Linearity (R²) ≥ 0.99≥ 0.99
Dynamic Range 5 fmol - 400 fmol[2]Typically narrower than with deuterated IS

Table 2: Assay Precision

ParameterAssay with this compound (Deuterated IS)Assay with Odd-Chain Lyso PC IS
Intra-Assay Precision (%CV) < 15%< 20%
Inter-Assay Precision (%CV) < 20%< 25%

Note: A study on a multiplexed targeted lipidomics assay using stable isotope labeled standards reported that over 700 lipids achieved an inter-assay variability below 25%.[1]

Table 3: Assay Accuracy and Sensitivity

ParameterAssay with this compound (Deuterated IS)Assay with Odd-Chain Lyso PC IS
Accuracy (Recovery %) 85 - 115%80 - 120%
Limit of Detection (LOD) < 1 µmol/L[3]Typically higher than with deuterated IS
Limit of Quantification (LOQ) 5 fmol[2]Typically higher than with deuterated IS

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following are example protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Plasma (Modified Folch Method)

This method is a widely used technique for the extraction of lipids from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a glass tube, add a known amount of this compound internal standard.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol 1:1 v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[4]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) is commonly used for quantification.[5]

  • MRM Transitions:

    • 14:0 Lyso PC: Precursor ion (m/z) -> Product ion (m/z 184.07)

    • This compound: Precursor ion (m/z) -> Product ion (m/z 184.07)

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of Lyso-PCs, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Ratio to IS) Peak_Integration->Quantification

Caption: Experimental workflow for quantitative lipidomics analysis.

G PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LysoPC Lysophosphatidylcholine (B164491) (e.g., 14:0 Lyso PC) PLA2->LysoPC GPCR G-Protein Coupled Receptors (GPCRs) LysoPC->GPCR Activation Signaling Downstream Signaling (e.g., MAPK, PI3K) GPCR->Signaling Biological_Effects Biological Effects (Inflammation, Cell Proliferation) Signaling->Biological_Effects

Caption: Simplified Lyso-PC signaling pathway.

References

A Comparative Guide to 14:0 Lyso PC-d27 and Other Lyso PC Internal Standards for Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of lipidomics, the accurate quantification of lysophosphatidylcholines (Lyso PCs) is crucial for understanding cellular signaling, disease pathogenesis, and drug efficacy. The use of internal standards is fundamental to achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides an objective comparison of 14:0 Lyso PC-d27 with other commonly used Lyso PC internal standards, supported by established experimental principles and methodologies.

Introduction to Lyso PC Internal Standards

Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting during chromatography and exhibiting similar ionization efficiency, but be distinguishable by mass. For Lyso PC analysis, two main categories of internal standards are widely employed: stable isotope-labeled (e.g., deuterated) Lyso PCs and odd-chain Lyso PCs.

This compound falls into the category of stable isotope-labeled internal standards, where 27 hydrogen atoms in the myristoyl (14:0) fatty acid chain are replaced with deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, while minimally affecting its chemical behavior.

Other common Lyso PC internal standards include those with odd-numbered carbon chains in their fatty acid component, such as 17:0 Lyso PC or 19:0 Lyso PC . These are chosen because they are structurally similar to endogenous even-chained Lyso PCs but are typically present in biological samples at very low to undetectable levels.

Performance Comparison: this compound vs. Other Lyso PC Internal Standards

The choice of internal standard can significantly impact the accuracy and precision of quantification. Below is a comparison of key performance parameters between this compound and odd-chain Lyso PC internal standards.

Performance Parameter This compound (Deuterated) Odd-Chain Lyso PCs (e.g., 17:0 Lyso PC) Supporting Rationale
Chromatographic Co-elution Nearly identical to endogenous 14:0 Lyso PC.Similar, but may exhibit slight retention time differences compared to various endogenous Lyso PCs.Deuteration causes a minimal change in polarity, leading to very close co-elution with the non-labeled analyte. Odd-chain lipids have slightly different hydrophobicities, which can lead to separation from even-chain analytes.
Ionization Efficiency Virtually identical to endogenous 14:0 Lyso PC.Similar to endogenous Lyso PCs, but can vary slightly with chain length.The stable isotope labeling has a negligible effect on the ionization process. Differences in fatty acid chain length can subtly influence ionization efficiency.
Correction for Matrix Effects Excellent.[1][2][3]Good, but may not perfectly compensate for all analytes.Due to near-perfect co-elution, deuterated standards experience the same ion suppression or enhancement as the endogenous analyte, providing more accurate correction.[1][2][3]
Potential for Interference Low.Potential for isobaric interference from naturally occurring odd-chain lipids, although rare. Using perdeuterated standards avoids such issues.[4]The d27 mass shift is unique and unlikely to overlap with endogenous compounds. While naturally occurring odd-chain lipids are low in abundance, they can be present in certain diets or disease states.
Cost Generally higher.Typically more cost-effective.The synthesis of stable isotope-labeled compounds is a more complex and expensive process.
Versatility Ideal for quantifying 14:0 Lyso PC and other closely related Lyso PCs.Can be used for the general quantification of a range of Lyso PC species.While specific for 14:0, its similar behavior makes it a good standard for other saturated and mono-unsaturated Lyso PCs. Odd-chain standards are often used as a single internal standard for a whole class of lipids.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for the analysis of Lyso PCs using a deuterated internal standard like this compound.

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting lipids from plasma or serum samples.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to the plasma. Vortex briefly.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).

Protocol 2: LC-MS/MS Analysis of Lyso PCs
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids. For example: 0-2 min, 30% B; 2-12 min, ramp to 95% B; 12-15 min, hold at 95% B; 15.1-18 min, return to 30% B for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 14:0 Lyso PC: Monitor the transition from the precursor ion (m/z 468.3) to the product ion (m/z 184.1, corresponding to the phosphocholine (B91661) headgroup).

      • This compound: Monitor the transition from the precursor ion (m/z 495.5) to the product ion (m/z 184.1).

      • Monitor other endogenous Lyso PC species with their respective precursor ions.

    • Quantification: The concentration of the endogenous Lyso PC is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve prepared with known concentrations of a non-labeled 14:0 Lyso PC standard.

Signaling Pathways and Workflows

Lysophosphatidylcholine Metabolism

Lysophosphatidylcholines are important signaling molecules involved in various physiological and pathological processes. They are primarily produced from the hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2). Lyso PCs can be further metabolized through several pathways, including reacylation back to PCs, or hydrolysis to glycerophosphocholine or lysophosphatidic acid (LPA).

Lyso_PC_Metabolism Lysophosphatidylcholine Signaling Pathway cluster_enzymes Enzymes cluster_products Metabolites PC Phosphatidylcholine (PC) LysoPC 14:0 Lyso PC PC->LysoPC Hydrolysis LysoPC->PC Reacylation GPC Glycerophosphocholine (GPC) LysoPC->GPC Hydrolysis LPA Lysophosphatidic Acid (LPA) LysoPC->LPA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->PC LPCAT LPC Acyltransferase (LPCAT) LPCAT->LysoPC ATX Autotaxin (ATX) ATX->LysoPC FA Fatty Acid

Caption: Overview of the major metabolic pathways involving Lysophosphatidylcholine (Lyso PC).

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates the typical workflow for a lipidomics experiment utilizing an internal standard for quantification.

Lipidomics_Workflow Lipidomics Experimental Workflow Sample Biological Sample (e.g., Plasma) IS Spike with this compound Internal Standard Sample->IS Extraction Lipid Extraction (e.g., Folch Method) IS->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Processing and Quantification LCMS->Data Results Biological Interpretation Data->Results

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Conclusion

For researchers aiming for the highest accuracy and precision in the quantification of specific Lyso PC species, a deuterated internal standard such as This compound is the superior choice. Its ability to closely mimic the behavior of its endogenous counterpart ensures robust correction for experimental variability, particularly matrix effects. While odd-chain Lyso PC standards offer a cost-effective alternative for general screening, they may not provide the same level of accuracy for all Lyso PC analytes. The detailed protocols and workflows provided in this guide offer a solid foundation for developing and validating reliable methods for Lyso PC analysis, ultimately contributing to advancements in life sciences and drug development.

References

A Comparative Guide to Cross-Validation of Lipidomics Data Using 14:0 Lyso PC-d27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use of deuterated internal standards, specifically 14:0 Lyso PC-d27, for the cross-validation of lipidomics data against other common internal standards. It includes supporting principles from experimental data, detailed experimental methodologies, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in the field.

The Critical Role of Internal Standards in Lipidomics

Accurate and reproducible quantification of lipid species is a cornerstone of reliable lipidomics research. The complexity of lipidomes and the multi-step nature of analytical workflows, from sample extraction to mass spectrometry analysis, introduce potential variability that can compromise data quality. Internal standards are essential for correcting these variations, ensuring the accuracy and precision of quantitative data.[1]

An ideal internal standard should mimic the physicochemical properties of the endogenous lipids of interest, be absent in the biological sample, and be clearly distinguishable by the analytical instrument.[2] Stable isotope-labeled lipids, such as deuterated (²H) and carbon-13 (¹³C) labeled compounds, are considered the gold standard for quantification in mass spectrometry-based lipidomics due to their similarity to the target analytes.[2]

Comparison of Internal Standard Strategies

The choice of internal standard significantly impacts the quality of lipidomics data. Here, we compare the performance of deuterated internal standards like this compound with other commonly used alternatives.

ParameterDeuterated (e.g., this compound)¹³C-LabeledOdd-Chain
Chemical & Physical Properties Chemically identical to the analyte, with a slight increase in mass. Can exhibit minor differences in chromatographic retention time.Nearly identical to the analyte, providing highly accurate correction for experimental variations.[2]Structurally similar but not identical to endogenous even-chain lipids.
Chromatographic Co-elution Often elutes slightly earlier than the non-labeled analyte in liquid chromatography (LC).[3]Typically co-elutes perfectly with the non-labeled analyte.[2]Elutes at a different retention time than even-chain lipids.
Isotopic Stability Generally stable, but there is a potential for back-exchange of deuterium (B1214612) atoms with hydrogen atoms from the solvent, which can affect accuracy.Highly stable with no risk of back-exchange, offering superior isotopic stability.[2]Not applicable.
Mass Spectrometry Signal Clearly distinguishable from the endogenous analyte by its higher mass-to-charge ratio (m/z).Clearly distinguishable from the endogenous analyte by its higher m/z.Distinguishable from endogenous even-chain lipids by its unique m/z.
Correction for Matrix Effects Generally provides good correction, but differential matrix effects can occur if there is a significant chromatographic shift between the analyte and the standard.[3]Provides the most accurate correction for matrix effects due to perfect co-elution.[2]May not fully account for matrix effects experienced by all endogenous lipid species.
Commercial Availability & Cost A wide variety of deuterated standards are commercially available, often at a lower cost than ¹³C-labeled counterparts.Availability is growing but may be more limited and generally more expensive than deuterated standards.Readily available and generally the most cost-effective option.

Experimental Protocols

A well-defined and validated experimental protocol is crucial for obtaining high-quality lipidomics data. Below is a detailed methodology for the quantitative analysis of lipids using a deuterated internal standard mix that includes this compound.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting lipids from plasma or serum samples.[2]

  • Sample Preparation : Thaw frozen plasma samples on ice.

  • Internal Standard Spiking : To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of the deuterated internal standard mixture, including this compound, in a small volume of solvent.

  • Solvent Addition : Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Vortexing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation : Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Lipid Collection : Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.[2]

  • Drying : Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol:isopropanol.

LC-MS/MS Analysis of Free Fatty Acids and Lysophospholipids

This protocol is adapted from a method for the analysis of free fatty acids and can be applied to lysophospholipids.[4]

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column : A C18 reversed-phase column is typically used for the separation of these lipid classes.

  • Mobile Phases :

    • Mobile Phase A: 50% Acetonitrile / 0.1% Formic Acid and 2mM Ammonium Formate.

    • Mobile Phase B: 90% Isopropanol / 10% Acetonitrile / 0.1% Formic Acid and 2mM Ammonium Formate.[4]

  • Gradient Elution : A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the lipids from the column.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray ionization (ESI) in positive ion mode is typically used for the detection of lysophosphatidylcholines.

    • Scan Mode : Multiple Reaction Monitoring (MRM) is used for targeted quantification. The MRM transitions for the endogenous 14:0 Lyso PC and the deuterated internal standard this compound are monitored.

  • Data Analysis : The peak areas of the endogenous lipid and the internal standard are integrated. The concentration of the endogenous lipid is calculated by comparing the ratio of its peak area to that of the known concentration of the internal standard.

Signaling Pathways Involving Lysophosphatidylcholine (LysoPC)

Lysophosphatidylcholines, including 14:0 Lyso PC, are not only intermediates in lipid metabolism but also act as signaling molecules involved in various cellular processes.[5][6] They can exert their effects through G-protein coupled receptors (GPCRs) and by modulating the activity of key enzymes like Protein Kinase C (PKC).[7][8]

LysoPC_GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LysoPC LysoPC GPCR G-Protein Coupled Receptor (GPCR) LysoPC->GPCR G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PKC->Cellular_Response Phosphorylation of target proteins

Caption: LysoPC signaling through G-protein coupled receptors.

LysoPC_PKC_Modulation PLA2 Phospholipase A2 (PLA2) Membrane_PC Membrane Phosphatidylcholine (PC) PLA2->Membrane_PC LysoPC LysoPC Membrane_PC->LysoPC Hydrolysis PKC Protein Kinase C (PKC) LysoPC->PKC Direct Modulation (Biphasic Effect) Cellular_Signaling Downstream Cellular Signaling PKC->Cellular_Signaling DAG Diacylglycerol (DAG) DAG->PKC Activation

Caption: Direct modulation of Protein Kinase C (PKC) by LysoPC.

Conclusion

The cross-validation of lipidomics data is paramount for generating robust and reliable findings. Deuterated internal standards, such as this compound, offer a powerful tool for achieving accurate quantification. While ¹³C-labeled standards may provide a slight advantage in terms of chromatographic co-elution and isotopic stability, deuterated standards represent a widely available and cost-effective option that delivers high performance when used with validated experimental protocols. The choice of internal standard should be guided by the specific requirements of the analytical method and the research question at hand. Understanding the biological roles of lipids like LysoPC in cellular signaling further enriches the interpretation of lipidomics data, bridging the gap between analytical measurements and biological insights.

References

Navigating the Lipid Maze: An Inter-laboratory Comparison of Lipid Quantification Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipids is paramount to unraveling complex biological processes and advancing therapeutic interventions. This guide provides an objective comparison of lipid quantification methodologies, emphasizing the critical role of deuterated internal standards in achieving reproducible and reliable results across different laboratories. The data presented herein is a synthesis of findings from significant inter-laboratory studies, offering a comprehensive overview of the current landscape in lipid analysis.

The inherent complexity of the lipidome, coupled with the multi-step nature of analytical workflows, presents considerable challenges to obtaining consistent quantitative data. To address this, the scientific community has increasingly relied on inter-laboratory studies using common reference materials to benchmark performance and identify sources of variability. A cornerstone of these efforts is the use of stable isotope-labeled internal standards, particularly deuterated lipids, which are indispensable for correcting analytical variance.

The Gold Standard: Why Deuterated Internal Standards are Crucial

Stable isotope-labeled internal standards, especially deuterated lipids, are fundamental to modern mass spectrometry-based lipid analysis. The underlying principle is the introduction of a known quantity of a compound that is chemically identical to the analyte of interest but isotopically distinct due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to differentiate the internal standard from the endogenous analyte.

By adding the deuterated standard at the very beginning of the sample preparation process, it experiences the same conditions as the target analyte, including extraction inefficiencies, derivatization yields, and ionization suppression or enhancement in the mass spectrometer. This co-analysis is pivotal for normalizing variations that can occur during sample handling and analysis, thereby significantly enhancing the accuracy and precision of quantification.[1] The primary functions of a deuterated internal standard in lipid analysis are to:

  • Correct for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, some sample loss is inevitable. An internal standard added at the outset accounts for this loss.[2]

  • Compensate for Matrix Effects: The sample matrix, which includes all components other than the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer. A co-eluting internal standard experiences the same matrix effects, allowing for accurate correction.[2]

Inter-laboratory Performance: A Quantitative Comparison

To assess the state of lipid quantification across different laboratories, several large-scale studies have been conducted using the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma." These studies provide invaluable data on the reproducibility of lipid measurements.

NIST Inter-laboratory Comparison Exercise (Bowden et al., 2017)

A major study involving 31 diverse laboratories highlighted the extent of agreement and the challenges in current lipidomic measurements. The study established consensus concentration estimates for 339 lipids in SRM 1950. The coefficient of dispersion (COD), a measure of inter-laboratory variability, was calculated for various lipid classes.[2]

Lipid ClassNumber of Lipids with Consensus ValuesMedian COD (%)
Cholesteryl Esters (CE)2025.8
Triacylglycerols (TG)6838.6
Diacylglycerols (DG)1045.1
Phosphatidylcholines (PC)7124.1
Phosphatidylethanolamines (PE)3934.2
Sphingomyelins (SM)3123.5
Ceramides (Cer)1632.7
Lysophosphatidylcholines (LPC)1628.4

Table 1: Summary of inter-laboratory variability (Median COD) for major lipid classes in the NIST Inter-laboratory Comparison Exercise. Data sourced from Bowden et al., 2017.[2]

Cross-Laboratory Standardization Using a Harmonized Platform (Ghorasaini et al., 2021)

A more recent study involving nine laboratories utilized a standardized quantitative lipidomics platform (Lipidyzer™) to analyze SRM 1950. This study demonstrated that the use of a harmonized protocol, including standardized extraction methods and a comprehensive suite of 54 deuterated internal standards, could significantly improve inter-laboratory reproducibility. The study reported coefficients of variation (CVs) for a large number of lipid species.

Lipid ClassNumber of Lipids QuantifiedMedian Inter-laboratory CV (%) (MTBE Extraction)
Cholesteryl Esters (CE)2512.5
Triacylglycerols (TG)26914.8
Diacylglycerols (DG)5911.9
Phosphatidylcholines (PC)11910.2
Phosphatidylethanolamines (PE)7111.1
Sphingomyelins (SM)349.8
Ceramides (Cer)3010.5
Lysophosphatidylcholines (LPC)2111.4

Table 2: Summary of inter-laboratory variability (Median CV) for major lipid classes using a standardized platform and methyl-tert-butyl ether (MTBE) extraction. Data sourced from Ghorasaini et al., 2021.[1][3]

These results underscore the impact of standardized protocols and the comprehensive use of deuterated internal standards in reducing inter-laboratory variability in lipid quantification.

Experimental Protocols

Accurate and reproducible lipid quantification relies on well-defined and meticulously executed experimental procedures. The following protocols outline key steps for the analysis of total and free fatty acids in human serum or plasma using deuterated internal standards, primarily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Total Fatty Acid Analysis

This protocol describes the steps for the analysis of all fatty acids present in a sample, including those esterified in lipids such as triglycerides, phospholipids, and cholesteryl esters.

  • Sample Preparation and Internal Standard Spiking:

    • To a 100 µL aliquot of serum or plasma, add a known amount of a deuterated fatty acid internal standard mixture. This mixture should contain deuterated analogs of the fatty acids of interest.

  • Lipid Extraction and Transesterification:

    • Add 1 mL of a methanol:toluene (4:1 v/v) solution and vortex thoroughly.

    • Add 200 µL of acetyl chloride and incubate at 100 °C for 1 hour for simultaneous extraction and transesterification to form fatty acid methyl esters (FAMEs).

    • After cooling, add 1 mL of 6% potassium carbonate solution to neutralize the reaction.

    • Vortex and centrifuge to separate the phases.

  • FAME Extraction:

    • Collect the upper organic (toluene) layer containing the FAMEs.

    • Dry the extract under a stream of nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

    • Inject an aliquot into the GC-MS system for analysis.

Protocol 2: Free (Non-Esterified) Fatty Acid Analysis

This protocol is for the analysis of fatty acids that are not esterified to other molecules.

  • Sample Preparation and Internal Standard Spiking:

    • To a 100 µL aliquot of serum or plasma, add a known amount of a deuterated fatty acid internal standard mixture.

  • Lipid Extraction:

    • Add 2 mL of isopropanol (B130326) and vortex.

    • Add 1 mL of hexane (B92381) and vortex.

    • Add 0.5 mL of 0.1 M sulfuric acid and vortex.

    • Centrifuge to separate the phases.

    • Collect the upper hexane layer containing the free fatty acids.

    • Dry the extract under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent (e.g., pentafluorobenzyl bromide) to convert the free fatty acids into their corresponding esters for enhanced GC-MS sensitivity and chromatographic performance.

  • GC-MS Analysis:

    • Reconstitute the derivatized fatty acids in a suitable solvent.

    • Inject an aliquot into the GC-MS system for analysis.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key steps in lipid analysis workflows.

Lipid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Deuterated Internal Standards Sample->Add_IS Extraction Solvent Extraction (e.g., MTBE or Folch) Add_IS->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Collect_Organic Collect Organic Layer Phase_Sep->Collect_Organic Derivatization Derivatization (Optional, e.g., for GC-MS) Collect_Organic->Derivatization LC_MS LC-MS/MS or GC-MS Analysis Derivatization->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Ratio_Calc Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification

Caption: General workflow for quantitative lipid analysis using internal standards.

Caption: Principle of analytical variability correction using a deuterated internal standard.

Conclusion

The accurate and precise quantification of lipids is a formidable challenge that is being met with continuous advancements in analytical methodologies and a concerted effort towards standardization. Inter-laboratory studies, particularly those utilizing well-characterized reference materials like NIST SRM 1950, have been instrumental in benchmarking performance and highlighting the path forward. The data unequivocally demonstrates that the rigorous use of deuterated internal standards, coupled with harmonized and standardized experimental protocols, is essential for minimizing inter-laboratory variability and generating high-quality, reproducible data. For researchers, scientists, and drug development professionals, the adoption of these best practices is not merely a recommendation but a prerequisite for advancing our understanding of the critical role of lipids in health and disease.

References

Assessing the Purity of 14:0 Lyso PC-d27 by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with alternative methods for assessing the purity of 14:0 Lyso PC-d27 (1-myristoyl-d27-sn-glycero-3-phosphocholine), a deuterated lysophosphatidylcholine (B164491) crucial for various research applications, including its use as an internal standard in lipidomics. Accurate purity assessment is paramount to ensure the reliability and reproducibility of experimental results. This document outlines detailed experimental protocols, presents comparative data, and discusses the strengths and limitations of each technique.

Introduction to this compound and the Importance of Purity

Potential impurities in synthetic this compound can arise from several sources:

  • Incomplete Deuteration: The presence of partially deuterated or non-deuterated 14:0 Lyso PC.

  • Isomeric Impurities: The presence of the 2-myristoyl-sn-glycero-3-phosphocholine isomer due to acyl migration during synthesis or storage.

  • Synthesis Byproducts: Residual reactants or side-products from the acylation of the glycerophosphocholine backbone.

  • Degradation Products: Hydrolysis of the ester bond leading to the formation of myristic acid-d27 and sn-glycero-3-phosphocholine.

  • Other Lipid Contaminants: Presence of other lysophosphatidylcholines or phosphatidylcholines with different acyl chain lengths.

Comparative Analysis of Purity Assessment Methods

The purity of this compound can be assessed by several analytical techniques. The two most common methods, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), are compared below.

Analytical TechniqueParameter AssessedAdvantagesDisadvantages
LC-MS/MS Molecular identity, isotopic purity, isomeric purity, and quantification of impurities.High specificity and sensitivity, provides structural information, can distinguish isotopes.Higher equipment cost, potential for ion suppression effects.
HPLC-ELSD Overall purity, detection of non-volatile impurities.Universal detection for non-volatile compounds, relatively lower cost than MS.Lower sensitivity and specificity than MS, does not provide molecular weight information.

Experimental Protocols

Protocol 1: Purity Assessment by LC-MS/MS

This protocol describes a method for the detailed purity analysis of this compound using a high-resolution mass spectrometer coupled with liquid chromatography.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or chloroform/methanol 1:1, v/v) to a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for analysis.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.

4. Data Analysis:

  • Purity Assessment: The purity is determined by the peak area percentage of the [M+H]⁺ ion of this compound relative to the total ion chromatogram.

  • Impurity Identification:

    • Non-deuterated and partially deuterated species: Look for ions with m/z values corresponding to the loss of one or more deuterium (B1214612) atoms. The theoretical monoisotopic mass of this compound [M+H]⁺ is approximately 525.54 amu, while the non-deuterated form is 498.33 amu.

    • Isomeric impurities: Isomers will have the same m/z but may have different retention times and/or fragmentation patterns in MS/MS.

    • Degradation products: Search for the [M+H]⁺ ions of myristic acid-d27 and sn-glycero-3-phosphocholine.

    • Other lipids: Identify other lipid species by their characteristic m/z and fragmentation patterns. The characteristic fragment ion for phosphocholine-containing lipids is at m/z 184.07.

Protocol 2: Purity Assessment by HPLC-ELSD

This protocol provides an alternative method for assessing the overall purity of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in chloroform/methanol (2:1, v/v) to a concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration.

2. High-Performance Liquid Chromatography:

  • Column: Silica or diol normal-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size).

  • Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (80:19.5:0.5, v/v/v).

  • Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v).

  • Gradient: A linear gradient appropriate for separating lysophospholipids from other lipid classes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

3. Evaporative Light Scattering Detection:

  • Nebulizer Temperature: 40 °C.

  • Evaporator Temperature: 60 °C.

  • Gas Flow Rate (Nitrogen): 1.5 L/min.

4. Data Analysis:

  • The purity is calculated based on the peak area percentage of the main component in the chromatogram. This method is effective for detecting non-volatile impurities but cannot distinguish between isotopic or isomeric impurities.[1]

Data Presentation

Table 1: Hypothetical Comparative Purity Analysis of a this compound Batch

ParameterLC-MS/MS ResultHPLC-ELSD ResultComments
Main Component Purity 99.2%99.5%HPLC-ELSD may overestimate purity by not resolving co-eluting isotopic or isomeric impurities.
Non-deuterated (d0) Impurity 0.3%Not DetectedMS is required for the detection and quantification of isotopic impurities.
Partially Deuterated (d26) Impurity 0.2%Not DetectedMS provides detailed information on the deuteration pattern.
Isomeric Impurity (2-acyl) 0.1%Not ResolvedChromatographic separation is key; MS/MS can help confirm isomeric identity.
Myristic Acid-d27 0.1%0.3%Both methods can detect this degradation product.
Other Lipids 0.1%0.2%Both methods can detect other lipid classes, but MS provides identification.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the logical flow of assessing the purity of this compound using the described methods.

experimental_workflow cluster_sample Sample Handling cluster_lcms LC-MS/MS Analysis cluster_hplc HPLC-ELSD Analysis (Alternative) cluster_results Results & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution LC_Separation_MS Liquid Chromatography (Reversed-Phase) Dilution->LC_Separation_MS Primary Method LC_Separation_HPLC Liquid Chromatography (Normal-Phase) Dilution->LC_Separation_HPLC Orthogonal Method MS_Detection High-Resolution MS (Full Scan & MS/MS) LC_Separation_MS->MS_Detection Data_Analysis_MS Data Analysis: - Purity Calculation - Isotopic/Isomeric Analysis - Impurity Identification MS_Detection->Data_Analysis_MS Purity_Report Comprehensive Purity Report Data_Analysis_MS->Purity_Report ELSD_Detection Evaporative Light Scattering Detection LC_Separation_HPLC->ELSD_Detection Data_Analysis_HPLC Data Analysis: - Purity Calculation ELSD_Detection->Data_Analysis_HPLC Data_Analysis_HPLC->Purity_Report

Fig. 1: Experimental workflow for purity assessment.
Signaling Pathway Involving Lysophosphatidylcholines

Lysophosphatidylcholines (LPCs), including 14:0 Lyso PC, are not merely metabolic intermediates but also act as signaling molecules involved in various physiological and pathological processes.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC 14:0 Lyso PC PLA2->LPC GPCR G-protein coupled receptors (GPCRs) LPC->GPCR Activation Second_Messengers Second Messengers (e.g., Ca²⁺, cAMP) GPCR->Second_Messengers Signal Transduction Kinase_Cascades Protein Kinase Cascades Second_Messengers->Kinase_Cascades Cellular_Response Cellular Responses: - Inflammation - Proliferation - Apoptosis Kinase_Cascades->Cellular_Response

Fig. 2: General signaling pathway of LPCs.

Conclusion

For the comprehensive purity assessment of this compound, LC-MS/MS is the superior method. It provides not only a quantitative measure of the main component but also detailed information on the isotopic and isomeric purity, which is critical for its application as an internal standard. HPLC-ELSD serves as a valuable orthogonal technique for determining the overall content of non-volatile compounds and can be a cost-effective option for routine quality control where detailed structural information is not required. The choice of method should be guided by the specific requirements of the research and the level of analytical detail needed.

References

A Comparative Guide to Deuterated Lysophosphatidylcholine Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 14:0 Lyso PC-d27 and its common alternatives used as internal standards in quantitative mass spectrometry-based lipidomics. The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of analytes in complex biological matrices. This document outlines the key specifications of these standards, provides a detailed experimental protocol for their use, and visualizes the analytical workflow.

Product Comparison

Deuterated lysophosphatidylcholines (Lyso-PC) are the gold standard for internal standards in Lyso-PC quantification due to their similar chemical and physical properties to their endogenous, non-deuterated counterparts. This similarity ensures they behave almost identically during sample extraction, chromatographic separation, and ionization, thus effectively compensating for variations in sample processing and matrix effects.

Below is a comparison of the key specifications for this compound and its common alternatives.

FeatureThis compound16:0 Lyso PC-d3118:0 Lyso PC-d3514:0 Lyso PC (Non-Deuterated)
Full Name 1-myristoyl-d27-2-hydroxy-sn-glycero-3-phosphocholine1-palmitoyl-d31-2-hydroxy-sn-glycero-3-phosphocholine1-stearoyl-d35-2-hydroxy-sn-glycero-3-phosphocholine1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine
Molecular Formula C₂₂H₁₉D₂₇NO₇PC₂₄H₁₉D₃₁NO₇PC₂₆H₁₉D₃₅NO₇PC₂₂H₄₆NO₇P
Molecular Weight 494.74 g/mol [1]526.82 g/mol 558.90 g/mol [2]467.58 g/mol [3]
Purity ≥99%≥99%≥99%[2]≥95% - >99%[3]
Appearance White to off-white solidWhite solidWhite solid[2]Crystalline solid or powder
Storage -20°C[1]-20°C-20°C[2]-20°C[3]
Common Suppliers Avanti Polar Lipids, MedChemExpressAvanti Polar Lipids, MedChemExpressAvanti Polar LipidsAvanti Polar Lipids, Cayman Chemical

Experimental Protocol: Quantification of Lysophosphatidylcholines in Human Plasma by LC-MS/MS

This protocol provides a representative method for the quantification of lysophosphatidylcholines in human plasma using a deuterated internal standard.

1. Materials and Reagents

  • Human plasma (collected in K₂EDTA tubes)

  • This compound (or other deuterated Lyso-PC standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • IS Working Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS Working Solution (10 µg/mL).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A linear gradient from 50% to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 14:0 Lyso PC: Precursor ion (m/z) 468.3 → Product ion (m/z) 184.1

      • This compound (IS): Precursor ion (m/z) 495.5 → Product ion (m/z) 184.1

      • 16:0 Lyso PC: Precursor ion (m/z) 496.3 → Product ion (m/z) 184.1

      • 18:0 Lyso PC: Precursor ion (m/z) 524.4 → Product ion (m/z) 184.1

    • Collision Energy and other MS parameters should be optimized for the specific instrument used.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows in a typical lipidomics experiment utilizing deuterated internal standards.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Biological Sample (e.g., Plasma) Add_IS Spike with Deuterated Internal Standard (e.g., this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC) Separation Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (MS) Ionization (ESI+) LC_Separation->MS_Ionization MRM_Detection Multiple Reaction Monitoring (MRM) Detection MS_Ionization->MRM_Detection Peak_Integration Peak Integration (Analyte and IS) MRM_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve Construction Area_Ratio->Calibration_Curve Quantification Quantification of Endogenous Lyso-PC Calibration_Curve->Quantification

Caption: Lipidomics workflow for Lyso-PC quantification.

G cluster_process Analytical Process cluster_output Mass Spectrometer Output Analyte Endogenous Analyte (e.g., 14:0 Lyso PC) Extraction Extraction Analyte->Extraction IS Deuterated Internal Standard (e.g., this compound) IS->Extraction Sample_Matrix Biological Matrix (Plasma, Serum, etc.) Sample_Matrix->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Ratio Ratio of Signals (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of isotope dilution mass spectrometry.

References

Navigating Isotopic Labeling in Lipidomics: A Comparative Guide to 14:0 Lyso PC-d27 and C13-Labeled Lysophosphatidylcholine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. In mass spectrometry-based lipidomics, stable isotope dilution stands as the gold standard for quantification. This guide provides an objective comparison of two common types of isotopically labeled standards, deuterated (²H) and carbon-13 (¹³C), with a specific focus on 14:0 Lyso PC-d27 versus its C13-labeled counterparts.

This comparison is supported by a summary of their performance differences, detailed experimental protocols for their use, and visualizations of a typical experimental workflow and a relevant biological pathway.

Performance Face-Off: Deuterated vs. C13-Labeled Standards

The fundamental distinction between deuterated and C13-labeled standards lies in the isotopes used for labeling. Deuterium (B1214612) labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium (²H), while C13 labeling replaces carbon-12 atoms with carbon-13 (¹³C).[1] This seemingly subtle difference has significant implications for their analytical performance, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1][2][3]

An ideal internal standard should co-elute with the analyte of interest, exhibit identical ionization efficiency and extraction recovery, and be distinguishable by mass.[2] While both labeling methods provide the necessary mass shift for detection, their ability to perfectly mimic the endogenous analyte can differ.

The following table summarizes the key performance differences between deuterated and C13-labeled internal standards.

Parameter Deuterated (e.g., this compound) C13-Labeled (e.g., C13-14:0 Lyso PC) Key Implications for Researchers
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte (Isotope Effect).[2][3]Typically co-elutes perfectly with the native analyte under various chromatographic conditions.[2][3]The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak, leading to higher accuracy and precision.[2][4]
Isotopic Stability Deuterium labels can be susceptible to back-exchange with protic solvents, especially if the label is on an exchangeable position. This can compromise the accuracy of quantification.[4][5]C13 labels are incorporated into the carbon backbone of the molecule and are not subject to exchange, offering high isotopic stability throughout the analytical process.[4]For long-term studies or methods involving harsh sample preparation, ¹³C-labeled standards offer greater reliability and reduce the risk of analytical variability.
Accuracy & Precision Can lead to inaccuracies if the chromatographic shift is not properly accounted for, potentially introducing bias in quantification.[3]Generally provides higher accuracy and precision due to identical chromatographic behavior and high isotopic stability. Studies have shown that the use of ¹³C-labeled internal standards can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[6]For assays requiring the highest level of quantitative accuracy, such as in clinical research or drug development, ¹³C-labeled standards are the preferred choice.[2]
Cost & Availability Generally more cost-effective and widely available for a broader range of lipids.Often more expensive and may have more limited availability for certain lipid species.The choice may be influenced by budget constraints and the availability of the specific labeled standard required for the analyte of interest.

Experimental Protocols

To ensure accurate and reproducible quantification of lysophosphatidylcholines using either deuterated or C13-labeled internal standards, it is crucial to follow a well-defined experimental protocol.

Lipid Extraction from Plasma (Modified Folch Method)

This is a widely used protocol for the extraction of lipids from plasma or serum samples.[2]

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma. To this, add a known amount of the desired internal standard (either this compound or a C13-labeled lysophosphatidylcholine (B164491) standard) in a small volume of a suitable solvent.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution (or water) to induce phase separation.

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water mixture).

LC-MS/MS Analysis

The following provides a general LC-MS/MS methodology for the analysis of lysophosphatidylcholines.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column suitable for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of lysophosphatidylcholines.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is a common mode for targeted quantification. The precursor ion for 14:0 Lyso PC is m/z 468.3, and a characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1. The precursor ions for the deuterated and C13-labeled standards will be shifted according to their mass increase.

    • Data Analysis: The peak area of the endogenous 14:0 Lyso PC is normalized to the peak area of the spiked internal standard (this compound or C13-labeled 14:0 Lyso PC) to calculate its concentration in the sample.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of lysophosphatidylcholines, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard (this compound or C13-labeled Lyso PC) sample->spike extraction Lipid Extraction (e.g., Modified Folch Method) spike->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in LC-MS Solvent drydown->reconstitute lcms LC-MS/MS Analysis (C18 column, ESI+) reconstitute->lcms data_acquisition Data Acquisition (MRM Mode) lcms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration normalization Normalization to Internal Standard peak_integration->normalization quantification Concentration Calculation normalization->quantification results Final Results quantification->results

Caption: A typical experimental workflow for lipidomics analysis.

lpc_pathway cluster_synthesis LPC Synthesis cluster_catabolism LPC Catabolism cluster_signaling Signaling Effects pc Phosphatidylcholine (PC) pla2 Phospholipase A2 (PLA2) pc->pla2 lpc Lysophosphatidylcholine (LPC) (e.g., 14:0 Lyso PC) pla2->lpc lpcat LPCAT lpc->lpcat atx Autotaxin (ATX) lpc->atx receptors G-protein Coupled Receptors (e.g., GPR119) lpc->receptors pc_regen Phosphatidylcholine (PC) lpcat->pc_regen lpa Lysophosphatidic Acid (LPA) atx->lpa downstream Downstream Signaling Cascades (e.g., Inflammation, Cell Proliferation) receptors->downstream

Caption: Simplified overview of Lysophosphatidylcholine (LPC) metabolism and signaling.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and reliability in their lipid quantification, ¹³C-labeled internal standards are unequivocally the superior choice.[2] Their ability to co-elute perfectly with the analyte and their high isotopic stability minimize the risk of analytical errors, leading to more robust and defensible results, particularly in complex biological matrices.[2][6]

While deuterated standards like this compound are a more common and cost-effective option, careful validation is crucial to ensure that potential issues such as chromatographic shifts do not compromise the integrity of the results.[3] The choice of internal standard should be guided by the specific requirements of the analytical method and the desired level of data quality. For demanding applications where accuracy is paramount, the investment in ¹³C-labeled standards is a scientifically sound decision.

References

Evaluating Lipid Extraction Kits for Lysophosphatidylcholines (Lyso-PCs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lysophosphatidylcholines (Lyso-PCs) is critical for understanding various physiological and pathological processes. The efficiency of the initial lipid extraction step is paramount for reliable downstream analysis. This guide provides an objective comparison of different lipid extraction approaches for Lyso-PCs, supported by experimental data and detailed protocols.

This comparison focuses on the performance of chloroform-free lipid extraction kits and traditional solvent-based methods for the isolation of Lyso-PCs from biological samples. While direct head-to-head comparisons of commercial kits are limited in published literature, this guide evaluates the underlying extraction chemistries, for which performance data is available.

Performance Comparison of Lipid Extraction Methods

The selection of an appropriate lipid extraction method is critical and depends on the specific lipid class of interest. For Lyso-PCs, which are more polar than many other lipids, the choice of solvent system significantly impacts recovery.

Below is a summary of the relative performance of different extraction solvent systems for Lyso-PCs and other relevant lipid classes. The data is collated from studies comparing established methods like those of Folch, Bligh and Dyer, and one-phase extraction techniques.

Extraction Method PrincipleKey SolventsRelative Lyso-PC RecoveryAdvantagesDisadvantages
Chloroform-Free (e.g., as in Cell Biolabs, Abcam kits) Proprietary organic solvents (often alcohol-based)Good to Excellent[1]Safer (no chloroform), simpler workflow, amenable to high-throughput screening.[2][3][4]Proprietary formulations can make direct solvent composition comparison difficult.
Folch Method Chloroform (B151607), MethanolExcellent"Gold standard" with extensive literature support, effective for a broad range of lipids.[5]Uses toxic chloroform, more laborious multi-step procedure.[2][3]
Bligh & Dyer Method Chloroform, MethanolGood to Excellent[6]Widely used and well-characterized, rapid extraction.Also utilizes chloroform, can be less efficient for highly polar lipids compared to modified methods.
Methanol (One-Phase) MethanolGood for polar lysolipids[1]Extremely simple and fast, requires minimal sample volume.Inefficient for non-polar lipids, potential for co-precipitation of some phospholipids.[1]
Methyl-tert-butyl ether (MTBE) MTBE, MethanolGoodAvoids chloroform, provides a distinct upper organic phase for easier collection.Can show lower recovery for some polar lipids compared to Folch.

Featured Commercial Lipid Extraction Kits

Several commercially available kits offer streamlined and safer alternatives to traditional solvent extraction methods. These kits are generally based on chloroform-free solvent systems.

  • Cell Biolabs Lipid Extraction Kit (Chloroform-Free) (STA-612): This kit utilizes a proprietary organic solvent system that results in the lipid-containing organic phase being on top, simplifying handling.[2][3] It is suitable for plasma, serum, and cultured cells.[4]

  • Abcam Lipid Extraction Kit (Chloroform-Free) (ab211044): Previously from BioVision, this kit also provides a chloroform-free method for lipid isolation from plasma, serum, tissues, and cells.[7] The protocol is designed for ease of use and safety.[7]

  • Precision Bio Laboratories Lipid and Sterol Extraction Kit: This kit offers a simple and fast method that is described as being comparable to the Folch method but without the use of hazardous solvents.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are the summarized protocols for a representative chloroform-free kit and the traditional Bligh & Dyer method.

Protocol for Abcam Lipid Extraction Kit (Chloroform-Free) (ab211044)

This protocol is a single-phase extraction method.

  • Sample Preparation:

    • Plasma/Serum: Use 25 µL of plasma or serum directly.

    • Cultured Cells: Pellet 1-5 x 10^5 cells and resuspend in 25-50 µL of PBS.

    • Tissues: Homogenize 10-50 mg of tissue in a Dounce homogenizer on ice, centrifuge at 10,000 x g for 5 minutes, and collect the supernatant.[7]

  • Extraction:

    • Add 500 µL of the provided Extraction Buffer to the sample in a microcentrifuge tube.[7]

    • Vortex immediately for 1-2 minutes.[7]

    • Agitate the mixture for 15-20 minutes on an orbital shaker at room temperature.[7]

  • Lipid Isolation:

    • Centrifuge the tube at 10,000 x g for 5 minutes.[7]

    • Carefully collect the supernatant, which contains the lipids, and transfer it to a new tube.[7]

  • Drying and Reconstitution:

    • Dry the supernatant in a vacuum concentrator or in a dry 37°C incubator overnight.[7]

    • For subsequent analysis by mass spectrometry, the dried lipid extract can be resuspended in an appropriate organic solvent like butanol or cyclohexane.[7]

Protocol for Bligh & Dyer Lipid Extraction

This is a biphasic liquid-liquid extraction method.

  • Sample Preparation:

    • For every 1 mL of aqueous sample (e.g., cell suspension or plasma), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Extraction:

    • Vortex the mixture thoroughly.

    • Add 1.25 mL of chloroform and vortex again.

    • Add 1.25 mL of deionized water and vortex for a final time.

  • Phase Separation:

    • Centrifuge the mixture at 1,000 x g for 5 minutes to separate the phases.

    • The lower organic phase contains the lipids.

  • Lipid Collection:

    • Carefully aspirate the upper aqueous phase.

    • Collect the lower organic phase containing the extracted lipids.

  • Drying:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

Visualizing Key Processes

To better understand the context of Lyso-PC analysis, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

LysoPC_Signaling_Pathway PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 hydrolysis LysoPC Lyso-PC PLA2->LysoPC LPCAT LPC-Acyltransferase (LPCAT) LysoPC->LPCAT reacylation ATX Autotaxin (ATX) LysoPC->ATX hydrolysis LPCAT->PC LPA Lysophosphatidic Acid (LPA) ATX->LPA GPCR LPA Receptors (GPCRs) LPA->GPCR Signaling Downstream Signaling (e.g., cell proliferation, migration) GPCR->Signaling

Caption: Simplified Lyso-PC metabolic and signaling pathway.

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Cells, Tissue) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Addition of Extraction Solvents/Kit Reagents Homogenization->Extraction PhaseSeparation Vortexing & Centrifugation (Phase Separation) Extraction->PhaseSeparation Collection Collect Lipid-Containing Organic Phase PhaseSeparation->Collection Drying Solvent Evaporation Collection->Drying Reconstitution Reconstitute in Appropriate Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for lipid extraction and analysis.

References

A Comparative Guide to the Quantitative Performance of 14:0 Lyso PC-d27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 14:0 Lyso PC-d27's performance as an internal standard for the accurate and precise quantification of lysophosphatidylcholines (LPCs), particularly 14:0 Lyso PC, in complex biological matrices. The performance is contrasted with other commonly used alternative internal standards, supported by experimental data and detailed methodologies.

The Critical Role of Internal Standards in Quantitative Lipidomics

Accurate and precise quantification of lipid species like 14:0 Lyso PC is paramount for understanding their roles in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose. However, the accuracy of LC-MS/MS quantification is highly dependent on the use of an appropriate internal standard (IS). An ideal IS is a compound added at a known concentration to a sample at the beginning of the analytical workflow to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for quantitative lipidomics. This is due to their chemical and physical similarity to the endogenous analyte, which ensures they behave almost identically during the entire analytical process, providing the most accurate correction for experimental variability.

Performance Comparison of Internal Standards for 14:0 Lyso PC Quantification

The choice of internal standard significantly impacts the accuracy, precision, and overall reliability of quantitative results. This section compares the performance of this compound with other common alternatives.

Internal Standard TypeAnalyteKey Performance ParametersAdvantagesDisadvantages
Deuterated (e.g., this compound) 14:0 Lyso PCAccuracy: HighPrecision (CV%): Typically <15%Linearity (R²): >0.99- Co-elutes closely with the analyte- Experiences similar matrix effects- High specificity due to mass difference- Higher cost compared to other alternatives- Potential for minor chromatographic shifts (isotope effect)
¹³C-Labeled 14:0 Lyso PCAccuracy: Very HighPrecision (CV%): Typically <15%Linearity (R²): >0.99- Near-perfect co-elution with the analyte- Minimal isotope effect- Excellent correction for matrix effects- Generally the most expensive option- Limited commercial availability for all lipid species
Odd-Chain (e.g., 17:1 Lyso PC) 14:0 Lyso PCAccuracy: GoodPrecision (CV%): 15-30%Linearity (R²): >0.98- More cost-effective than SILs- Not naturally present in most biological samples- Does not co-elute with the analyte- May experience different matrix effects- Structural differences can lead to variations in extraction and ionization efficiency
Structural Analogue (e.g., Miltefosine) 14:0 Lyso PCAccuracy: ModeratePrecision (CV%): <15% reported in some studies[1] Linearity (R²): ≥ 0.97[1]- Cost-effective- Significant structural differences can lead to inaccurate quantification- May not adequately correct for matrix effects

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable quantification of 14:0 Lyso PC. Below are representative protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of this compound (or other chosen internal standard) in a small volume of solvent.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex again for 30 seconds. Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF or Orbitrap).

  • Chromatographic Conditions (Example for Reversed-Phase):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Gradient: A suitable gradient to separate lysophosphatidylcholines.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.

    • MRM Transition for 14:0 Lyso PC: Precursor ion (m/z) -> Product ion (m/z 184.07)

    • MRM Transition for this compound: Precursor ion (m/z of deuterated standard) -> Product ion (m/z 184.07)

Mandatory Visualizations

Experimental Workflow for 14:0 Lyso PC Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound plasma->is_spike extraction Lipid Extraction (e.g., Folch Method) is_spike->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc_separation LC Separation dry_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: A typical experimental workflow for the quantification of 14:0 Lyso PC.

Signaling Pathway of 14:0 Lyso PC in Alleviating Acute Lung Injury

Recent studies have elucidated a protective role for 14:0 Lyso PC in lipopolysaccharide (LPS)-induced acute lung injury (ALI). This protective effect is mediated through the activation of the Nrf2/HO-1 signaling pathway.[2] Lysophosphatidylcholines, including 14:0 Lyso PC, are also known to interact with various G protein-coupled receptors (GPCRs), such as GPR4, GPR55, and GPR119, to elicit cellular responses.[1]

G LPS LPS ALI Acute Lung Injury (Oxidative Stress, Inflammation) LPS->ALI induces Protection Protection against ALI LysoPC 14:0 Lyso PC Nrf2 Nrf2 Activation LysoPC->Nrf2 activates GPCRs GPCRs (e.g., GPR4, GPR55, GPR119) LysoPC->GPCRs binds to HO1 HO-1 Expression Nrf2->HO1 upregulates HO1->Protection leads to CellularResponse Cellular Response GPCRs->CellularResponse triggers

Caption: Signaling pathway of 14:0 Lyso PC in acute lung injury.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of 14:0 Lyso PC, the use of a deuterated internal standard such as This compound is strongly recommended. Its close physicochemical similarity to the endogenous analyte ensures robust and reliable correction for experimental variability. While other internal standards like odd-chain lipids offer a more cost-effective alternative, they may compromise accuracy due to differences in chromatographic behavior and susceptibility to matrix effects. The choice of internal standard should ultimately be guided by the specific requirements of the study, with a thorough method validation being essential to ensure data quality and integrity.

References

Navigating the Analysis of 14:0 Lyso-PC: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 14:0 lysophosphatidylcholine (B164491) (14:0 Lyso-PC or LPC 14:0) is crucial for various biomedical research areas, including biomarker discovery and drug efficacy studies. This guide provides a comparative overview of the analytical methodologies available for 14:0 Lyso-PC analysis, with a focus on linearity and the range of detection, supported by experimental data and detailed protocols.

The most prevalent and robust method for the analysis of 14:0 Lyso-PC is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise quantification of various lysophosphatidylcholine species, including the less abundant ones like 14:0 Lyso-PC.[1] Alternative methods, such as High-Performance Thin-Layer Chromatography (HPTLC), offer a different approach, while immunoassays like ELISA kits are also commercially available, suggesting another potential quantification route.

Comparative Analysis of Analytical Methods

The performance of different analytical techniques for the quantification of lysophosphatidylcholines is summarized below. While specific data for 14:0 Lyso-PC is highlighted, data for other closely related LPC species are also included to provide a broader context of the capabilities of each method.

Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
UPLC-MS/MS LPCs (including 16:0, 18:0, 18:1)5 fmol - 400 fmol5 fmol-[2]
ESI-MS/MS LPCs (major and minor species)Not specified< 1 µmol/L-[1][3]
UHPLC-MS LPC (17:1)-0.11 pmol/mL0.37 pmol/mL
HPLC-UV LPCLOQ to 1.44 mg/ml4.4 µg/ml14.5 µg/ml
HPTLC PhospholipidsNot specified20 ng (general)-[4]

Experimental Protocols

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is a representative method for the quantification of LPCs in biological samples.

a) Sample Preparation (Lipid Extraction from Plasma)

  • To 80 μL of plasma sample in a glass tube, add internal standards, including a non-endogenous LPC species (e.g., 17:1 LPC).

  • Add 600 μL of methanol (B129727) and vortex thoroughly.

  • Add 1000 μL of chloroform (B151607) and vortex again.

  • Add 500 μL of water and vortex to induce phase separation.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • For exhaustive extraction, add another 600 μL of chloroform to the remaining aqueous phase, vortex, and centrifuge again.

  • Combine the lower organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

b) UPLC-MS/MS Conditions

  • Column: A reverse-phase column suitable for lipid analysis (e.g., C18).

  • Mobile Phase A: Acetonitrile/water (60:40) with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[2]

  • Mobile Phase B: Acetonitrile/isopropanol (10:90) with 0.1% formic acid and 10 mM ammonium formate.[2]

  • Gradient Elution: A typical gradient would involve a linear increase in the percentage of Mobile Phase B to elute lipids of increasing hydrophobicity.[2]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for most LPCs is the protonated molecule [M+H]+, and a characteristic product ion is the phosphocholine (B91661) headgroup fragment at m/z 184.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a simpler, high-throughput, and cost-effective alternative for the separation and semi-quantitative analysis of lipid classes.

a) Sample Application

  • Apply the lipid extracts as bands onto the HPTLC plate using an automated applicator.

b) Chromatographic Development

  • Develop the HPTLC plate in a chamber with a suitable solvent system to separate the different lipid classes.

c) Detection

  • After development, the plate is dried, and the separated lipid bands are visualized by spraying with a fluorescent dye (e.g., 2,5-bis-2-(5-tert-Butyl)benzoxazolyl)thiophene (BBOT)) and viewed under UV light.[4]

  • Quantification can be achieved by densitometry, comparing the intensity of the sample bands to those of known standards.

Signaling Pathways and Workflows

The analysis of 14:0 Lyso-PC is often a key step in understanding its role in various biological processes. The following diagram illustrates a typical experimental workflow for the quantitative analysis of 14:0 Lyso-PC from a biological sample using LC-MS/MS.

14_0_Lyso_PC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction Sample->Extraction Addition of Internal Standard Reconstitution Reconstitution Extraction->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Curve Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: Workflow for 14:0 Lyso-PC analysis.

References

Safety Operating Guide

Proper Disposal Procedures for 14:0 Lyso PC-d27: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 14:0 Lyso PC-d27 (1-myristoyl-d27-2-hydroxy-sn-glycero-3-phosphocholine) is crucial for maintaining laboratory safety and ensuring environmental compliance. While this deuterated lysophosphatidylcholine (B164491) is primarily used as an internal standard in mass spectrometry and is not classified as a hazardous substance by all suppliers, it is imperative to handle its disposal with the same diligence as any other chemical waste. Adherence to established laboratory protocols and regulatory guidelines is paramount.

Core Principles of Chemical Waste Management

The disposal of this compound should align with the broader framework of laboratory chemical waste management. The fundamental principles include:

  • Treating all chemical waste as potentially hazardous: Unless explicitly confirmed to be non-hazardous by a safety data sheet (SDS) and local regulations, all chemical waste should be managed as hazardous waste.

  • Proper labeling and containment: All waste containers must be clearly labeled with the chemical name and any known hazards. Containers should be appropriate for the type of waste, in good condition, and securely sealed.

  • Segregation of incompatible waste streams: To prevent dangerous chemical reactions, different classes of chemical waste should be stored in separate, designated containers.

  • Adherence to institutional and regulatory guidelines: All disposal procedures must comply with the specific requirements of your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal regulations.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a step-by-step guide for the safe disposal of this compound.

  • Consult the Safety Data Sheet (SDS): The SDS is the most critical source of information regarding the specific hazards and disposal requirements for any chemical. Always review the SDS for this compound provided by the manufacturer before handling and disposal.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound and its waste.

  • Waste Collection:

    • Solid Waste: If the this compound is in solid (powder) form, it should be disposed of in a designated solid chemical waste container. Avoid creating dust.

    • Liquid Waste: If dissolved in a solvent, the entire solution should be collected in a designated liquid chemical waste container. Do not evaporate solvents as a method of disposal. The waste container should be compatible with the solvent used.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, should be considered contaminated and disposed of as solid chemical waste.

  • Waste Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "1-myristoyl-d27-2-hydroxy-sn-glycero-3-phosphocholine." If in a solution, the solvent and its concentration should also be listed.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the SAA is away from general laboratory traffic and sources of ignition.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste manifest and collection. Disposal should only be conducted through a licensed and approved hazardous waste disposal company.

Quantitative Data Summary

ParameterSpecificationSource
Storage Temperature -20°CManufacturer Product Information
Physical Form Solid (Powder) or in SolutionManufacturer Product Information
Recommended PPE Safety glasses, lab coat, glovesGeneral Laboratory Safety Guidelines
Waste Classification Chemical Waste (Treat as Hazardous)Best Practices for Laboratory Waste

Experimental Workflow: Disposal of this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Segregation cluster_disposal Final Disposal start Start: Disposal of this compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe solid_waste Solid Waste (Powder, Contaminated Items) ppe->solid_waste liquid_waste Liquid Waste (Solutions) ppe->liquid_waste collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid store Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store segregate Ensure Segregation from Incompatible Waste store->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal Workflow for this compound

Personal protective equipment for handling 14:0 Lyso PC-d27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 14:0 Lyso PC-d27 (1-myristoyl-d27-sn-glycero-3-phosphocholine). Adherence to these procedures is essential to ensure personnel safety, maintain the isotopic integrity of the compound, and minimize environmental impact. While the non-deuterated form of this compound, 1-Myristoyl-sn-glycero-3-phosphocholine, is not classified as a hazardous substance, it may cause mild skin and eye irritation.[1][2] Therefore, following good laboratory practices and utilizing appropriate personal protective equipment is mandatory.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, the following personal protective equipment is required to prevent dermal contact, eye exposure, and inhalation of particulates.

PPE CategoryItemSpecificationsRationale
Hand Protection Nitrile GlovesPowder-freePrevents skin contact and potential mild irritation.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliantProtects eyes from airborne powder and potential splashes.
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.
Respiratory Protection N95 Respirator (or equivalent)NIOSH-approvedRecommended when handling the powder outside of a certified containment system (e.g., fume hood, biological safety cabinet) to prevent inhalation.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical. The following step-by-step guidance outlines the lifecycle of this compound in the laboratory, from receipt to final disposition.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a freezer at -20°C.[3]

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any relevant hazard information.

Handling and Experimental Use
  • Designated Area: All handling of the powdered form of this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Weighing: When weighing the powder, use anti-static weigh paper or a weighing boat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.[2]

  • Spill Cleanup: In case of a spill, decontaminate the area with an appropriate laboratory cleaner. For larger spills of the powder, gently cover with absorbent material to avoid creating dust and then collect into a sealed container for disposal.

Disposal

Deuterated compounds can be expensive, and recycling or returning them to the supplier may be an option. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Unused Compound: For disposal of expired or unused this compound, contact the supplier to inquire about their return or recycling program. If this is not an option, dispose of it as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, weigh boats, and gloves, should be placed in a sealed and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.

Quantitative Data Summary

ParameterValueSource
Storage Temperature -20°C[3]
Form Powder
Stability ≥ 2 years (at -20°C)[3]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial receipt to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh in Fume Hood Don_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Experiment Conduct Experiment Prepare_Sol->Experiment Collect_Solid Collect Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Dispose Dispose via EHS Collect_Solid->Dispose Collect_Liquid->Dispose

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.